Fingolimod phosphate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWQGGENFBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432703 | |
| Record name | FTY720 (R)-Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402616-23-3 | |
| Record name | FTY720 (R)-Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fingolimod Phosphate in Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing forms of multiple sclerosis (MS).[1][2] Its primary mechanism of action is peripheral, involving the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into the central nervous system (CNS).[1][2][3] However, a substantial and growing body of evidence reveals that fingolimod readily crosses the blood-brain barrier (BBB) and exerts direct, pleiotropic effects on resident CNS cells, including neurons. Once in the CNS, it is phosphorylated into its active form, fingolimod phosphate (B84403) (fingolimod-P), which then interacts with S1P receptors expressed on neurons, astrocytes, oligodendrocytes, and microglia. This direct engagement within the CNS is increasingly recognized as a critical component of its therapeutic efficacy, contributing to neuroprotection, promoting endogenous repair mechanisms, and mitigating neuroinflammation independent of its peripheral immune effects. This guide elucidates the core molecular mechanisms by which fingolimod-P directly modulates neuronal function, focusing on the key signaling pathways that underpin its neuroprotective and neuroreparative properties.
Fingolimod-P and Neuronal S1P Receptor Engagement
Fingolimod-P is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate. It acts as a modulator, and often a functional antagonist, at four of the five known G-protein coupled S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. Neurons in the CNS express multiple S1P receptor subtypes, primarily S1P₁, S1P₃, and S1P₅, which upon activation by fingolimod-P, trigger a cascade of intracellular signaling events.
The binding of fingolimod-P to these receptors initiates downstream signaling that is fundamental to its neuroprotective effects. Key pathways activated include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, both of which are central regulators of cell survival, proliferation, and differentiation.
Core Signaling Pathways in Neurons
MAPK/ERK Pathway Activation and BDNF Upregulation
One of the most significant neuronal effects of fingolimod-P is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. This effect is mediated primarily through the activation of the MAPK/ERK pathway.
Upon binding to neuronal S1P receptors, fingolimod-P leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Activated pERK1/2 then promotes the transcription of the BDNF gene. The resulting increase in BDNF protein levels creates a more robust neurotrophic environment, protecting neurons from excitotoxic cell death and other insults. This mechanism is crucial for both neuroprotection and the promotion of neuronal repair and plasticity, such as modulating dendritic architecture.
Caption: Fingolimod-P activates the MAPK/ERK pathway to increase BDNF expression.
PI3K/Akt Survival Pathway
In addition to the MAPK/ERK pathway, fingolimod-P activates the PI3K/Akt signaling cascade, a potent pro-survival pathway. Activation of S1P receptors, particularly S1P₁, leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt phosphorylates a range of downstream targets that inhibit apoptosis (programmed cell death) and promote cell survival. This pathway is a key mechanism by which fingolimod protects neurons from damage induced by oxidative stress and inflammatory mediators.
Inhibition of Excitotoxicity
Fingolimod has been shown to protect neurons against excitotoxic cell death, a process implicated in many neurological diseases. One mechanism for this is the inhibition of excessive glutamate (B1630785) release from nerve terminals. Studies have shown that fingolimod, acting through S1P₁ receptors, can decrease depolarization-induced glutamate release by inhibiting voltage-gated calcium channels, thereby preventing the damaging downstream effects of glutamate overstimulation.
Effects on Other CNS Cells Contributing to Neuronal Health
The neuroprotective environment fostered by fingolimod-P is not solely due to its direct action on neurons. Its effects on glial cells are also critically important.
-
Astrocytes: Fingolimod modulates astrocyte activity, reducing their production of pro-inflammatory cytokines and nitric oxide, which are neurotoxic. This dampens the neuroinflammatory environment, indirectly protecting neurons.
-
Oligodendrocytes: Fingolimod-P promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. By enhancing remyelination, fingolimod helps restore axonal integrity and function, which is essential for neuronal health.
-
Microglia: The drug can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This reduces microglial activation and the release of damaging inflammatory mediators while increasing the production of neurotrophic factors.
Caption: Fingolimod-P acts on multiple CNS cell types to promote neuronal health.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from key preclinical studies investigating the neuronal effects of fingolimod-P.
Table 1: Fingolimod-P Effects on Neuronal Viability and Apoptosis
| Experimental Model | Treatment | Outcome Measured | Result |
|---|---|---|---|
| Rat Retinal Neuronal Cells (R28) | 10 ng/mL TNFα + 25 nM Fingolimod | Cell Viability (vs. TNFα alone) | Significant increase in cell viability |
| Rat Retinal Neuronal Cells (R28) | 10 ng/mL TNFα + 25 nM Fingolimod | Cleaved Caspase-3 Levels | Significant reversal of TNFα-induced increase |
| Cortical Neuronal Cultures | NMDA-induced excitotoxicity | Neuronal Death | Fingolimod provided protection against cell death |
Table 2: Fingolimod-P Effects on Neurotrophic Factors and Signaling
| Experimental Model | Treatment | Outcome Measured | Result |
|---|---|---|---|
| Cultured Cortical Neurons | 10 nM phospho-fingolimod (30 min) | pERK1/2 Levels | Significant increase in ERK1/2 phosphorylation |
| Mice (in vivo) | 0.1 mg/kg Fingolimod i.p. (48h) | BDNF Protein Levels (Hippocampus, Cortex) | Significant increase |
| Mecp2-/y Cortical Neurons | 10 nM Fingolimod-P (7 days) | Neurite Complexity | Complete rescue of deficient neurite architecture |
Key Experimental Protocols
In Vitro Neuronal Culture and Treatment
This protocol outlines a general method for assessing the neuroprotective effects of fingolimod against an excitotoxic or inflammatory insult.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic (E18) rat or mouse brains. Cells are plated on poly-D-lysine-coated plates at a density of 1-2 x 10⁵ cells/cm² and maintained in neurobasal medium supplemented with B27 and L-glutamine. Cultures are maintained for 7-10 days in vitro (DIV) to allow for maturation.
-
Pre-treatment: On DIV 7, the culture medium is replaced. Cells designated for treatment are pre-treated with fingolimod-P (e.g., 10-100 nM) for 1-2 hours.
-
Insult: An inflammatory (e.g., 10 ng/mL TNFα) or excitotoxic (e.g., 50 µM NMDA) agent is added to the relevant wells. Control wells receive vehicle.
-
Incubation: Cells are incubated for 24-48 hours post-insult.
-
Assessment of Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the medium, an indicator of cell death, is quantified using a colorimetric assay kit.
-
MTT/MTS Assay: Cellular metabolic activity, an indicator of viability, is measured.
-
-
Assessment of Apoptosis:
-
Western Blot: Cell lysates are collected and analyzed via Western blotting for levels of apoptotic markers like cleaved caspase-3 and anti-apoptotic markers like Bcl-xL.
-
Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., MAP2) and apoptosis markers (e.g., TUNEL stain).
-
Caption: A typical experimental workflow to test fingolimod's neuroprotective effects.
In Vivo Assessment of BDNF Upregulation
This protocol describes a method for measuring changes in brain protein and mRNA levels following systemic fingolimod administration.
-
Animal Model: Adult C57BL/6 mice are used.
-
Treatment: Animals are administered a single intraperitoneal (i.p.) injection of fingolimod (e.g., 0.1 mg/kg) or vehicle (saline).
-
Tissue Collection: At specific time points post-injection (e.g., 30 minutes for pERK/mRNA, 48 hours for protein), animals are euthanized. The brain is rapidly excised, and specific regions (e.g., hippocampus, cortex) are dissected on ice.
-
Western Blot Analysis (for pERK and BDNF protein):
-
Tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pERK1/2, total ERK1/2, BDNF, and a loading control (e.g., β-actin).
-
Blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence. Band density is quantified.
-
-
qPCR Analysis (for BDNF mRNA):
-
RNA is extracted from tissue using TRIzol reagent.
-
cDNA is synthesized from the RNA template.
-
Quantitative real-time PCR (qPCR) is performed using primers specific for BDNF and a housekeeping gene (e.g., GAPDH). Relative mRNA expression is calculated using the ΔΔCt method.
-
Conclusion
The mechanism of action of fingolimod phosphate extends far beyond its peripheral immunomodulatory effects. Within the CNS, it directly engages with S1P receptors on neurons and glial cells to initiate a powerful cascade of neuroprotective and pro-reparative signaling. By activating key survival pathways like MAPK/ERK and PI3K/Akt, upregulating crucial neurotrophic factors such as BDNF, and orchestrating a favorable shift in the behavior of astrocytes and microglia, fingolimod-P actively contributes to neuronal resilience and repair. This direct neuronal mechanism is a cornerstone of its therapeutic benefit in neuroinflammatory and potentially other neurodegenerative conditions, offering a compelling rationale for its continued investigation and development.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fingolimod Phosphate's Modulation of S1P Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS), represents a significant advancement in the management of this chronic autoimmune disease.[1][2] Its therapeutic efficacy stems from its active metabolite, fingolimod phosphate (B84403), which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[3][4] This technical guide provides an in-depth exploration of the molecular pathways governed by fingolimod phosphate's interaction with S1P receptors, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Fingolimod is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[1] Following oral administration, it is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2, to form the active moiety, this compound. This phosphorylated form mimics endogenous S1P and binds with high affinity to four of the five known S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.
The primary mechanism of action in MS is attributed to its effect on lymphocyte trafficking. This compound initially acts as an agonist at the S1P1 receptor on lymphocytes. However, this initial activation is followed by the internalization and subsequent degradation of the S1P1 receptor, leading to a state of functional antagonism. This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes, including potentially autoreactive T and B cells, within the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby reducing inflammation and neuronal damage characteristic of MS.
Beyond its immunomodulatory effects, fingolimod readily crosses the blood-brain barrier, suggesting direct actions within the CNS. S1P receptors are expressed on various neural cells, including astrocytes, oligodendrocytes, and neurons, where they play roles in cell survival, proliferation, and differentiation. The modulation of these receptors by this compound may contribute to its neuroprotective effects observed in preclinical models.
This guide will delve into the quantitative aspects of this compound's interaction with S1P receptors, detail the downstream signaling cascades, and provide standardized protocols for key experimental assays used to characterize S1P receptor modulators.
Quantitative Data: Receptor Binding and Functional Activity
The interaction of this compound with S1P receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities and functional potencies at the different receptor subtypes.
| Ligand | Receptor | Binding Affinity (pKd) | Reference |
| This compound | S1P1 | 7.85 | |
| This compound | S1P1 | 5.69 |
| Ligand | Receptor | Assay | Potency (EC50 in nM) | Reference |
| This compound | S1P1 | GTPγS Binding | ~0.3 - 0.6 | |
| This compound | S1P3 | GTPγS Binding | ~3 | |
| This compound | S1P4 | GTPγS Binding | ~0.3 - 0.6 | |
| This compound | S1P5 | GTPγS Binding | ~0.3 - 0.6 | |
| This compound | S1P1 | β-arrestin Recruitment | Not Specified | |
| This compound | S1P1 | ERK Phosphorylation | Not Specified |
| Study | Treatment Group | Annualized Relapse Rate (ARR) | Relative Reduction vs. Placebo | Reference |
| FREEDOMS | Fingolimod 0.5 mg | 0.18 | 54% | |
| FREEDOMS | Fingolimod 1.25 mg | 0.16 | 60% | |
| FREEDOMS | Placebo | 0.40 | - | |
| TRANSFORMS | Fingolimod 0.5 mg | Not Specified | 52% (vs. IFN-β1a) | |
| Pooled Data | Fingolimod 0.5 mg | - | 35% - 69% (vs. Placebo) |
| Study | Treatment Group | Change in Lymphocyte Count | Reference |
| Clinical Study | Fingolimod 0.5 mg | Reduction in peripheral lymphocyte counts, including naïve and central memory T cells, Th17 cells, and B cells. |
Signaling Pathways
This compound modulates distinct downstream signaling pathways upon binding to S1P receptors. These pathways are primarily mediated by heterotrimeric G proteins.
S1P1 Receptor Signaling
The S1P1 receptor couples exclusively to the Gi/o family of G proteins. Activation of Gi/o by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G protein subunits (Gαi/o and Gβγ) initiates several downstream cascades, including the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and migration.
S1P Receptor Functional Antagonism
A key aspect of this compound's mechanism of action is the induction of S1P1 receptor internalization and degradation, leading to functional antagonism. Upon binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event recruits β-arrestin, which mediates the internalization of the receptor-ligand complex into endosomes. Unlike the transient internalization induced by endogenous S1P, which is followed by receptor recycling to the cell surface, this compound promotes the targeting of the internalized receptor for proteasomal degradation. This sustained loss of S1P1 from the cell surface renders the lymphocyte insensitive to the S1P gradient required for egress from lymphoid tissues.
S1P3, S1P4, and S1P5 Receptor Signaling
This compound also acts as an agonist at S1P3, S1P4, and S1P5 receptors. S1P3 couples to Gi, Gq, and G12/13, while S1P4 and S1P5 couple to Gi and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. G12/13 activation stimulates the Rho/Rho kinase (ROCK) pathway, which is involved in regulating cell shape and motility. The clinical significance of fingolimod's activity at these other S1P receptor subtypes is an area of ongoing research.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
Radiolabeled ligand (e.g., [32P]S1P).
-
Unlabeled test compound (this compound).
-
Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA.
-
96-well filter plates (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of unlabeled S1P is used.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a specific receptor upon agonist binding.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10 µM GDP.
-
96-well filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, [35S]GTPγS, and varying concentrations of the test compound. Basal binding is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the radioactivity.
-
Plot the amount of [35S]GTPγS bound as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step in receptor desensitization and internalization.
Materials:
-
Cells co-expressing the S1P receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Test compound (this compound).
-
High-content imaging system or plate reader capable of detecting fluorescence or luminescence.
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Fix and stain the cells if required by the detection method.
-
Acquire images using a high-content imaging system or measure the signal using a plate reader.
-
Quantify the translocation of the β-arrestin fusion protein from the cytoplasm to the cell membrane or into intracellular vesicles.
-
Plot the β-arrestin recruitment signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
S1P1 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
Materials:
-
Cells expressing a tagged S1P1 receptor (e.g., HA-S1P1-eGFP).
-
Antibody against the tag (e.g., anti-HA antibody).
-
Fluorescently labeled secondary antibody.
-
Test compound (this compound).
-
Flow cytometer or confocal microscope.
Procedure (Flow Cytometry):
-
Incubate the cells with the test compound for a specified time at 37°C to induce internalization.
-
Place the cells on ice to stop internalization.
-
Incubate the non-permeabilized cells with the primary antibody against the extracellular tag to label the remaining surface receptors.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of receptor on the cell surface.
-
Calculate the percentage of internalization relative to untreated control cells.
Procedure (Confocal Microscopy):
-
Grow cells on coverslips and treat with the test compound.
-
Fix the cells and label the surface receptors as described for flow cytometry.
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane and in intracellular compartments to determine the extent of receptor internalization.
Conclusion
This compound's modulation of S1P receptors is a complex process involving high-affinity binding, activation of specific G protein-mediated signaling pathways, and a unique mechanism of functional antagonism through receptor internalization and degradation. This multifaceted mechanism of action, encompassing both peripheral immunomodulation and potential direct CNS effects, underscores its therapeutic efficacy in multiple sclerosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the pharmacology of S1P receptor modulators and to develop next-generation therapies with improved efficacy and safety profiles.
References
- 1. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Fingolimod Phosphate and Neuroinflammation Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into the central nervous system (CNS).[1][2][3][4] However, accumulating evidence indicates that fingolimod also exerts direct effects within the CNS, modulating neuroinflammatory signaling pathways in resident glial cells and neurons. This technical guide provides an in-depth overview of the mechanisms by which fingolimod phosphate (B84403), the active metabolite of fingolimod, modulates neuroinflammation. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.
Mechanism of Action of Fingolimod Phosphate
Fingolimod is a structural analog of sphingosine (B13886) and is phosphorylated in vivo by sphingosine kinase 2 to its active form, this compound. This compound then acts as a functional antagonist of four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).
The immunomodulatory effects of fingolimod are primarily mediated through its action on the S1P1 receptor on lymphocytes. The egress of lymphocytes from lymph nodes is dependent on an S1P gradient. By binding to S1P1 receptors on lymphocytes, this compound causes their internalization and degradation, rendering the cells unresponsive to the S1P gradient and trapping them within the lymph nodes. This leads to a significant reduction in the number of circulating lymphocytes, including autoreactive T cells, and consequently, their infiltration into the CNS.
Beyond its peripheral effects, fingolimod can cross the blood-brain barrier and directly influence neuroinflammatory processes within the CNS. S1P receptors are expressed on various CNS cell types, including astrocytes, microglia, oligodendrocytes, and neurons. By modulating the activity of these receptors, fingolimod can directly impact glial activation, cytokine production, and neuronal function.
Quantitative Data on Fingolimod's Effects on Neuroinflammation
The efficacy of fingolimod in modulating neuroinflammation has been quantified in both preclinical models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE), and in clinical trials involving MS patients.
Preclinical Data (EAE Mouse Model)
The EAE model is the most commonly used animal model to study the pathophysiology of MS and to evaluate potential therapies.
| Parameter | Model | Fingolimod Dose | Effect | Reference |
| Clinical Score | MOG35-55 induced EAE in C57BL/6 mice | 0.3 mg/kg/day (prophylactic) | Significant reduction in clinical score from day 12 post-immunization. Total clinical score reduced by 59.16%. | |
| MOG35-55 induced EAE in C57BL/6 mice | 0.3 mg/kg/day (therapeutic) | Significant reduction in clinical score from day 25 post-immunization. Total clinical score reduced by 60.30%. | ||
| Immune Cell Infiltration (Spinal Cord) | MOG35-55 induced EAE in C57BL/6 mice | Not specified | Reduction in CD45+ and Iba1+ cells in the cervical spinal cord. | |
| MOG35-55 induced EAE in C57BL/6 mice | 1 mg/kg/day | Alleviates the infiltration of inflammatory cells in the optic nerve. | ||
| Cytokine mRNA Levels (Spleen) | c-EAN rats | 1 mg/kg/day | Decreased mRNA levels of TNF-α, IFN-γ, IL-1β, and IL-6. | |
| Glial Activation (Spinal Cord) | MOG35-55 induced EAE in C57BL/6 mice | 0.1 mg/kg/day | Decreased GFAP and Iba1 immunoreactivity. |
Clinical Data (Multiple Sclerosis Patients)
Clinical trials have demonstrated the efficacy of fingolimod in reducing disease activity in patients with relapsing-remitting MS.
| Parameter | Study | Fingolimod Dose | Effect | Reference |
| Annualized Relapse Rate (ARR) | FREEDOMS | 0.5 mg/day | 54% reduction in ARR compared to placebo over 24 months. | |
| TRANSFORMS | 0.5 mg/day | 52% reduction in ARR compared to interferon beta-1a over 12 months. | ||
| Brain Volume Loss | FREEDOMS | 0.5 mg/day | Significantly reduced brain volume loss compared to placebo over 24 months. | |
| Gadolinium-enhancing Lesions | FREEDOMS | 0.5 mg/day | Reduced risk of gadolinium-enhancing lesions by 70% compared to placebo at 24 months. | |
| Peripheral Blood Lymphocyte Subsets | Observational Study | 0.5 mg/day | Significant decrease in CD4+ T cells and B cells. Significant increase in the ratio of CD8+ T cells, NK cells, and regulatory T cells. | |
| Serum Cytokine Levels | Observational Study | 0.5 mg/day | Increased levels of MCP-1 and CCL5. |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects within the CNS by modulating several key signaling pathways.
S1P Receptor Signaling
The primary mechanism of fingolimod's action is through the modulation of S1P receptor signaling. In the CNS, this compound binds to S1P1, S1P3, S1P4, and S1P5 receptors on astrocytes, microglia, and oligodendrocytes. This interaction triggers a cascade of intracellular events that can have both pro- and anti-inflammatory consequences depending on the cell type and the specific receptor subtype involved. The initial agonistic effect is followed by receptor internalization and degradation, leading to a state of functional antagonism.
Caption: Fingolimod-P binds to S1P receptors, leading to downstream signaling and eventual functional antagonism.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of neuroinflammation, NF-κB is activated in astrocytes and microglia, leading to the production of inflammatory cytokines and chemokines. Fingolimod has been shown to inhibit the activation of the NF-κB pathway in these cells, thereby reducing the inflammatory response. This inhibitory effect is thought to be mediated, at least in part, through the activation of S1P3 receptors, which can interfere with Toll-like receptor (TLR) signaling.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Fingolimod ameliorates chronic experimental autoimmune neuritis by modulating inflammatory cytokines and Akt/mTOR/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fingolimod Phosphate's Direct Effects on Glial Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, exerts its primary immunomodulatory effect by sequestering lymphocytes in lymph nodes.[1][2][3] However, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to significant accumulation within the central nervous system (CNS).[4][5] There, its active metabolite, fingolimod phosphate (B84403) (FTY720-P), directly engages with sphingosine-1-phosphate (S1P) receptors expressed on neural cells, including astrocytes and microglia. Emerging evidence demonstrates that these direct CNS effects play a crucial role in its therapeutic efficacy, primarily by modulating glial cell activation and mitigating neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental evidence of fingolimod phosphate's impact on astrocyte and microglial activation, offering a resource for professionals in neuroscience research and drug development.
Core Mechanism of Action in the CNS
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, this compound (FTY720-P). FTY720-P is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate, and acts as a functional antagonist at the S1P1 receptor and an agonist at S1P1, S1P3, S1P4, and S1P5 receptors. Both astrocytes and microglia express a range of these S1P receptors, making them direct targets for FTY720-P.
-
Astrocytes: Primarily express S1P1 and S1P3 receptors. Activation of these receptors by FTY720-P can influence astrocyte migration, proliferation, and inflammatory responses. A key study demonstrated that the protective effect of fingolimod in an experimental autoimmune encephalomyelitis (EAE) model is lost in mice lacking the S1P1 receptor specifically on astrocytes, underscoring the importance of this direct interaction.
-
Microglia: Express all five S1P receptor subtypes, with the highest expression levels observed for S1P1. FTY720-P binding, particularly to the S1P1 receptor, has been shown to suppress the activation of microglia and shift them towards a neuroprotective phenotype.
Binding of FTY720-P to these receptors on glial cells initiates downstream signaling cascades, prominently involving the PI3K/Akt and MAPK pathways, which in turn regulate the transcription of inflammatory and neurotrophic factors.
Data Presentation: Quantitative Effects on Glial Activation
The following tables summarize the quantitative effects of this compound on key markers of microglial and astrocyte activation as reported in preclinical studies.
Table 1: Effects of this compound on Microglia
| Marker | Model System | Treatment | Result | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | LPS-activated mouse primary microglia | 1-100 nM FTY720 | Dose-dependent decrease in production | |
| IL-1β | LPS-activated mouse primary microglia | 1-100 nM FTY720 | Dose-dependent decrease in production | |
| IL-6 | LPS-activated mouse primary microglia | 1-100 nM FTY720 | Dose-dependent decrease in production | |
| TNF-α | Rat telencephalon reaggregate cultures (demyelination model) | Fingolimod | Down-regulation | |
| IL-1β | Rat telencephalon reaggregate cultures (demyelination model) | Fingolimod | Down-regulation | |
| Activation Markers | ||||
| Ferritin | Rat telencephalon reaggregate cultures (demyelination model) | Fingolimod | Reduced increase in immunoreactivity | |
| Activated Microglia (Iba1+) | 5xFAD mouse model of Alzheimer's Disease | 0.03 & 1 mg/kg/day Fingolimod | Significant decrease in the percentage of activated microglia | |
| Neurotrophic Factors | ||||
| BDNF | LPS-activated mouse primary microglia | 100 nM FTY720 | Upregulation of production | |
| GDNF | LPS-activated mouse primary microglia | 100 nM FTY720 | Upregulation of production |
Table 2: Effects of this compound on Astrocytes
| Marker | Model System | Treatment | Result | Reference |
| Activation Markers | ||||
| GFAP | Mcoln1-/- mouse model (astrogliosis) | Fingolimod | Reduced expression | |
| GFAP | 5xFAD mouse model of Alzheimer's Disease | 0.03, 0.1, 0.3, 1 mg/kg/day Fingolimod | Significant reduction in GFAP immunostaining at all doses | |
| GFAP | EAE mouse model | Fingolimod | Diminished astrocyte activation | |
| Pro-inflammatory Cytokines/Chemokines | ||||
| IP-10 | Mcoln1-/- primary astrocytes | 600 nM p-fingolimod | Reduced expression | |
| IL-6 | Mcoln1-/- primary astrocytes | 600 nM p-fingolimod | Reduced expression | |
| CXCL10, BAFF, MX1, OAS2 | TNF-stimulated human primary astrocytes | FTY720-P | Blocked induction by TNF | |
| Neurotrophic/Protective Factors | ||||
| LIF | Human primary astrocytes | FTY720-P | Induced mRNA and protein secretion | |
| IL-11 | Human primary astrocytes | FTY720-P | Induced mRNA and protein secretion | |
| HBEGF | Human primary astrocytes | FTY720-P | Induced mRNA expression | |
| Glutamate Transporters | ||||
| slc1a2 (GLT-1) | EAE mouse model (inflamed spinal cord) | Fingolimod | Restored reduced mRNA and protein expression | |
| slc1a3 (GLAST) | EAE mouse model (inflamed spinal cord) | Fingolimod | Restored reduced mRNA and protein expression |
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The following diagram illustrates the central signaling cascade initiated by this compound in glial cells.
Caption: FTY720-P signaling in glial cells.
Experimental Workflow
This diagram outlines a typical in-vitro experimental workflow to assess the impact of this compound on glial cell inflammatory responses.
Caption: In-vitro workflow for glial cell analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound on glial cells, based on methodologies cited in the literature.
Primary Glial Cell Culture
-
Objective: To isolate and culture primary microglia or astrocytes from neonatal mouse or rat pups for in-vitro experiments.
-
Methodology:
-
Isolation: Cortices from postnatal day 1-3 pups are dissected, and meninges are removed.
-
Dissociation: The cortical tissue is mechanically and/or enzymatically dissociated into a single-cell suspension.
-
Plating: Cells are plated onto poly-L-lysine-coated flasks in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Mixed Glial Culture: The culture is maintained for 10-14 days to form a confluent mixed glial layer, primarily consisting of astrocytes, with microglia situated on top.
-
Microglia Isolation: Microglia are isolated from the mixed culture by gentle shaking, causing them to detach from the astrocyte layer. The supernatant containing microglia is collected and re-plated.
-
Astrocyte Purification: The remaining astrocyte layer is purified by removing any remaining microglia, often through additional shaking or treatment with a brief trypsinization. Purity is confirmed via immunostaining for cell-specific markers (Iba1 for microglia, GFAP for astrocytes).
-
Lipopolysaccharide (LPS) Stimulation Assay
-
Objective: To induce a pro-inflammatory state in cultured microglia or astrocytes to mimic neuroinflammation.
-
Methodology:
-
Cell Plating: Purified glial cells are seeded into multi-well plates at a desired density and allowed to adhere.
-
FTY720-P Pre-treatment: Cells are pre-treated with varying concentrations of FTY720-P (e.g., 1-100 nM) or a vehicle control for a specified duration, typically 1 hour, before the inflammatory stimulus.
-
Stimulation: LPS (e.g., 1 µg/ml for microglia) is added to the culture medium.
-
Incubation: Cells are incubated for a period ranging from 6 to 24 hours, depending on the endpoint being measured (e.g., 6 hours for mRNA analysis, 24 hours for protein secretion).
-
Sample Collection: At the end of the incubation, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for RNA or protein extraction.
-
Western Blotting for Signaling Proteins
-
Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., p38 MAPK, Akt).
-
Methodology:
-
Protein Extraction: Following experimental treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with primary antibodies against the target protein (e.g., phospho-p38, total-p38, GFAP).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or total protein).
-
ELISA for Cytokine Quantification
-
Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Methodology:
-
Sample Preparation: Culture supernatants collected from the LPS stimulation assay are centrifuged to remove cellular debris.
-
Assay Performance: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions.
-
Procedure: Briefly, a 96-well plate pre-coated with a capture antibody for the target cytokine is incubated with standards and samples.
-
Detection: After washing, a detection antibody, often biotinylated, is added, followed by an enzyme-conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration in samples is calculated from the standard curve.
-
Conclusion
The therapeutic efficacy of fingolimod in neuroinflammatory diseases like multiple sclerosis is multifaceted, extending beyond its well-established role in peripheral immune cell trafficking. A significant component of its action resides within the CNS, where its active metabolite, this compound, directly modulates the function of astrocytes and microglia. By binding to S1P receptors on these glial cells, this compound suppresses pro-inflammatory signaling and the production of cytotoxic molecules. Concurrently, it promotes the expression of neurotrophic and protective factors, contributing to a more favorable CNS microenvironment. This dual capacity to reduce neuroinflammation and enhance neuroprotection underscores the importance of considering direct CNS glial targets in the development of next-generation S1P receptor modulators for a range of neurological disorders.
References
- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
in vivo phosphorylation of fingolimod to fingolimod phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fingolimod (B1672674) (FTY720) is a cornerstone oral therapy for relapsing-remitting multiple sclerosis. A prodrug, its therapeutic efficacy is contingent upon its in vivo phosphorylation to the active metabolite, fingolimod phosphate (B84403) (fingolimod-P). This transformation is primarily catalyzed by sphingosine (B13886) kinase 2 (SphK2), an enzyme that exhibits significantly higher efficiency in phosphorylating fingolimod compared to its isoform, sphingosine kinase 1 (SphK1). Fingolimod-P then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, particularly S1P1, S1P3, S1P4, and S1P5, thereby regulating crucial immunological and neurological pathways.[1][2] This technical guide provides an in-depth exploration of the in vivo phosphorylation of fingolimod, detailing the enzymatic kinetics, experimental protocols for its study, and the subsequent signaling cascades.
The Phosphorylation of Fingolimod: An Enzymatic Perspective
The conversion of fingolimod to its pharmacologically active phosphate form is a critical step in its mechanism of action. This biotransformation is carried out by sphingosine kinases, with SphK2 being the principal enzyme responsible.
Quantitative Analysis of Enzymatic Phosphorylation
While direct comparative studies providing precise Kcat values are limited in the readily available literature, the consensus from multiple studies is that SphK2 is substantially more efficient at phosphorylating fingolimod than SphK1. This difference in efficiency is a key determinant of the rate of formation of the active metabolite in vivo.
| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Rate (kcat) | Catalytic Efficiency (kcat/Km) |
| Sphingosine Kinase 1 (SphK1) | Fingolimod | Not explicitly reported | Not explicitly reported | Lower efficiency |
| Sphingosine Kinase 2 (SphK2) | Fingolimod | Not explicitly reported | Not explicitly reported | Higher efficiency |
Note: While specific quantitative values for Km and kcat are not consistently reported across the literature, the qualitative difference in efficiency is well-established.
Experimental Protocols
The study of fingolimod phosphorylation necessitates robust and sensitive analytical methods. Below are detailed protocols for an in vitro kinase assay to measure phosphorylation and an LC-MS/MS method for the quantification of fingolimod and fingolimod-P in biological matrices.
In Vitro Sphingosine Kinase Assay for Fingolimod Phosphorylation
This protocol outlines a non-radioactive method to assess the in vitro phosphorylation of fingolimod by SphK1 and SphK2.
Objective: To determine the enzymatic activity of SphK1 and SphK2 on the substrate fingolimod.
Materials:
-
Recombinant human SphK1 and SphK2
-
Fingolimod hydrochloride
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, a known concentration of fingolimod, and the recombinant SphK enzyme (either SphK1 or SphK2).
-
Initiation of Reaction: Initiate the phosphorylation reaction by adding a specific concentration of ATP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as an acidic solution (e.g., 1 M HCl) or a solution containing a strong denaturant (e.g., acetonitrile).
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Collect the supernatant containing fingolimod and the newly formed fingolimod-P.
-
Perform a protein precipitation or solid-phase extraction to further clean up the sample.
-
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method (as described in section 2.2) to quantify the amount of fingolimod-P produced.
-
Data Analysis: Calculate the rate of reaction based on the amount of product formed over time and the concentration of the enzyme used.
LC-MS/MS Method for Quantification of Fingolimod and Fingolimod Phosphate in Whole Blood
This protocol provides a detailed procedure for the simultaneous quantification of fingolimod and fingolimod-P in whole blood samples.
Objective: To accurately measure the concentrations of fingolimod and its active metabolite in a biological matrix.
Materials:
-
LC-MS/MS system (e.g., Agilent 1260 HPLC coupled with an API 4000 or 6500 mass spectrometer)
-
C18 or Cyano analytical column (e.g., Fortis UniverSil Cyano, 50 x 2.1 mm, 5 µm)
-
Fingolimod and fingolimod-P analytical standards
-
Isotopically labeled internal standards (e.g., Fingolimod-d4, Fingolimod-P-d4)
-
Acetonitrile (B52724), methanol (B129727), ammonium (B1175870) chloride
-
Whole blood samples
Procedure:
-
Sample Preparation:
-
To 1 mL of whole blood sample in a polypropylene (B1209903) tube, add the internal standard solution.
-
Perform a protein precipitation by adding a mixture of acetonitrile and methanol (e.g., 40:60, v/v).[3]
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Alternatively, for fingolimod, a liquid-liquid extraction can be performed using an organic solvent like ethyl acetate.
-
For fingolimod-P, the remaining pellet after the initial extraction can be further processed by protein precipitation.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of aqueous and organic solvents, such as 1.0 mM ammonium chloride, methanol, and acetonitrile (e.g., 10:60:30, v/v/v).
-
Flow Rate: A flow rate of 0.6 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Use positive electrospray ionization (+ESI).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Fingolimod: m/z 308.4 → 255.3
-
Fingolimod-d4 (IS): m/z 312.4 → 259.3
-
Fingolimod-P: m/z 388.2 → 255.3
-
Fingolimod-P-d4 (IS): m/z 392.12 → 259.2
-
-
-
Quantification: Construct a calibration curve using standards of known concentrations and use it to determine the concentrations of fingolimod and fingolimod-P in the unknown samples.
Signaling Pathways and Experimental Workflows
The therapeutic effects of fingolimod-P are mediated through its interaction with S1P receptors, which triggers a cascade of intracellular signaling events.
Signaling Pathways of this compound
Fingolimod-P primarily acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors. The binding of fingolimod-P to these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that influence cell survival, migration, and inflammation.
Caption: In vivo conversion of fingolimod and subsequent S1P receptor signaling.
Experimental Workflow for In Vivo Phosphorylation Studies
A typical in vivo study to assess the pharmacokinetics of fingolimod phosphorylation involves the following steps:
Caption: Workflow for in vivo pharmacokinetic analysis of fingolimod.
Conclusion
The phosphorylation of fingolimod by sphingosine kinase 2 is a pivotal event that unleashes its therapeutic potential. Understanding the nuances of this enzymatic conversion and the subsequent signaling cascades is crucial for the development of next-generation S1P receptor modulators and for optimizing the clinical use of fingolimod. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the intricate pharmacology of this important immunomodulatory agent.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fingolimod Phosphate and the Blood-Brain Barrier: A Technical Guide to Permeability and Central Nervous System Effects
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth analysis of fingolimod (B1672674) phosphate's ability to cross the blood-brain barrier (BBB) and exert direct effects within the central nervous system (CNS). It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the critical molecular pathways and experimental workflows involved.
Introduction: Beyond Lymphocyte Sequestration
Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing-remitting multiple sclerosis (MS).[1] Its primary, well-understood mechanism involves its phosphorylation in vivo to the active metabolite, fingolimod phosphate (B84403) (FTY720-P).[2] FTY720-P then acts as a functional antagonist at the S1P1 receptor on lymphocytes, causing their retention within lymph nodes and preventing their infiltration into the CNS.[1][2]
However, a growing body of evidence demonstrates that the therapeutic efficacy of fingolimod is not solely dependent on its peripheral immunomodulatory effects. The lipophilic nature of the parent compound allows it to readily cross the BBB, leading to direct engagement with S1P receptors expressed on resident CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[3] This guide explores the critical studies and methodologies that have elucidated the BBB permeability of fingolimod and its subsequent signaling within the CNS.
Evidence and Quantification of Blood-Brain Barrier Permeability
The ability of fingolimod and its active metabolite to enter the CNS is a prerequisite for its direct neurological effects. Studies have consistently shown that the parent drug, fingolimod, is lipophilic and efficiently crosses the BBB, accumulating in CNS white matter. While its active form, fingolimod phosphate, is a charged ester and less lipophilic, it is detected in the cerebrospinal fluid (CSF) at subnanomolar concentrations sufficient to modulate CNS cell properties.
The following tables summarize key quantitative findings from in vivo, in vitro, and clinical studies assessing fingolimod's interaction with the BBB.
Table 1: In Vivo Brain Concentration and Distribution
| Parameter | Animal Model | Finding | Reference |
|---|---|---|---|
| Brain vs. Blood Ratio | Control Animals | FTY720 levels were 12.4 times higher in the brain than in blood. | |
| Brain vs. Blood Ratio | Control Animals | FTY720-P levels were 10.8 times higher in the brain than in blood. |
| Brain Trough Levels | Rat EAE Model | 40 to 540 ng/g in brain tissue at efficacious doses, exceeding blood concentrations severalfold. | |
Table 2: In Vitro and Clinical Effects on BBB Integrity
| Parameter | Model | Finding | Reference |
|---|---|---|---|
| Claudin-5 Protein Levels | Human BMECs | Significantly increased with FTY720-P pretreatment. | |
| Transendothelial Electrical Resistance (TEER) | Human BMECs | Significantly increased with FTY720-P pretreatment, indicating enhanced barrier tightness. | |
| VCAM-1 Protein Levels | Human BMECs | Significantly inhibited (downregulated) by FTY720-P when induced by MS sera. | |
| Influx Constant (Ki) | MS Patients (DCE-MRI) | A Ki value > 0.136 ml/100g/min after 6 months of treatment was associated with a 12.4 odds ratio for suboptimal treatment response, highlighting the drug's impact on permeability. |
| Occludin Protein Levels | Rat BMECs (inflammatory conditions) | Reduced after adding FTY720-P, suggesting context-dependent effects on tight junctions. | |
Experimental Protocols
Understanding the methodologies used to generate the data is crucial for interpretation and future study design.
-
Animal Models: Studies frequently employ rodent models such as the Experimental Autoimmune Encephalomyelitis (EAE) rat model, which mimics the inflammatory demyelination of MS, or the cuprizone-induced demyelination mouse model to assess neuroprotective effects.
-
Drug Administration: Fingolimod is typically administered orally once daily at specified doses (e.g., 0.03 mg/kg to 10 mg/kg).
-
Sample Collection and Analysis: After a defined treatment period, animals are euthanized. Blood, CSF, and brain tissue are collected. Brain tissue is often dissected into specific regions like the cerebellum or frontal cortex. The concentrations of fingolimod and this compound in these samples are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the calculation of brain-to-blood ratios and absolute concentrations within the CNS.
-
Cell Culture System: The most common in vitro model is the Transwell system. This involves culturing primary Brain Microvascular Endothelial Cells (BMECs) from human, porcine, or bovine sources on a porous, semi-permeable membrane insert. This creates two distinct compartments: an upper (apical or "blood") side and a lower (basolateral or "brain") side.
-
Measurement of Barrier Integrity (TEER): Transendothelial Electrical Resistance is a key measure of the integrity of the endothelial cell monolayer and its tight junctions. It is measured using an epithelial volt-ohm meter. A higher TEER value indicates a less permeable, more restrictive barrier. In experiments, BMECs are treated with this compound (e.g., 4.7 nM, reflecting clinical blood concentrations) and TEER is measured over time.
-
Analysis of Protein Expression: To understand the molecular changes underlying TEER results, cell lysates are collected after treatment. Western blotting is performed to quantify the expression levels of key tight junction proteins (e.g., claudin-5, occludin) and cell adhesion molecules (e.g., VCAM-1, ICAM-1) that are critical for barrier function and immune cell trafficking.
-
Imaging Technique: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive clinical method used to quantify BBB permeability in patients.
-
Procedure: The protocol involves the intravenous injection of a gadolinium-based contrast agent. A series of T1-weighted MRI scans are acquired rapidly before, during, and after the injection. The leakage of the contrast agent from the blood vessels into the surrounding brain parenchyma is measured over time.
-
Data Analysis: Pharmacokinetic models, such as the Patlak model, are applied to the imaging data to calculate the volume transfer constant, or influx constant (Ki). A higher Ki value represents greater BBB permeability. This technique allows researchers to assess how treatments like fingolimod modulate BBB permeability in patients over time.
Visualizing Workflows and Signaling Pathways
The following diagrams, rendered using the DOT language, illustrate key experimental and biological processes related to fingolimod and the BBB.
Caption: Workflow for In Vitro BBB Permeability Assay.
Caption: Fingolimod's direct action on BBB endothelial cells.
Caption: Post-permeability signaling pathways of fingolimod in the CNS.
Mechanisms of Action within the CNS
This compound's interaction with S1P receptors on BMECs can directly fortify the BBB. Studies show that by activating S1P1, FTY720-P enhances barrier function by upregulating the expression of the critical tight junction protein claudin-5. This leads to an increase in TEER, signifying a less permeable barrier. Concurrently, it can suppress inflammatory responses by downregulating the expression of adhesion molecules like VCAM-1, which are necessary for pathogenic lymphocytes to adhere to and cross the endothelium into the CNS. However, some conflicting evidence exists; one study using an in vitro inflammatory model found FTY720-P did not improve barrier integrity and decreased levels of occludin, suggesting its effects may be context-dependent.
Once across the BBB, fingolimod is phosphorylated by sphingosine kinase 2, which is highly expressed in the brain. The resulting FTY720-P then interacts with S1P receptors (S1P1, S1P3, S1P4, S1P5) on various neural cells. This engagement triggers multiple downstream signaling cascades that contribute to its therapeutic effects:
-
Neuroprotection and Repair: Fingolimod has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and repair. It may also promote axonal regeneration.
-
Anti-inflammatory Effects: Within the CNS, fingolimod modulates neuroinflammation by downregulating pro-inflammatory pathways, such as IL-12 signaling and neutrophil degranulation, while upregulating pathways associated with resolution, including autophagy and retrograde endocannabinoid signaling.
-
Oligodendrocyte and Myelin Support: S1P5 receptors are predominantly expressed on oligodendrocytes, the myelin-producing cells of the CNS. Fingolimod's action at S1P5 is thought to promote the survival of mature oligodendrocytes, potentially attenuating demyelination and supporting myelin integrity.
Conclusion
The evidence is clear that fingolimod's therapeutic profile in multiple sclerosis extends beyond its peripheral immunomodulatory action. The parent drug readily crosses the blood-brain barrier, achieving concentrations in the CNS that are several-fold higher than in the blood. Once inside, its active metabolite, this compound, exerts direct and complex effects on the BBB endothelium and resident neural cells. It can enhance barrier integrity by modulating tight junction proteins and reducing the expression of adhesion molecules, thereby limiting further immune cell infiltration. Furthermore, its interaction with S1P receptors on astrocytes, oligodendrocytes, and neurons triggers neuroprotective, anti-inflammatory, and potentially reparative pathways. These direct CNS actions provide a compelling rationale for its observed efficacy in reducing brain volume loss and disability progression in MS patients. Future research should continue to dissect these intricate central mechanisms to fully leverage the therapeutic potential of S1P receptor modulation in neuroinflammatory and neurodegenerative diseases.
References
- 1. Fingolimod Prevents Blood-Brain Barrier Disruption Induced by the Sera from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Multiple Sclerosis: A Technical Guide to the Expanded Therapeutic Potential of Fingolimod Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (B1672674) (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is a well-established disease-modifying therapy for relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[1][2][3][4][5] However, the ubiquitous expression of S1P receptors throughout the body suggests a broader therapeutic potential for fingolimod. This technical guide explores the preclinical and clinical evidence for the application of fingolimod phosphate (B84403) in a range of therapeutic areas beyond MS, including other neurological disorders, cancer, organ transplantation, inflammatory bowel disease, and retinal diseases. We delve into the underlying mechanisms of action, present quantitative data from key studies, detail experimental protocols, and provide visual representations of relevant signaling pathways and workflows.
Core Mechanism of Action: S1P Receptor Modulation
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, fingolimod-phosphate. This active metabolite is a potent agonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5). The therapeutic effects of fingolimod are largely attributed to its functional antagonism of the S1P1 receptor on lymphocytes. Binding of fingolimod-phosphate to S1P1R leads to the receptor's internalization and degradation, thereby preventing lymphocytes from egressing from secondary lymphoid organs. This results in a significant but reversible reduction of circulating T and B cells.
Beyond its immunomodulatory effects, fingolimod can cross the blood-brain barrier and directly interact with S1P receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons. This direct CNS activity is thought to contribute to its neuroprotective effects observed in various disease models.
Neurological Disorders Beyond Multiple Sclerosis
Preclinical studies have demonstrated the neuroprotective and anti-inflammatory properties of fingolimod in various neurological disease models, suggesting its potential therapeutic utility in conditions other than MS.
Alzheimer's Disease
In animal models of Alzheimer's disease (AD), fingolimod has been shown to reduce amyloid-β (Aβ) production, decrease neuroinflammation, and improve cognitive function. Treatment with fingolimod in AD mouse models led to a reduction in aggregated Aβ and plaque burden, which correlated with a significant decrease in activated microglia. Furthermore, fingolimod administration has been shown to reverse deficits in spatial working memory.
Key Experimental Data in Alzheimer's Disease Models
| Parameter | Model | Treatment Regimen | Key Findings | Reference |
| Aβ Plaque Burden | APPswe/PS1dE9 mice | 1 mg/kg/day for 14 days | Significant reduction in Aβ plaque density. | |
| Microglial Activation | APPswe/PS1dE9 mice | 1 mg/kg/day for 14 days | Significant decrease in the number of activated microglia. | |
| Spatial Working Memory | 3xTg-AD mice | 6 months of treatment starting at 6 months of age | Reversal of deficits in novel object location and Morris water maze tests. | |
| Phosphorylated Tau | 3xTg-AD mice | 6 months of treatment | Reduction in phosphorylated tau levels in the hippocampus and cortex. |
Experimental Protocol: Fingolimod Treatment in 3xTg-AD Mice
-
Animal Model: Triple transgenic (3xTg-AD) mice, which develop both Aβ plaques and neurofibrillary tangles.
-
Treatment Initiation: Fingolimod administration is initiated at 6 months of age, after the onset of behavioral symptoms.
-
Dosing and Administration: Fingolimod is administered for 6 months via drinking water.
-
Behavioral Assessment: Spatial working memory is assessed at 8 and 12 months of age using the novel object location and Morris water maze tests.
-
Histological and Biochemical Analysis: Postmortem tissue is analyzed for Aβ plaque burden, microglial activation (Iba1-positive cells), T-cell infiltration (CD3-positive cells), and levels of phosphorylated tau and amyloid precursor protein (APP).
Ischemic Stroke
Fingolimod has shown promise as an adjunctive therapy in ischemic stroke by reducing infarct size, preserving blood-brain barrier integrity, and modulating neuroinflammation. Clinical studies, although limited in size, suggest improved outcomes when fingolimod is used in combination with reperfusion therapies.
Key Clinical Data in Acute Ischemic Stroke
| Parameter | Study Population | Treatment | Key Findings | Reference |
| Infarct Volume Extension Ratio | Acute Ischemic Stroke Patients | Fingolimod + Standard Care vs. Control | 15.2 ± 4.2 vs. 41.6 ± 4.5 (P = 0.0003) | |
| NIHSS Score at 90 days | Acute Ischemic Stroke Patients | Fingolimod + Standard Care vs. Control | 1.7 ± 0.8 vs. 5.8 ± 1.7 (P = 0.02) | |
| Microvascular Permeability (rT1%) | Acute Ischemic Stroke Patients | Fingolimod + Standard Care vs. Control | 11.0 ± 2.0 vs. 20.5 ± 2.2 (P = 0.005) |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Model Induction: Ischemic stroke is induced by transient middle cerebral artery occlusion (MCAO).
-
Treatment Groups: Rats are divided into sham, MCAO/R (reperfusion), and fingolimod-treated groups (e.g., 0.5, 1.0, 2.0 mg/kg).
-
Neurological Scoring: Neurological function is assessed at various time points post-MCAO.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA. Protein expression of inflammatory pathway components (HMGB1, TLR4, NF-κB) in the hippocampus is assessed by Western blot.
Neuropathic Pain
Fingolimod has demonstrated analgesic potential in models of neuropathic pain, including those associated with MS and chemotherapy. Its mechanism in pain reduction is thought to involve the inhibition of central sensitization in the dorsal horn of the spinal cord through an S1P1 receptor-dependent mechanism.
Oncology
The role of fingolimod in cancer is complex and appears to be context-dependent. While its immunosuppressive effects could potentially impair anti-tumor immunity, some studies suggest it may have direct anti-cancer properties.
Potential Anti-Cancer Mechanisms
Fingolimod has been shown to inhibit sphingosine kinase 1, a proto-oncogene, and may also act on other molecular targets including protein phosphatase 2A and the PI3K/Akt pathway. In some preclinical models, fingolimod has demonstrated efficacy in inhibiting tumor growth and metastasis.
Concerns Regarding Immunosurveillance
Conversely, by sequestering lymphocytes, fingolimod may limit the number of tumor-infiltrating lymphocytes (TILs), which are crucial for an effective anti-tumor immune response. This raises concerns about its use in patients undergoing immunotherapy, such as checkpoint inhibitors. Post-marketing surveillance has also suggested a potential increased risk of certain cancers, such as skin cancers and lymphoma.
Organ Transplantation
Fingolimod was initially investigated for the prevention of acute rejection in organ transplantation. It has been shown to be effective in prolonging allograft survival in preclinical models.
Key Clinical Data in Renal Transplantation
| Parameter | Study Population | Treatment | Key Findings | Reference |
| Biopsy-Confirmed Acute Rejection (at 3 months) | De novo Renal Transplant Recipients | Fingolimod (2.5 mg/day) + Cyclosporine + Glucocorticoids | 9.8% incidence, comparable to mycophenolate mofetil (17%). | |
| Composite Endpoint (Rejection, Graft Loss, or Death) | De novo Renal Transplant Recipients | Fingolimod (2.5 mg/day) + Cyclosporine + Glucocorticoids | Lowest incidence (15%) compared to lower fingolimod doses and mycophenolate mofetil (20%). |
Despite some promising early results, the development of fingolimod for renal transplantation was halted due to adverse events, including impaired renal function and macular edema, at the higher doses used in these trials.
Inflammatory Bowel Disease
Preclinical studies have suggested a potential role for fingolimod in treating inflammatory bowel disease (IBD). In animal models of colitis, fingolimod has been shown to ameliorate disease by modulating pro- and anti-inflammatory cytokines. However, due to concerns about its side-effect profile, more selective S1P receptor modulators are now being investigated for IBD.
Retinal Diseases
Fingolimod's effects on the retina are complex. While macular edema is a known side effect, some research suggests it may have a neuroprotective role in the retina. In a study of MS patients, those treated with fingolimod showed significantly less thinning of the ganglion cell-inner plexiform layer (GCIPL) compared to those on interferon. Fingolimod is also being investigated for its potential to protect against diabetic retinopathy.
Conclusion
The therapeutic potential of fingolimod phosphate extends far beyond its current indication for multiple sclerosis. Its unique mechanism of action, combining peripheral immunomodulation with direct effects within the central nervous system, makes it a compelling candidate for a variety of neurological and inflammatory disorders. Preclinical and early clinical data in Alzheimer's disease and ischemic stroke are particularly promising. However, its complex role in oncology and the side-effect profile observed in organ transplantation trials highlight the need for careful consideration of the risk-benefit ratio in different patient populations. Further research, including larger randomized controlled trials, is warranted to fully elucidate the efficacy and safety of fingolimod in these novel therapeutic areas. The development of more selective S1P receptor modulators may also offer a path to harnessing the therapeutic benefits while minimizing adverse effects.
References
- 1. Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.uni-luebeck.de [research.uni-luebeck.de]
- 4. Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Fingolimod Phosphate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing-remitting multiple sclerosis. Its primary mechanism of action involves its phosphorylation to fingolimod phosphate (B84403) (fingolimod-P), which then acts as a functional antagonist at four of the five S1P receptors (S1P₁ , S1P₃, S1P₄, and S1P₅).[1][2] This modulation leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[1][3] However, emerging in vitro evidence reveals that fingolimod and its phosphorylated form interact with a range of other molecular targets, contributing to a complex pharmacological profile with potential off-target effects. Understanding these off-target interactions is crucial for a comprehensive safety and efficacy assessment and for exploring novel therapeutic applications.
This technical guide provides an in-depth overview of the known in vitro off-target effects of fingolimod phosphate. It summarizes quantitative data on its interactions with various molecular targets, offers detailed protocols for key experimental assays, and visualizes the associated signaling pathways.
Quantitative Data on Off-Target Interactions
The following tables summarize the in vitro binding affinities and inhibitory concentrations of fingolimod and its phosphate metabolite for various off-target molecules.
Table 1: this compound (Fingolimod-P) Activity at S1P Receptors
| Receptor | Assay Type | Parameter | Value (nM) | Cell Line/System |
| S1P₁ | Radioligand Binding | EC₅₀ | ~0.3 - 0.6 | CHO cells |
| S1P₃ | Radioligand Binding | EC₅₀ | ~3 | CHO cells |
| S1P₄ | Radioligand Binding | EC₅₀ | ~0.3 - 0.6 | CHO cells |
| S1P₅ | Radioligand Binding | EC₅₀ | ~0.3 - 0.6 | CHO cells |
| S1P₂ | Radioligand Binding | EC₅₀ | >10,000 | Not specified |
Data sourced from multiple studies.[1]
Table 2: Off-Target Inhibition by Fingolimod and this compound
| Target | Compound | Parameter | Value (µM) | Assay Type |
| TRPM7 Channel | Fingolimod | IC₅₀ | 0.72 | Electrophysiology |
| Autotaxin | Fingolimod-P | IC₅₀ | 0.3 - 0.4 | Enzymatic Assay |
| Sphingosine (B13886) Kinase 1 (SPHK1) | Fingolimod | IC₅₀ | 50 | Kinase Assay |
| Ceramide Synthase 2 | Fingolimod | - | Inhibits at high concentrations (0.5 - 5) | Enzymatic Assay |
| Cytosolic Phospholipase A2α (cPLA2α) | Fingolimod | - | Inhibition at picomolar concentrations | Arachidonic Acid Release Assay |
| Histone Deacetylases (Class I) | Fingolimod-P | - | Inhibition | HDAC Activity Assay |
| 4T1 (TNBC cell line) | Fingolimod | IC₅₀ | 11.27 | MTS Cell Viability Assay |
| MDA-MB-231-RFP-Luc (TNBC cell line) | Fingolimod | IC₅₀ | 10.35 | MTS Cell Viability Assay |
| BT-20 (TNBC cell line) | Fingolimod | IC₅₀ | 12.89 | MTS Cell Viability Assay |
| Various Cancer Cell Lines | Fingolimod | IC₅₀ | 5 - 20 | Growth Inhibition Assay |
Data compiled from various sources.
Key Signaling Pathways Modulated by Off-Target Effects
Fingolimod's off-target interactions can influence several critical intracellular signaling cascades.
T-Cell Receptor (TCR) Signaling
In vitro studies have shown that fingolimod can inhibit distal T-cell receptor (TCR) signaling, leading to aberrant activation of transcription factors like NFAT1, AP-1, and NF-κB. This is thought to contribute to its immunomodulatory effects beyond S1P receptor modulation.
PI3K/Akt and MAPK/ERK Signaling Pathways
Fingolimod has been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and differentiation. For instance, inhibition of the TRPM7 channel by fingolimod can lead to decreased phosphorylation of PI3K and ERK1/2.
Experimental Protocols
Competitive Radioligand Binding Assay for S1P Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for S1P receptors.
Materials:
-
Cell membranes overexpressing the desired S1P receptor subtype (S1P₁, S1P₃, S1P₄, or S1P₅).
-
Radioligand (e.g., [³²P]S1P).
-
Unlabeled S1P (for determining non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).
-
96-well glass fiber (GF/B) filtration plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Dilute the S1P receptor membranes in assay buffer to a final concentration of 1-2 µ g/well .
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of [³²P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions (or buffer for total binding, and excess unlabeled S1P for non-specific binding).
-
Add 50 µL of the diluted S1P receptor membranes to each well.
-
Pre-incubate for 30 minutes at room temperature.
-
-
Binding Reaction:
-
Initiate the binding reaction by adding 50 µL of the [³²P]S1P working solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Termination and Filtration:
-
Terminate the reaction by vacuum filtration through the GF/B filtration plates.
-
Wash each filter five times with 200 µL of ice-cold assay buffer.
-
-
Quantification:
-
Measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC₅₀ value of fingolimod against a target kinase (e.g., SPHK1).
Materials:
-
Purified recombinant kinase (e.g., SPHK1).
-
Kinase substrate (specific to the kinase).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Fingolimod.
-
Kinase Assay Buffer (composition will vary depending on the kinase).
-
96-well plates.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of fingolimod in kinase assay buffer (with a consistent final DMSO concentration, typically <1%).
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the fingolimod dilutions or vehicle control.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each fingolimod concentration relative to the vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Western Blotting for Phospho-ERK and Phospho-Akt
This protocol describes the assessment of ERK and Akt phosphorylation in response to fingolimod treatment.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells, astrocytes).
-
Fingolimod.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of fingolimod for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The in vitro off-target effects of this compound are multifaceted, extending beyond its primary activity on S1P receptors. Its interactions with ion channels, enzymes, and various signaling pathways contribute to its overall pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these off-target effects. A thorough understanding of these interactions is paramount for optimizing the therapeutic use of fingolimod, identifying potential new indications, and developing next-generation S1P receptor modulators with improved selectivity and safety profiles.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Molecular pharmacodynamics of new oral drugs used in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Fingolimod Phosphate's Role in Promoting Remyelination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to Fingolimod (B1672674) Phosphate (B84403) and Remyelination
A. Background on Demyelination in Neurological Disorders
Demyelination, the loss of the myelin sheath surrounding axons in the central nervous system (CNS), is a pathological hallmark of several debilitating neurological diseases, most notably multiple sclerosis (MS). This process disrupts the efficient propagation of nerve impulses, leading to a wide range of neurological deficits. While the inflammatory component of these diseases has been a primary therapeutic target, there is a growing recognition that promoting remyelination—the natural process of generating new myelin sheaths—is crucial for restoring neurological function and preventing long-term neurodegeneration.
B. Fingolimod Phosphate (FTY720-P): An Overview
Fingolimod (marketed as Gilenya) was the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis.[1] It is a structural analog of the endogenous signaling lipid sphingosine (B13886) and is phosphorylated in vivo by sphingosine kinase 2 to its active form, this compound (FTY720-P).[2] FTY720-P then acts as a modulator of sphingosine-1-phosphate (S1P) receptors.[1][2]
C. The Promise of Remyelination as a Therapeutic Strategy
Therapeutic strategies that can enhance the endogenous capacity for remyelination hold significant promise for the treatment of demyelinating diseases.[3] Such strategies aim to not only improve symptoms but also to confer neuroprotection and halt disease progression. This guide will provide a comprehensive technical overview of the role of this compound in promoting remyelination, focusing on its mechanisms of action, supporting quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.
II. Mechanism of Action: this compound's Role in the Central Nervous System
While initially recognized for its immunomodulatory effects, accumulating evidence suggests that fingolimod exerts direct effects within the CNS that may promote remyelination. Fingolimod is lipophilic and can cross the blood-brain barrier, allowing it to interact with S1P receptors expressed on various CNS resident cells.
A. Sphingosine-1-Phosphate (S1P) Receptor Modulation
FTY720-P binds with high affinity to four of the five known S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. These receptors are G protein-coupled receptors that, upon activation, can initiate a variety of intracellular signaling cascades influencing cell proliferation, differentiation, migration, and survival. The specific effects of FTY720-P on a given cell type are dependent on the profile of S1P receptors expressed.
B. Direct Effects on Oligodendrocyte Lineage Cells
Oligodendrocytes are the myelin-producing cells of the CNS, and their precursors, oligodendrocyte precursor cells (OPCs), are central to the remyelination process.
Fingolimod has been shown to promote the proliferation of OPCs. In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, fingolimod treatment significantly increased the number of proliferating OPCs in the white matter of the brain and spinal cord. This effect is crucial as an adequate pool of OPCs is a prerequisite for successful remyelination.
Beyond proliferation, fingolimod also appears to enhance the differentiation of OPCs into mature, myelinating oligodendrocytes. Studies have demonstrated that fingolimod treatment can increase the number of mature oligodendrocytes and the extent of myelination in EAE models. One of the proposed mechanisms for this is the activation of the Sonic hedgehog (Shh) signaling pathway, which is known to promote OPC differentiation. In vitro studies have also shown that fingolimod can enhance the differentiation of human induced pluripotent stem cell-derived neural progenitors into oligodendrocyte lineage cells.
C. Immunomodulatory Effects and a Favorable Environment for Remyelination
Fingolimod's primary mechanism of action in MS is the sequestration of lymphocytes in the lymph nodes, thereby reducing their infiltration into the CNS. This reduction in the inflammatory milieu is thought to create a more permissive environment for endogenous remyelination to occur. By downregulating pro-inflammatory cytokines such as TNF-α and IL-1β, which are known to be detrimental to oligodendrocytes and their precursors, fingolimod may indirectly support the remyelination process.
D. Impact on Astrocytes and Microglia
Astrocytes and microglia, the resident immune cells of the CNS, play complex roles in demyelination and remyelination. Fingolimod has been shown to modulate the activation of these cells. In some models, fingolimod treatment was associated with an increase in the numbers of microglia and astrocytes, which may be involved in the clearance of myelin debris, a necessary step for remyelination to proceed. However, fingolimod has also been shown to reduce the production of pro-inflammatory mediators by these cells, suggesting a shift towards a more pro-regenerative phenotype.
III. Quantitative Data on the Efficacy of Fingolimod in Promoting Remyelination
The following tables summarize the quantitative findings from key preclinical and clinical studies investigating the effects of fingolimod on remyelination.
A. Preclinical Evidence
| Study Type | Model | Fingolimod Dose | Key Quantitative Findings | Reference |
| In vitro | Organotypic cerebellar slice cultures (lysolecithin-induced demyelination) | 100 pmol/L | Enhanced remyelination and process extension by OPCs and mature oligodendrocytes. Increased numbers of microglia and astrocytes. | |
| In vivo | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 0.3 mg/kg | Significantly decreased cumulative disease score. Significantly increased OPCs and proliferation of OPCs in the white matter of the brain and spinal cord at day 7 and day 30 after EAE onset. Significantly increased oligodendrocytes, myelination, and differentiation of OPCs at day 30. | |
| In vivo | Cuprizone-induced demyelination in mice | Not specified | Modestly accelerates myelin recovery after acute but not chronic cuprizone-induced demyelination. | |
| Ex vivo | Organotypic cerebellar slice cultures (lysolecithin-induced demyelination) | 100 pmol/L | Fingolimod-induced enhanced remyelination was significantly reversed by a S1P3/S1P5 pathway antagonist (suramin). | |
| In vivo | Cuprizone (B1210641) model with transplanted human iPSC-NPs | Not specified | Higher numbers of transplanted neural progenitors and more efficient differentiation to the oligodendrocyte lineage in fingolimod-treated animals. |
B. Clinical Evidence
| Trial Name/Study Type | Patient Population | Fingolimod Dose | Key Quantitative Findings Related to Remyelination (MRI outcomes) | Reference |
| FREEDOMS (Phase III) | Relapsing-remitting MS | 0.5 mg/day | Significantly reduced brain volume loss compared to placebo over 2 years. | |
| TRANSFORMS (Phase III) | Relapsing-remitting MS | 0.5 mg/day | Data on brain volume loss favored fingolimod over interferon-β1a, though not always statistically significant in all analyses. | |
| PARADIGMS (Phase III) | Pediatric MS | Not specified | Significant reduction in the number of new or newly enlarging T2 lesions compared to interferon beta-1a. | |
| ACROSS (Long-term extension) | Relapsing-remitting MS | 0.5 mg/day | Fewer patients experienced disability progression in the high exposure group compared to the low exposure group at 10 years (34.7% vs. 56.1%). |
IV. Experimental Protocols for Assessing Remyelination
A. In Vitro Models
This model provides a 3D environment that maintains the cellular architecture of the CNS, allowing for the study of cell-cell interactions in the context of demyelination and remyelination.
-
Slice Preparation: Cerebellar slices (300-400 µm thick) are prepared from postnatal day 10-12 rat or mouse pups using a tissue chopper.
-
Culture: Slices are cultured on membrane inserts in a medium containing basal medium, horse serum, and supplements.
-
Demyelination: After a period of in vitro myelination (typically 7-10 days), demyelination is induced by adding lysolecithin (0.5 mg/mL) to the culture medium for 16-18 hours.
-
Fingolimod Treatment: Following lysolecithin removal, the slices are washed and cultured in a medium containing the desired concentration of this compound.
-
Assessment of Remyelination: Remyelination is assessed at various time points by immunohistochemistry for myelin proteins such as Myelin Basic Protein (MBP) and neurofilament proteins to visualize myelinated axons. Quantification is typically performed by measuring the area of MBP staining or the number of myelinated axons.
B. In Vivo Models
The cuprizone model is a toxin-induced model of demyelination that is largely independent of the peripheral immune system, making it suitable for studying the direct effects of compounds on CNS-resident cells.
-
Animal Model: C57BL/6 mice (typically 8-10 weeks old) are commonly used.
-
Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Fingolimod Treatment: Fingolimod can be administered via oral gavage or in the drinking water, starting either before, during, or after the cuprizone diet to assess its prophylactic or therapeutic effects.
-
Assessment of Remyelination: After the treatment period, mice are sacrificed, and their brains are processed for histology. Remyelination is assessed by staining for myelin (e.g., Luxol Fast Blue or immunohistochemistry for MBP) and oligodendrocytes (e.g., Olig2, CC1). The extent of demyelination/remyelination is often quantified by scoring the degree of myelin loss or by measuring the density of myelinated fibers.
C. Histological and Imaging Techniques
MBP is a major constituent of the myelin sheath and is a widely used marker for assessing the extent of myelination and remyelination.
-
Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
-
Antigen Retrieval: For paraffin-embedded tissues, antigen retrieval (e.g., with citrate (B86180) buffer) may be necessary.
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum and/or bovine serum albumin.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MBP.
-
Secondary Antibody Incubation: A fluorescently labeled or enzyme-conjugated secondary antibody that recognizes the primary antibody is applied.
-
Visualization: The staining is visualized using fluorescence microscopy or brightfield microscopy (for enzyme-based detection).
Quantification of remyelination is essential for obtaining objective data. Common methods include:
-
Myelin Area Fraction: The percentage of a defined region of interest (e.g., the corpus callosum) that is stained for myelin is calculated using image analysis software.
-
G-ratio Analysis: The ratio of the axon diameter to the total fiber diameter (axon + myelin sheath) is measured from electron micrographs. A lower g-ratio indicates a thicker myelin sheath.
-
Oligodendrocyte Counting: The number of mature oligodendrocytes (e.g., CC1-positive cells) within a lesion or a specific brain region is counted.
V. Signaling Pathways and Experimental Workflows
A. S1P Receptor Signaling in Oligodendrocyte Differentiation
The following diagram illustrates the key signaling pathways involved in fingolimod-mediated effects on oligodendrocyte lineage cells. FTY720-P binding to S1P receptors on OPCs can trigger downstream signaling cascades that promote their proliferation and differentiation into myelinating oligodendrocytes.
Caption: S1P Receptor Signaling Cascade in Oligodendrocyte Lineage Cells.
B. Experimental Workflow for Investigating Fingolimod's Effect on Remyelination
The diagram below outlines a typical experimental workflow for assessing the pro-remyelinating effects of fingolimod in a preclinical model.
Caption: Preclinical Experimental Workflow for Evaluating Fingolimod-Induced Remyelination.
VI. Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent that may not only mitigate the inflammatory aspects of demyelinating diseases but also directly promote the regenerative process of remyelination. Its ability to interact with S1P receptors on oligodendrocytes and other CNS cells opens up new avenues for therapeutic intervention. The quantitative data from both preclinical and clinical studies, while sometimes variable, provide a strong rationale for its continued investigation as a pro-remyelinating agent.
Future research should focus on further elucidating the precise molecular mechanisms by which fingolimod promotes oligodendrocyte proliferation and differentiation. The development of more selective S1P receptor modulators could also lead to therapies with enhanced pro-remyelinating efficacy and an improved safety profile. Ultimately, a deeper understanding of the biology of remyelination and the effects of drugs like fingolimod will be critical for developing truly restorative therapies for patients with multiple sclerosis and other demyelinating disorders.
References
Methodological & Application
Application Notes and Protocols: Fingolimod Phosphate in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (B1672674) (FTY720), an oral treatment for multiple sclerosis, and its active metabolite, fingolimod phosphate (B84403) (FTY720-P), have garnered significant interest for their direct effects on neural cells.[1][2] FTY720-P, a sphingosine-1-phosphate (S1P) receptor modulator, readily crosses the blood-brain barrier and interacts with S1P receptors expressed on neurons, oligodendrocytes, astrocytes, and microglia.[1] This interaction triggers a cascade of intracellular signaling events that can promote neuronal survival, enhance neurite outgrowth, and modulate neuroinflammation, highlighting its therapeutic potential beyond its immunomodulatory effects.[3] These application notes provide detailed protocols for studying the in vitro effects of fingolimod phosphate on primary neuron cultures, focusing on neuroprotection, neurite growth, and the underlying signaling pathways.
Quantitative Data Summary
The effective concentration of this compound in primary neuron cultures is crucial and varies depending on the desired biological outcome. The following tables summarize the reported dosing ranges for different applications.
Table 1: this compound Dosing for Neuroprotection
| Application | Neuron Type | Insult | Effective Concentration Range | Reference |
| Neuroprotection against oAβ-induced toxicity | Mouse Cortical Neurons | 5 µM oligomeric Amyloid β (oAβ) | 1 - 100 pM | |
| Neuroprotection against excitotoxicity | Mouse Cortical Neurons | 25 - 100 µM NMDA | 10 - 100 nM | |
| Neuroprotection against excitotoxicity | Mixed Cortical Cultures | N-methyl-d-aspartate (NMDA) | 18-20h pre-treatment |
Table 2: this compound Dosing for Neurite Outgrowth and Gene Expression
| Application | Neuron Type | Effective Concentration | Outcome | Reference |
| Neurite Growth Stimulation | Cerebellar Neurons | Not Specified | Enhanced neurite growth | |
| Neurite Growth Stimulation | Adult Mouse DRG Neurons | Not Specified | Stimulated neurite growth | |
| Increased BDNF Expression | Cultured Cortical Neurons | 10 - 100 nM | Increased BDNF mRNA and protein levels |
Note: It is important to note that higher concentrations of fingolimod (e.g., 1 µM) can be toxic to neurons. Therefore, a dose-response curve is recommended to determine the optimal concentration for a specific primary neuron culture system and experimental endpoint.
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Oligomeric Amyloid-β (oAβ) Induced Toxicity
This protocol is adapted from studies demonstrating the neuroprotective effects of FTY720-P against oAβ-induced neurotoxicity in primary cortical neurons.
Materials:
-
Primary mouse cortical neurons (14 days in vitro)
-
This compound (FTY720-P)
-
Oligomeric Amyloid-β (oAβ) 1-42
-
Neurobasal medium with supplements
-
Anti-MAP-2 antibody
-
4G8 antibody (for Aβ staining)
-
Fluorescent secondary antibodies
-
Microscopy imaging system
Procedure:
-
Cell Culture: Culture primary mouse cortical neurons for 14 days in vitro (DIV).
-
FTY720-P Pre-treatment: Treat neuronal cultures with FTY720-P at concentrations ranging from 1 pM to 100 pM for 3 hours.
-
oAβ Stimulation: Add 5 µM oAβ1-42 to the cultures and incubate for 24 hours.
-
Immunostaining:
-
Fix the cells.
-
Permeabilize and block non-specific binding.
-
Incubate with primary antibodies: anti-MAP-2 (to visualize neurons) and 4G8 (to visualize Aβ).
-
Incubate with appropriate fluorescent secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire fluorescent images using a microscope.
-
Quantify neuronal survival by counting the number of MAP-2-positive neurons relative to the untreated control.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is based on findings that FTY720 stimulates neurite growth in primary neurons.
Materials:
-
Primary cerebellar or dorsal root ganglion (DRG) neurons
-
Fingolimod (FTY720)
-
Nerve Growth Factor (NGF) (for DRG neurons)
-
Brain-Derived Neurotrophic Factor (BDNF) (for cerebellar neurons)
-
Anti-βIII tubulin antibody
-
Phalloidin (B8060827) (for F-actin staining)
-
Fluorescent secondary antibodies
-
Microscopy imaging system with neurite tracing software
Procedure:
-
Cell Culture: Plate primary cerebellar or DRG neurons.
-
Treatment:
-
For cerebellar neurons, treat with FTY720 or BDNF.
-
For DRG neurons, treat with FTY720, NGF, or a combination of both.
-
-
Incubation: Incubate the cultures for a sufficient time to allow for neurite extension (e.g., 24-48 hours).
-
Immunostaining:
-
Fix the cells.
-
Permeabilize and block.
-
Incubate with anti-βIII tubulin antibody (to visualize neurites) and fluorescently labeled phalloidin (to visualize F-actin in growth cones).
-
Incubate with a fluorescent secondary antibody for the βIII tubulin staining.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons.
-
Use neurite tracing software to measure the total neurite length and/or the number of neurites per neuron.
-
Analyze growth cone morphology based on F-actin staining.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of intracellular signaling pathways activated by FTY720-P, such as the ERK1/2 and Akt pathways.
Materials:
-
Primary neuron cultures
-
This compound (FTY720-P)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against: phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat primary neurons with the desired concentration of FTY720-P for a specified time course (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Visualizations
This compound exerts its effects on neurons primarily through the activation of S1P receptors, leading to the engagement of various downstream signaling cascades.
This compound Signaling Pathway in Neurons
FTY720-P, the active form of fingolimod, binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5) on the neuronal surface. This binding activates G-proteins, such as G12/13, which in turn stimulates RhoA-GTPases. Downstream of these initial events, key signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are activated. The activation of these pathways leads to the phosphorylation of transcription factors like SRF/MRTF, resulting in the upregulation of immediate early genes (e.g., c-Fos, Egr1) and genes associated with the actin cytoskeleton. A significant consequence of this signaling cascade is the increased expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in the neuroprotective and neurite-promoting effects of this compound.
Caption: this compound Signaling Cascade in Neurons.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in primary neuron cultures.
Caption: Experimental Workflow for Neuroprotection Assays.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple sclerosis drug fingolimod (FTY720) stimulates neuronal gene expression, axonal growth and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fingolimod Phosphate Administration in EAE Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of fingolimod (B1672674) phosphate (B84403) (FTY720) to mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis. This document outlines experimental procedures, summarizes quantitative data from preclinical studies, and illustrates the key signaling pathways involved.
Introduction
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis. Its active metabolite, fingolimod phosphate, is a sphingosine-1-phosphate (S1P) receptor modulator. In the context of EAE, this compound primarily acts by binding to S1P receptors on lymphocytes, which leads to their sequestration in lymph nodes.[1] This prevents the infiltration of pathogenic immune cells into the central nervous system (CNS), thereby ameliorating the clinical signs of the disease. Additionally, fingolimod can cross the blood-brain barrier and may exert direct effects within the CNS.
Quantitative Data Summary
The efficacy of this compound in EAE mouse models has been demonstrated across various studies, with outcomes measured by clinical scores, body weight, and histological assessments. The following tables summarize the key quantitative findings.
Table 1: Effect of Prophylactic Fingolimod Treatment on EAE Clinical Scores
| Dosage (mg/kg) | Administration Route | Treatment Start | Peak Clinical Score (Treated) | Peak Clinical Score (Control) | Reference |
| 0.3 | Oral Gavage | Day of Immunization | 0.27 ± 0.12 | 2.8 ± 0.5 | |
| 0.3 | Drinking Water | Day 7 post-immunization | Significantly reduced vs. untreated | ~2.12 | |
| Not Specified | Daily Administration | Day 2 post-immunization | 0.25 ± 0.25 | 2.7 ± 0.5 |
Table 2: Effect of Therapeutic Fingolimod Treatment on EAE Clinical Scores
| Dosage (mg/kg) | Administration Route | Treatment Start | Clinical Score (Treated, end of study) | Clinical Score (Control, end of study) | Reference |
| 0.3 | Oral Gavage | Day 20 post-immunization | Reduced vs. vehicle | ~2.5 | |
| 0.3 | Drinking Water | Day 21 post-immunization | ~1.5 | ~2.5 | |
| 1 | Intraperitoneal | Day 15 to 37 post-induction | Significantly reduced vs. vehicle | ~2.5 | |
| 0.3 | Oral | Day 12 post-immunization | ~1.5 | ~2.5 | |
| 1 | Oral | Day 12 post-immunization | ~1.0 | ~2.5 | |
| 3 | Oral | 3 days after disease onset | Milder chronic phase vs. vehicle | Not specified | |
| 1, 3, 10 | Not Specified | After disease onset | Dose-dependent reduction | ~3.0 |
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This protocol is a standard method for inducing EAE in C57BL/6 mice, a commonly used model.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin (PTX)
-
Phosphate Buffered Saline (PBS) or Normal Saline
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS or normal saline to a final concentration of 1-2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a stable water-in-oil emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify by sonication or by passing the mixture through two syringes connected by a Luer lock until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse. The final dose of MOG35-55 is typically 100-200 µg per mouse.
-
Administer 100-300 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-300 ng of PTX i.p.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
This compound Administration Protocol
Fingolimod can be administered prophylactically (before or at the time of EAE onset) or therapeutically (after the onset of clinical signs).
Materials:
-
Fingolimod hydrochloride (FTY720)
-
Sterile water for injection, PBS, or normal saline for vehicle
-
Oral gavage needles or standard injection needles
Preparation of Fingolimod Solution:
-
Dissolve fingolimod hydrochloride in the appropriate vehicle to the desired concentration. For oral administration, water is a common vehicle. For intraperitoneal injections, sterile saline or PBS can be used.
Administration Routes and Dosages:
-
Oral Gavage:
-
Dosage: Commonly 0.3 mg/kg.
-
Procedure: Administer the prepared fingolimod solution once daily using a proper-sized oral gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.
-
-
Intraperitoneal (i.p.) Injection:
-
Dosage: Ranges from 0.1 mg/kg to 1 mg/kg have been reported to be effective.
-
Procedure: Inject the fingolimod solution into the peritoneal cavity using a 25-27 gauge needle.
-
-
Administration in Drinking Water:
-
Dosage: A concentration calculated to deliver approximately 0.3 mg/kg/day based on the average daily water consumption of the mice.
-
Procedure: Dissolve the calculated amount of fingolimod in the drinking water and provide it ad libitum. This method can reduce animal stress from handling.
-
Treatment Schedules:
-
Prophylactic Treatment: Begin administration on the day of immunization or shortly after, before the onset of clinical signs.
-
Therapeutic Treatment: Initiate administration after the first clinical signs of EAE appear, typically around day 12-20 post-immunization.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in EAE models.
References
Application Note & Protocol: Quantification of Fingolimod Phosphate in Tissue Samples using HPLC-MS/MS
This document provides a detailed methodology for the quantification of fingolimod (B1672674) phosphate (B84403) (Fingolimod-P), the active metabolite of fingolimod, in tissue samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals working on preclinical and clinical studies involving fingolimod.
Introduction
Fingolimod (Gilenya®) is an immunomodulating drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] It is a sphingosine-1-phosphate (S1P) receptor modulator that, after oral administration, is phosphorylated by sphingosine (B13886) kinases to its active metabolite, fingolimod phosphate.[2] Fingolimod-P acts on S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.
Accurate quantification of fingolimod-P in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of fingolimod-P in tissue samples, adapted from established methods for biological fluids like plasma and whole blood.
Signaling Pathway of Fingolimod
Fingolimod is a prodrug that is converted to its active form, this compound, by sphingosine kinase 2. This compound then acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their retention within the lymph nodes.
Caption: Fingolimod phosphorylation and S1P receptor modulation.
Experimental Workflow
The overall experimental workflow involves tissue homogenization, protein precipitation for the extraction of fingolimod-P, followed by chromatographic separation and detection using an HPLC-MS/MS system.
Caption: Workflow for this compound quantification in tissue.
Materials and Reagents
-
This compound (analytical standard)
-
Fingolimod-d4 phosphate (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Tissue samples of interest
Detailed Experimental Protocols
-
Stock Solutions (1 mg/mL): Prepare stock solutions of fingolimod-P and the internal standard (IS), fingolimod-d4-P, in methanol.
-
Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1 v/v) to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of cold ultrapure water.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.
-
Add 500 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system is recommended for optimal sensitivity and resolution.
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fingolimod-P: m/z 388.2 → 255.2Fingolimod-d4-P (IS): m/z 392.2 → 259.2 |
Method Validation and Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to evaluate include linearity, accuracy, precision, selectivity, recovery, and stability.
The linearity of the method should be assessed by analyzing a series of calibration standards. The lower limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Fingolimod-P | 1.5 - 150 | 1.5 | > 0.99 |
Accuracy and precision are determined by analyzing QC samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 4.0 | < 15% | < 15% | 85-115% |
| Medium QC | 40.0 | < 15% | < 15% | 85-115% |
| High QC | 100.0 | < 15% | < 15% | 85-115% |
The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Fingolimod-P | > 60% | > 60% | > 60% |
Conclusion
This application note provides a comprehensive HPLC-MS/MS method for the quantification of this compound in tissue samples. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. Proper validation of this method will ensure the generation of reliable data for pharmacokinetic and pharmacodynamic studies, contributing to a better understanding of fingolimod's distribution and mechanism of action in various tissues.
References
Application Note: Preparation of Stable Fingolimod Phosphate Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fingolimod (B1672674) (FTY720) is a widely used immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis. It functions as a prodrug, which is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, fingolimod phosphate (B84403) (FTY720-P)[1]. Fingolimod phosphate is a potent agonist of four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅)[1][2]. Its binding to the S1P₁ receptor on lymphocytes induces receptor internalization and degradation, leading to a "functional antagonism"[3][4]. This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system. For in vitro studies, using the active metabolite this compound directly is often advantageous as it bypasses the need for cellular phosphorylation, ensuring a more direct and quantifiable cellular response.
This document provides detailed protocols for preparing stable this compound solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings.
Compound Properties and Solubility
Accurate preparation of solutions begins with understanding the compound's properties. Fingolimod is commonly available as the hydrochloride salt (prodrug), while its active form is the phosphate ester.
Table 1: Chemical Properties of Fingolimod and its Phosphate Form
| Property | Fingolimod Hydrochloride | This compound |
| Synonyms | FTY720, Gilenya | FTY720-P, FTY720 Phosphate |
| CAS Number | 162359-56-0 | 402615-91-2 |
| Molecular Formula | C₁₉H₃₄ClNO₂ | C₁₉H₃₄NO₅P |
| Molecular Weight | 343.93 g/mol | 387.45 g/mol |
| Appearance | White to off-white crystalline solid | Off-white solid |
The solubility of fingolimod and its phosphate form is critical for preparing stock and working solutions. Organic solvents like DMSO and ethanol (B145695) are required for initial dissolution before further dilution in aqueous media.
Table 2: Solubility Data
| Solvent | Fingolimod Hydrochloride | This compound | Notes |
| DMSO | ≥100 mg/mL (290.76 mM) | Soluble; used for cell culture stock | Recommended solvent for primary stock solutions. |
| Ethanol | ~20-100 mg/mL | Soluble | Can be used as an alternative to DMSO. |
| Water | 50 mg/mL (may require ultrasound) | Sparingly soluble | Direct dissolution in water or buffers is not recommended for high concentrations. |
| PBS (pH 7.2) | Very poor solubility; precipitates below 100 µM | Sparingly soluble | Final working concentrations in aqueous buffers should be low, and solutions used fresh. |
Mechanism of Action: S1P Receptor Signaling
This compound exerts its effects by modulating S1P receptors. Upon binding, it causes the internalization and degradation of the S1P₁ receptor, which blocks the S1P gradient-driven egress of lymphocytes from lymph nodes. This is the primary mechanism for its immunosuppressive effects.
Caption: Fingolimod (FTY720) is phosphorylated to its active form, which then acts as a functional antagonist of S1P receptors.
Protocols for Solution Preparation
Proper handling and storage are essential to maintain the stability and activity of this compound.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Notes |
| Lyophilized Powder | -20°C | ≥ 3-4 years | Store desiccated and protected from light. |
| Stock Solution (in DMSO/Ethanol) | -80°C | ~6-12 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C or on ice | Unstable; use immediately | Do not store for more than one day. Prepare fresh from stock for each experiment. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (MW: 387.45 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder.
-
Calculation: To make a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 387.45 g/mol ) = 0.000258 L
-
Volume (µL) = 258 µL
-
-
-
Dissolution: Add 258 µL of sterile DMSO to the 1 mg of powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may aid dissolution if needed.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol details the dilution of the primary stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI, DMEM) appropriate for your cell line
-
Sterile polypropylene (B1209903) tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, perform a serial dilution.
-
Pipette 2 µL of the 10 mM stock solution into 1998 µL of sterile culture medium to create a 10 µM intermediate stock. This represents a 1:1000 dilution.
-
-
Final Dilution: Use the 10 µM intermediate stock to prepare your final working concentrations. For example, to treat cells in a 6-well plate with 2 mL of medium per well at a final concentration of 100 nM:
-
Calculation (V₁C₁ = V₂C₂):
-
V₁ = (V₂ * C₂) / C₁
-
V₁ = (2000 µL * 100 nM) / 10,000 nM = 20 µL
-
Add 20 µL of the 10 µM intermediate solution to each well containing ~2 mL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your drug treatment. In the example above, the final DMSO concentration is negligible (0.002%).
-
Use Immediately: Use the freshly prepared working solutions for your cell-based assays immediately. Do not store diluted aqueous solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Application Examples
The optimal concentration of this compound varies significantly depending on the cell type and the biological question being addressed.
Table 4: Example Working Concentrations in Cell Culture
| Cell Type | Concentration Range | Observed Effect | Reference |
| Microglia | 1 - 100 nM | Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | |
| Oligodendrocyte Precursor Cells (OPCs) | Low nM | Stimulated differentiation | |
| HepG2 (Human Liver Cancer Cells) | 0.625 - 10 µM | Dose-dependent decrease in cell viability after 72h | |
| Astrocytes | Not specified | Inhibition of inflammatory cytokine production |
The successful use of this compound in cell culture hinges on its proper handling, dissolution, and storage. Due to its poor aqueous stability, stock solutions should be prepared in DMSO, aliquoted, and stored at -80°C. Working solutions should be prepared fresh for each experiment by diluting the stock solution into the appropriate cell culture medium. Adherence to these protocols will ensure the compound's stability and integrity, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols: Utilizing Fingolimod Phosphate in Oligodendrocyte Precursor Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an FDA-approved oral therapy for relapsing-remitting multiple sclerosis (MS).[1][2] Its mechanism of action extends beyond its well-known immunomodulatory effects of sequestering lymphocytes in lymph nodes.[3][4] Fingolimod is a lipophilic molecule that readily crosses the blood-brain barrier, where it is phosphorylated into its active form, fingolimod phosphate (B84403) (FTY720-P). Within the central nervous system (CNS), FTY720-P directly interacts with S1P receptors on neural cells, including oligodendrocyte precursor cells (OPCs), influencing their survival, proliferation, migration, and differentiation into myelinating oligodendrocytes. These direct CNS effects make fingolimod a compelling compound for studying remyelination and developing therapeutic strategies for demyelinating diseases.
These application notes provide detailed protocols for utilizing fingolimod phosphate in in vitro OPC differentiation assays, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action in OPC Differentiation
This compound exerts its effects on OPCs primarily by acting as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). In the context of OPC differentiation, S1P1 and S1P5 are of particular importance.
-
S1P1 Receptor: Activation of S1P1 is associated with increased OPC proliferation and survival. FTY720-P initially acts as an agonist at the S1P1 receptor, which can promote survival signals. However, prolonged exposure leads to the internalization and degradation of the receptor, resulting in functional antagonism that can influence differentiation.
-
S1P5 Receptor: S1P5 is predominantly expressed on oligodendrocytes. Its activation by FTY720-P has been linked to both process retraction in immature oligodendrocytes and enhanced survival of mature oligodendrocytes.
Downstream of S1P receptor modulation, FTY720-P influences several key intracellular signaling pathways that are crucial for OPC differentiation and survival:
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is consistently implicated in the pro-differentiative and survival effects of fingolimod on OPCs.
-
Akt Pathway: Activation of the PI3K/Akt signaling cascade is another critical component of fingolimod's protective effects on OPCs, promoting their survival in the face of inflammatory or ischemic insults.
-
mTOR Pathway: The mTOR pathway is also involved in the signaling network modulated by fingolimod in oligodendrocytes.
Fingolimod has also been shown to act as a histone deacetylase (HDAC) inhibitor, which may contribute to its therapeutic efficacy by promoting the expression of factors like brain-derived neurotrophic factor (BDNF), which in turn supports oligodendrocyte differentiation and myelination.
Quantitative Data Summary
The following table summarizes quantitative data from various studies investigating the effect of this compound on OPC differentiation and related processes.
| Parameter Measured | Cell Type | Fingolimod-P Concentration | Treatment Duration | Result | Reference |
| Percentage of MBP+ cells | Primary rat OPCs | 20 nM | 7 days | Increased from 3.7% (control) to 10.5% | |
| Oligodendrocyte markers (PDGFRα, NG2, GAP43) | Epidermal neural crest stem cells | 100 nM and 400 nM | 120 hours | Significantly elevated expression | |
| OPC Differentiation | Primary rat OPCs | Low concentration | Not specified | Rescued ischemia-induced suppression of differentiation | |
| Axonal ensheathment by OPCs | Human fetal OPCs co-cultured with rat DRGNs | 50 nM | 4 weeks (daily or every 3 days) | Increased numbers of O1+ and MBP+ cells and ensheathed axons | |
| Myelin recovery | Mouse model of acute demyelination | Not specified | Not specified | Modestly accelerated myelin recovery | |
| Proliferation and Differentiation | Mouse model of EAE | 0.3 mg/kg | 7 and 30 days post-onset | Significantly increased OPCs, proliferation, and differentiation |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fingolimod-P signaling in OPCs.
Caption: Experimental workflow for OPC differentiation assay.
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Oligodendrocyte Precursor Cells
This protocol is adapted from established methods for isolating OPCs from neonatal rat or mouse cerebral cortices.
Materials:
-
DMEM with 20% Fetal Bovine Serum (DMEM20S)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25% stock solution)
-
DNase I (0.20 mg/mL stock solution)
-
Poly-D-lysine coated flasks
-
OPC proliferation medium (e.g., MACS Neuro Medium with 2% NeuroBrew®-21, 1% penicillin/streptomycin, 0.5 mM L-glutamine, 10 ng/mL PDGF-AA, and 10 ng/mL FGF-2)
-
Oligodendrocyte differentiation medium (proliferation medium without PDGF-AA and FGF-2)
Procedure:
-
Tissue Dissociation:
-
Dissect cerebral cortices from P1-P8 neonatal rodents and remove the meninges.
-
Mince the cortical tissue into ~1 mm³ pieces.
-
Incubate the tissue in a solution of HBSS, DNase I (final concentration 10 µg/mL), and trypsin for 15 minutes at 37°C.
-
Stop the trypsinization by adding DMEM20S and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 40 µm cell strainer.
-
-
Mixed Glial Culture:
-
Plate the cell suspension onto poly-D-lysine coated flasks in DMEM20S.
-
Culture for 10-14 days, allowing a confluent layer of astrocytes to form with microglia and OPCs on top.
-
-
OPC Isolation:
-
Separate OPCs from the mixed glial culture by shaking the flasks on an orbital shaker. This selectively detaches the OPCs and microglia.
-
Collect the supernatant containing the OPCs.
-
To further purify, plate the collected cells on a non-coated dish for a short period to allow microglia to adhere, then collect the non-adherent OPCs.
-
-
OPC Culture and Proliferation:
-
Plate the purified OPCs on poly-D-lysine or poly-ornithine coated plates in OPC proliferation medium.
-
Allow the cells to proliferate for 3-5 days.
-
Protocol 2: this compound Treatment and OPC Differentiation Assay
Materials:
-
Cultured OPCs (from Protocol 1)
-
Oligodendrocyte differentiation medium
-
This compound (FTY720-P) stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies against oligodendrocyte markers (e.g., anti-O4, anti-MBP, anti-CNPase, anti-Olig2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
Procedure:
-
Induction of Differentiation:
-
Once OPCs have reached the desired confluency, aspirate the proliferation medium.
-
Wash the cells with PBS and replace with oligodendrocyte differentiation medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of FTY720-P in differentiation medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Add the FTY720-P-containing medium or vehicle control to the cells.
-
Incubate for the desired duration (e.g., 2 to 7 days). The treatment can be a single application or repeated daily.
-
-
Immunocytochemistry for Differentiation Markers:
-
After the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize and block the cells for 1 hour.
-
Incubate with primary antibodies against oligodendrocyte markers overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
-
Quantification and Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of cells positive for specific oligodendrocyte markers (e.g., MBP+) and express this as a percentage of the total number of cells (DAPI+ nuclei).
-
Analyze the morphology of the differentiated oligodendrocytes, such as the complexity of their branching processes.
-
Conclusion
This compound serves as a valuable tool for investigating the molecular mechanisms of oligodendrocyte differentiation and for screening potential therapeutic agents aimed at promoting remyelination. The protocols outlined above provide a framework for conducting robust in vitro assays. By understanding the intricate signaling pathways modulated by fingolimod and quantifying its effects on OPC differentiation, researchers can gain deeper insights into the complex process of myelination and develop novel strategies for treating demyelinating diseases.
References
- 1. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod effects on the brain are mediated through biochemical modulation of bioenergetics, autophagy, and neuroinflammatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of Fingolimod Phosphate in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo delivery methods for fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, and its active metabolite, fingolimod phosphate (B84403) (FTY720-P), in rodent models. The following sections detail established administration routes, dosages, and experimental protocols commonly employed in preclinical research for conditions such as experimental autoimmune encephalomyelitis (EAE), stroke, and acute lung injury.
Introduction
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active form, FTY720-P.[1] FTY720-P acts as a functional antagonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[2][3] Its primary mechanism of action involves the internalization and degradation of the S1P1 receptor on lymphocytes, which prevents their egress from secondary lymphoid organs.[4][5] This sequestration of lymphocytes, particularly T and B cells, in the lymph nodes reduces their infiltration into the central nervous system (CNS) and other sites of inflammation. This immunomodulatory effect is central to its therapeutic efficacy in autoimmune diseases like multiple sclerosis, for which EAE is a common animal model.
Data Summary of In Vivo Delivery Methods
The following tables summarize quantitative data from various rodent studies, providing a comparative overview of different administration routes, dosages, and their effects in various disease models.
Table 1: Intraperitoneal (i.p.) Injection of Fingolimod
| Rodent Model | Species | Dose (mg/kg) | Dosing Regimen | Vehicle | Key Outcomes | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.001 - 1 | Daily | Saline | Dose-dependent reduction in neuropathic pain and motor deficits | |
| Stroke (MCAO) | Mouse | 0.5, 1.0 | 2, 24, and 48 hours post-occlusion | Saline | 0.5 mg/kg decreased ipsilateral brain atrophy; improved foot fault test performance in aged mice | |
| Stroke (MCAO) | Mouse | 0.5 | Twice daily for 6 injections | Vehicle | No overall improvement in morphological or functional outcomes; sex- and comorbidity-dependent effects | |
| Intracerebral Hemorrhage (ICH) | Mouse | 1 | Single dose or daily for 3 days | 5% DMSO in saline | Improved neurological function, reduced brain edema, and decreased lymphocyte infiltration | |
| Acute Lung Injury (LPS-induced) | Rat | 0.1, 0.2, 0.5, 1, 2 | Single dose | Not specified | Dose-dependent protection against lung injury; inhibition of NF-κB activation | |
| Germinal Matrix Hemorrhage | Rat Pup | 0.25, 1.0 | Daily for 3 days | 5% DMSO in saline | Neuroprotection through Rac1 activation |
Table 2: Oral Administration of Fingolimod
| Rodent Model | Species | Dose (mg/kg) | Dosing Regimen | Vehicle/Method | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.3 | Daily | Gavage | Inhibition of EAE clinical scores | | | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.3 | Daily, in drinking water | Drinking water | Reduced clinical symptoms and anxiety-related behavior | | | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.15, 0.3 | Daily from onset of EAE | Not specified | 0.3 mg/kg significantly decreased cumulative disease score and promoted OPC differentiation | | | Type 1 Diabetes (NOD mice) | Mouse | 1 | Daily | Gavage in sterile water | Attenuated intestinal microbial dysbiosis and maintained pancreatic immune tolerance | | | Lung Transplantation | Rat | 3 | Daily | Not specified | Early administration prevented chronic rejection | |
Signaling Pathway of Fingolimod Phosphate
Fingolimod is a prodrug that requires phosphorylation by sphingosine kinases (SphK) to become biologically active. The resulting this compound (FTY720-P) primarily targets the S1P1 receptor on lymphocytes. Binding of FTY720-P to S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymphoid organs, preventing their infiltration into inflammatory sites.
Mechanism of this compound Action.
Experimental Workflow for In Vivo Fingolimod Studies
A typical experimental workflow for evaluating the efficacy of fingolimod in a rodent model involves several key stages, from animal model induction to data analysis. The specific procedures and endpoints will vary depending on the disease model and research question.
General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for the common methods of fingolimod administration in rodents. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with relevant guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection
This method allows for rapid systemic delivery.
Materials:
-
Fingolimod hydrochloride
-
Sterile vehicle (e.g., 0.9% saline, 5% DMSO in saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Fingolimod Solution:
-
Accurately weigh the required amount of fingolimod hydrochloride.
-
Dissolve in the chosen sterile vehicle to the desired final concentration. For solutions containing DMSO, ensure complete dissolution before adding saline. Prepare fresh or store as recommended by the manufacturer.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Properly restrain the mouse or rat. For a one-person technique, scruff the mouse or securely hold the rat. For a two-person technique, one person can restrain the animal while the other performs the injection.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the fingolimod solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Protocol 2: Oral Gavage
This method mimics the clinical route of administration for fingolimod.
Materials:
-
Fingolimod hydrochloride
-
Sterile vehicle (e.g., sterile water, saline)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Fingolimod Suspension/Solution:
-
Prepare the fingolimod solution or suspension in the chosen vehicle to the desired concentration.
-
-
Animal Preparation:
-
Weigh the animal to calculate the administration volume.
-
Securely restrain the animal to prevent movement and ensure the head and body are in a straight line.
-
-
Gavage Administration:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus to the pre-measured mark.
-
Administer the fingolimod solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-administration Monitoring:
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 3: Administration in Drinking Water
This method is suitable for chronic administration and reduces handling stress.
Materials:
-
Fingolimod hydrochloride
-
Animal drinking water
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Preparation of Medicated Water:
-
Calculate the total daily dose required for the animals in a cage based on their average body weight and the target dose.
-
Estimate the average daily water consumption per animal.
-
Dissolve the calculated amount of fingolimod in the total volume of drinking water to be provided for a 24-hour period.
-
-
Administration:
-
Replace the regular water bottles with the bottles containing the fingolimod solution.
-
Ensure the medicated water is the only source of hydration.
-
-
Monitoring and Maintenance:
-
Measure the volume of water consumed daily to monitor drug intake. Adjust the concentration if necessary based on changes in water consumption or animal body weight.
-
Prepare fresh medicated water daily to ensure stability and potency.
-
Regularly check the sipper tubes for any blockages.
-
Conclusion
The choice of in vivo delivery method for this compound in rodent studies depends on the specific research objectives, the desired pharmacokinetic profile, and the experimental model. Intraperitoneal injection offers rapid and precise dosing, oral gavage mimics the clinical route of administration, and administration in drinking water is suitable for chronic, stress-free delivery. The provided protocols and data summaries serve as a valuable resource for researchers designing and conducting preclinical studies with this important immunomodulatory agent. Careful consideration of the dose, vehicle, and administration route is crucial for obtaining reliable and reproducible results.
References
- 1. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fingolimod Phosphate in Cerebrospinal Fluid by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fingolimod (B1672674) phosphate (B84403) (FTY720-P) in human cerebrospinal fluid (CSF). Fingolimod is an immunomodulatory drug approved for the treatment of multiple sclerosis. It is a prodrug that is phosphorylated in vivo to the active metabolite, fingolimod phosphate. Monitoring the concentration of this compound in the CSF is crucial for understanding its central nervous system pharmacokinetics and pharmacodynamics. This protocol is adapted from established methods for the analysis of fingolimod and its phosphate in blood and plasma, with specific considerations for the unique matrix properties of CSF. The method utilizes protein precipitation for sample preparation and stable isotope-labeled internal standards for accurate quantification.
Introduction
Fingolimod (Gilenya®) is a sphingosine-1-phosphate receptor modulator used in the treatment of relapsing-remitting multiple sclerosis. After oral administration, fingolimod is phosphorylated by sphingosine (B13886) kinase 2 to form the active metabolite, this compound.[1] While the peripheral effects of fingolimod on lymphocyte trafficking are well-documented, its direct actions within the central nervous system (CNS) are of increasing interest to researchers.[2] Given that this compound has been detected in the CSF at subnanomolar levels, a highly sensitive and specific analytical method is required for its accurate quantification in this low-protein matrix.[3] This LC-MS/MS protocol provides researchers, scientists, and drug development professionals with a detailed procedure for the reliable measurement of this compound in CSF.
Experimental
Materials and Reagents
-
This compound (FTY720-P) reference standard
-
This compound-D4 (FTY720-P-D4) internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human cerebrospinal fluid (drug-free)
-
Artificial cerebrospinal fluid (aCSF) can be used as a surrogate matrix for the preparation of calibration standards and quality control samples.[4]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
Due to the low protein concentration in CSF, a simple protein precipitation step is sufficient for sample clean-up.[5]
-
Allow all samples (CSF, calibration standards, and quality controls) and reagents to thaw to room temperature.
-
To 100 µL of CSF sample in a microcentrifuge tube, add 10 µL of internal standard working solution (this compound-D4).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the CSF samples is then determined from this calibration curve.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on data from similar assays in other biological matrices.
| Parameter | This compound (FTY720-P) |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Internal Standard | This compound-D4 |
Table 1: Summary of Quantitative Method Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 388.2 | 255.3 | 25 |
| This compound-D4 (IS) | 392.2 | 259.3 | 25 |
Table 2: Mass Spectrometry MRM Transitions.
Experimental Workflow and Signaling Pathway Diagrams
References
Assessing the Neuroprotective Effects of Fingolimod Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (B1672674) (FTY720), an orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator, is an FDA-approved treatment for relapsing-remitting multiple sclerosis (MS). Its therapeutic efficacy is attributed not only to its well-established immunomodulatory action of sequestering lymphocytes in lymph nodes but also to its direct neuroprotective effects within the central nervous system (CNS). Fingolimod crosses the blood-brain barrier and interacts with S1P receptors on various neural cells, including neurons, astrocytes, oligodendrocytes, and microglia, thereby influencing pathways related to neuroinflammation, cell survival, and remyelination. These application notes provide a comprehensive guide for the preclinical assessment of the neuroprotective properties of fingolimod phosphate (B84403), the active metabolite of fingolimod. Detailed protocols for both in vitro and in vivo experimental designs are presented to enable researchers to robustly evaluate its therapeutic potential in various models of neurological disease.
Introduction
Fingolimod is a structural analog of sphingosine (B13886) and, upon phosphorylation in vivo by sphingosine kinase 2, acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). While its immunomodulatory effects are primarily mediated through functional antagonism of S1P1 receptors on lymphocytes, its neuroprotective actions are thought to involve a broader range of S1P receptor interactions on CNS resident cells. Preclinical studies have demonstrated the neuroprotective potential of fingolimod in various models of neurological disorders, including experimental autoimmune encephalomyelitis (EAE), stroke, and optic neuritis. The proposed mechanisms underlying these effects include the attenuation of neuroinflammation, reduction of apoptosis, promotion of oligodendrocyte survival and differentiation for remyelination, and enhancement of blood-brain barrier integrity.
These protocols are designed to provide a standardized framework for investigating the neuroprotective effects of fingolimod phosphate in a laboratory setting.
Key Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways within the CNS. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: this compound signaling pathways in the CNS.
Experimental Protocols
I. In Vitro Assessment of Neuroprotection
This section details protocols for assessing the direct neuroprotective effects of this compound on cultured neural cells.
-
Primary Neuronal Cultures: Isolate cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or mice). Culture in Neurobasal medium supplemented with B27 and L-glutamine. These cultures are suitable for excitotoxicity and oxidative stress assays.
-
Neuronal Cell Lines: R28 neuro-retinal cells can be used as a model for optic neuritis studies. Culture in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Astrocyte Cultures: Primary astrocytes can be isolated from neonatal rodent cortices. These are useful for studying anti-inflammatory effects and astrocyte-mediated neurotoxicity.
-
Oligodendrocyte Precursor Cell (OPC) Cultures: Isolate OPCs from neonatal rodent brains to assess the effects of fingolimod on OPC proliferation and differentiation.
-
Excitotoxicity Model:
-
Plate primary neurons at a suitable density.
-
After 7-10 days in culture, expose neurons to glutamate (B1630785) (e.g., 100 µM) for 5-10 minutes to induce excitotoxic cell death.
-
Remove the glutamate-containing medium and replace it with fresh medium containing this compound at various concentrations (e.g., 10-100 nM).
-
Incubate for 24 hours.
-
-
Oxidative Stress Model:
-
Treat neuronal cultures (primary or cell lines) with an oxidative stressor such as hydrogen peroxide (H₂O₂) (e.g., 30 µM for 30 minutes) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL for 24 hours).
-
Co-treat or pre-treat with this compound (e.g., 25 nM).
-
Assess cell viability after 24 hours.
-
-
Astrocyte-Mediated Neurotoxicity Model:
-
Culture primary astrocytes and stimulate them with pro-inflammatory cytokines like IL-1β and IL-17, or with S1P, to induce an inflammatory response.
-
Collect the astrocyte-conditioned medium (ACM).
-
Treat neuronal cultures with the ACM in the presence or absence of this compound.
-
Evaluate neuronal survival.
-
Application Notes and Protocols for Fingolimod Phosphate Administration in Chronic Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of fingolimod (B1672674) phosphate (B84403) (FTY720) in various preclinical animal models of chronic neurodegenerative diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of fingolimod and understand its mechanisms of action.
Introduction
Fingolimod (FTY720), an immunomodulatory drug approved for treating multiple sclerosis, has garnered significant interest for its potential therapeutic effects in a range of chronic neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate sphingosine-1-phosphate (S1P) receptors on neural cells suggests direct neuroprotective actions beyond its well-established peripheral immune effects.[1] Preclinical studies have demonstrated beneficial outcomes of fingolimod administration in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[2] These effects are attributed to its multifaceted mechanism of action, including the modulation of neuroinflammation, promotion of neurotrophic factor expression, and activation of pro-survival signaling pathways.[3]
Data Presentation: Summary of Fingolimod Administration in Neurodegenerative Models
The following table summarizes key quantitative data from various preclinical studies investigating the effects of fingolimod in chronic neurodegenerative models.
| Neurodegenerative Disease Model | Animal Model | Fingolimod Phosphate Dosage | Administration Route | Treatment Duration | Key Findings |
| Huntington's Disease | R6/2 Mice | 0.1 mg/kg/day | Oral gavage | Chronic | Improved motor function, prolonged survival, reduced brain atrophy, and decreased mutant huntingtin aggregates. |
| Alzheimer's Disease | APP/PS1 Mice | 1 mg/kg/day | Oral gavage | 2 months | Enhanced cognitive function, alleviated brain Aβ deposition, and reduced Tau hyperphosphorylation and neuroinflammation. |
| Alzheimer's Disease | 5xFAD Mice | 0.03 - 1 mg/kg/day | Oral gavage | 7 months | Dose-dependent reduction in brain Aβ levels; low dose improved memory and reduced glial activation. |
| Parkinson's Disease | MPTP-induced Mice | 1 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Attenuated motor dysfunction and increased dopamine (B1211576) release. |
| Parkinson's Disease | 6-OHDA-induced Mice | Not specified | Not specified | Not specified | Reduced motor deficits and loss of dopaminergic neurons. |
| Parkinson's Disease | Rotenone-induced Mice | 0.5 and 1 mg/kg/day | Oral gavage | 21 days | Restored neurobehavioral functions and modulated mitophagy-related proteins. |
| Amyotrophic Lateral Sclerosis (ALS) | mSOD1G93A Mice | 0.1 and 1 mg/kg/day | Intraperitoneal (i.p.) | From symptom onset to end-stage | Improved neurological phenotype and extended survival. |
| Multiple Sclerosis (Model) | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 0.3 mg/kg/day | Oral (in drinking water) | 14 days (prophylactic or therapeutic) | Reduced clinical symptoms and anxiety-related behavior. |
| Multiple Sclerosis (Model) | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 0.3 and 1 mg/kg/day | Oral gavage | From day 12 post-immunization | Reduced neurological disability, demyelination, and axon loss in the optic nerve. |
Signaling Pathways and Experimental Workflows
Fingolimod's Mechanism of Action: S1P Receptor Signaling
Fingolimod is a structural analog of sphingosine (B13886) and is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite acts as a modulator of four out of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). In the immune system, its binding to S1P1 on lymphocytes leads to receptor internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS). Within the CNS, fingolimod-phosphate directly interacts with S1P receptors on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons, to exert its neuroprotective effects.
Fingolimod is phosphorylated to its active form, which then modulates S1P receptors.
Neuroprotective Signaling Pathways Activated by Fingolimod
Fingolimod has been shown to activate several downstream signaling pathways that contribute to its neuroprotective effects. Two of the most prominent are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways can promote cell survival, reduce apoptosis, and support neuronal function.
Fingolimod activates pro-survival PI3K/Akt and ERK signaling pathways.
General Experimental Workflow
A typical preclinical study evaluating fingolimod in a chronic neurodegenerative mouse model follows a standardized workflow. This involves animal model selection, drug administration, behavioral testing to assess functional outcomes, and post-mortem tissue analysis for pathological and molecular markers.
A standard workflow for preclinical evaluation of fingolimod.
Experimental Protocols
This compound Administration
a. Oral Gavage (for mouse models of Huntington's and Alzheimer's disease)
-
Preparation of Fingolimod Solution: Dissolve this compound in sterile saline or distilled water to the desired concentration (e.g., 0.1 mg/mL for a 0.1 mg/kg dose in a 20g mouse, administered as 200 µL). Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the mouse, ensuring minimal stress.
-
Gavage Procedure: Use a 20-22 gauge, ball-tipped feeding needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus and deliver the solution slowly.
-
Frequency: Administer daily or as required by the specific experimental design.
b. Intraperitoneal (i.p.) Injection (for mouse models of Parkinson's and ALS)
-
Preparation of Fingolimod Solution: Dissolve this compound in a sterile, injectable vehicle such as saline.
-
Animal Handling: Restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Procedure: Tilt the mouse slightly head-down. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Dosage Volume: Typically 100-200 µL for a mouse.
-
Frequency: Administer daily or as per the experimental protocol.
Behavioral Testing
a. Rotarod Test (Motor Coordination and Balance)
-
Apparatus: Use a commercially available rotarod apparatus for mice.
-
Acclimation: Place mice in the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Train mice on the rotarod at a constant low speed (e.g., 4-5 rpm) for a fixed duration (e.g., 60 seconds) for 2-3 days prior to testing.
-
Testing Protocol:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Place the mouse on the rotating rod.
-
Record the latency to fall for each mouse. A fall is registered when the mouse falls onto the sensor plate below or after two consecutive passive rotations.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Analyze the average latency to fall across trials.
b. Open Field Test (Locomotor Activity and Anxiety-like Behavior)
-
Apparatus: A square or circular arena (e.g., 50x50 cm) with high walls to prevent escape.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Testing Protocol:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-20 minutes).
-
Use a video tracking system to record the mouse's movement.
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of reduced anxiety-like behavior.
c. Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic white paint) maintained at 23-25°C. A submerged escape platform is placed in one quadrant.
-
Acclimation: Handle mice for several days before the start of the experiment.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
-
Data Analysis: Use a video tracking system to record swim paths, escape latency, and time spent in the target quadrant during the probe trial.
Histological and Biochemical Analysis
a. Immunohistochemistry (IHC) for Amyloid-Beta (Aβ) Plaques
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining Protocol:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody for 1 hour.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Visualize with a diaminobenzidine (DAB) substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Image Analysis: Capture images of stained sections and quantify the Aβ plaque load using image analysis software (e.g., ImageJ).
b. Western Blot for Protein Analysis
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-p-ERK, anti-BDNF) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod effects on the brain are mediated through biochemical modulation of bioenergetics, autophagy, and neuroinflammatory networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Fingolimod Phosphate Uptake in CNS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fingolimod (B1672674) (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis. Its therapeutic efficacy is attributed to its active metabolite, fingolimod phosphate (B84403) (FTY720-P), which acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Fingolimod is lipophilic, allowing it to cross the blood-brain barrier and accumulate within the central nervous system (CNS).[1][3] Within the CNS, it is phosphorylated to FTY720-P, where it can directly interact with S1P receptors on various neural cells, including astrocytes, oligodendrocytes, microglia, and neurons.[2] Understanding the extent of FTY720-P uptake in these specific cell types is crucial for elucidating its full mechanism of action and for the development of novel neuroprotective therapies.
These application notes provide an overview of the methodologies available for quantifying fingolimod phosphate uptake in CNS cells and present protocols for conducting such experiments.
Data Presentation: this compound Concentrations Eliciting Biological Effects in CNS Cells
Direct quantitative data on the specific uptake of this compound in different CNS cell types is not extensively available in the current literature. However, numerous studies have reported the concentrations of FTY720-P that induce significant biological effects in cultured CNS cells. This data provides an indirect measure of the effective intracellular concentrations required for drug activity.
| Cell Type | Species | Concentration of FTY720-P | Observed Biological Effect | Reference |
| Astrocytes | Human | 100 nM | Inhibition of S1PR ligand-induced pERK1/2 signaling. | |
| Astrocytes | Human | 100 nM | Induction of neurotrophic factors (LIF, IL11, HBEGF). | |
| Astrocytes | Mouse | 100 nM | Induced rapid internalization of S1P1 receptors. | |
| Neurons | Mouse (Cortical) | 10 nM - 100 nM | Increased BDNF mRNA and protein levels. | |
| Neurons | Rat | 25 nM | Reduction of TNFα-induced neuronal injury. | |
| Microglia | Human | Not specified | No effect on cytokine production in cultured human microglia. | |
| Oligodendrocytes | Human | 100 pM - 1 nM | Induced membrane elaboration. |
Experimental Protocols
Quantifying the uptake of this compound in specific CNS cells can be achieved through various in vitro and in vivo techniques. The choice of method will depend on the specific research question, available resources, and desired level of cellular resolution.
Protocol 1: In Vitro Quantification of Radiolabeled this compound Uptake in CNS Cell Cultures
This protocol describes a method for measuring the uptake of radiolabeled this compound in primary or immortalized CNS cell cultures (astrocytes, microglia, oligodendrocytes, or neurons).
Materials:
-
Primary or immortalized CNS cells (e.g., astrocytes, neurons)
-
Cell culture medium and supplements
-
Radiolabeled this compound (e.g., ³H-FTY720-P or ¹⁴C-FTY720-P)
-
Unlabeled (cold) this compound
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate CNS cells in appropriate multi-well plates and culture until they reach the desired confluency.
-
Preparation of Treatment Solutions: Prepare solutions of radiolabeled this compound at the desired concentrations in cell culture medium. To determine non-specific binding, prepare parallel solutions containing a high concentration of unlabeled this compound (e.g., 1000-fold excess) in addition to the radiolabeled compound.
-
Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Add the prepared treatment solutions to the respective wells.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the treatment solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled compound.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the CPM from the non-specific binding wells (containing excess unlabeled FTY720-P) from the total CPM.
-
Normalize the specific uptake to the protein concentration to obtain uptake values in pmol/mg of protein.
-
Protocol 2: Quantification of this compound in CNS Cells by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and specific method for quantifying the intracellular concentration of this compound.
Materials:
-
Cultured CNS cells
-
This compound
-
Internal standard (e.g., isotopically labeled fingolimod-D4)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Cell lysis solution (e.g., methanol/water mixture)
-
Homogenizer or sonicator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured CNS cells with this compound at desired concentrations and time points.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a cold cell lysis solution containing the internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Homogenize or sonicate the cell lysate to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate this compound and the internal standard using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the cell lysates based on the standard curve and the peak area ratio of the analyte to the internal standard.
-
Normalize the concentration to the number of cells or total protein content.
-
Visualization of Pathways and Workflows
This compound Signaling in CNS Cells
This compound exerts its effects by modulating S1P receptors, which are G protein-coupled receptors. The binding of FTY720-P to these receptors can initiate a cascade of intracellular signaling events that vary depending on the cell type and the specific S1P receptor subtypes expressed.
Caption: this compound signaling pathway in CNS cells.
Experimental Workflow for In Vitro Uptake Quantification
The following diagram illustrates the general workflow for quantifying the uptake of this compound in cultured CNS cells.
Caption: Workflow for quantifying this compound uptake in vitro.
References
- 1. scripps.edu [scripps.edu]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fingolimod Phosphate Solubility: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of fingolimod (B1672674) phosphate (B84403) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving fingolimod phosphate?
A1: this compound is sparingly soluble in aqueous buffers, especially at neutral pH. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is also soluble in ethanol (B145695). For most in vitro assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher but still non-toxic concentration may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Warming: Gently warming the cell culture medium to 37°C before and during the addition of the this compound stock solution may aid in solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the stock solution to the aqueous medium.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: this compound stock solutions in DMSO are generally stable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. One study indicated that stock solutions of fingolimod and its phosphate form were stable for 7 and 2 months, respectively, at -20°C[1].
Q4: Can I use solvents other than DMSO?
A4: Ethanol is another organic solvent in which this compound is soluble[2][3]. However, for cell-based assays, it is crucial to determine the tolerance of your specific cell line to ethanol. Some protocols suggest dissolving fingolimod in ethanol first and then diluting with an aqueous buffer for certain applications[3][4].
Q5: Are there any alternative methods to improve the aqueous solubility of fingolimod?
A5: Yes, complexation with cyclodextrins has been shown to significantly increase the aqueous solubility of fingolimod. One study demonstrated a 20-fold increase in the solubility of fingolimod in the presence of β-cyclodextrin. This can be a viable option for experiments where organic solvents are not desirable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent or low-quality DMSO. Moisture in DMSO can reduce solubility. | Use high-purity, anhydrous DMSO. Ensure the vial is tightly sealed to prevent moisture absorption. |
| Precipitation upon dilution in media | Low aqueous solubility of this compound. Final DMSO concentration is too low. | Perform serial dilutions. Gently warm the media. Ensure rapid and thorough mixing. Consider a slightly higher, non-toxic final DMSO concentration. |
| Inconsistent experimental results | Inaccurate concentration due to incomplete dissolution or precipitation. Degradation of the compound. | Visually inspect for any precipitate before use. Prepare fresh dilutions for each experiment from a stable stock solution. Aliquot stock solutions to avoid freeze-thaw cycles. |
| Cell toxicity observed | High final concentration of the organic solvent (DMSO or ethanol). | Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your cell line. Keep the final solvent concentration as low as possible, ideally below 0.5%. |
Quantitative Solubility Data
The following table summarizes the solubility of fingolimod and its phosphate form in various solvents and buffers based on available data.
| Compound | Solvent/Buffer | Solubility | Reference |
| Fingolimod Hydrochloride | DMSO | 100 mg/mL | |
| Fingolimod Hydrochloride | Ethanol | 100 mg/mL | |
| Fingolimod Hydrochloride | Water | Very poorly soluble | |
| Fingolimod Hydrochloride | PBS (pH 7.0, 10mM) | Likely well below 100 µM (precipitates) | |
| Fingolimod | Phosphate Buffer (pH 6.8) | <0.01 mg/mL | |
| Fingolimod Hydrochloride | 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | |
| This compound | DMSO | 100 mg/mL (with sonication) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the DMSO stock solution into cell culture medium to minimize precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or directly from the stock for a single dilution) to the final volume of pre-warmed cell culture medium in your experimental plate or flask.
-
Mixing: Immediately and gently mix the medium by swirling or pipetting up and down to ensure homogenous distribution and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your culture medium to ensure it is within the tolerated range for your specific cell line.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Fingolimod-P action on the S1P1 receptor signaling pathway.
References
Technical Support Center: Fingolimod Phosphate Stability in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fingolimod (B1672674) phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of fingolimod phosphate in your aqueous solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
-
pH: Fingolimod shows extensive degradation under basic (alkaline) conditions.[1] It is also labile in acidic conditions, with approximately 37% degradation observed after 2 hours of exposure to 1 M HCl at 80°C.[2]
-
Light: Exposure to both UV and visible light can cause significant degradation. Studies have shown that the concentration of fingolimod can decrease by about 50% after five days of exposure to UV light and 36% under visible light.[2]
-
Temperature: Elevated temperatures accelerate the degradation process, especially in the presence of acidic or basic conditions.[2][3]
-
Oxidizing Agents: Fingolimod is susceptible to oxidative degradation.
Q2: What are the known degradation products of fingolimod?
A2: Forced degradation studies have identified several degradation products of fingolimod. Under base hydrolysis, acetylated degradation products can form, especially when acetonitrile (B52724) is used as a co-solvent. Other degradation impurities can arise from oxidation and hydrolysis.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: Given the poor aqueous solubility of fingolimod, it is often recommended to first dissolve it in an organic solvent like ethanol (B145695) or DMSO before preparing aqueous solutions. For fingolimod hydrochloride, it is freely soluble in deionized water and highly acidic conditions (pH 1.0) but has extremely low solubility in neutral pH media like phosphate buffer at pH 6.8.
For preparing aqueous solutions for in vitro studies, it is advisable to:
-
Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol).
-
For the final aqueous solution, dilute the stock solution in a suitable buffer. It is recommended not to store the final aqueous solution for more than one day.
-
Always prepare fresh solutions for your experiments to ensure the integrity of the compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the aqueous solution. | Prepare fresh solutions for each experiment. Protect solutions from light and store them at recommended low temperatures. Use a stability-indicating analytical method like HPLC to verify the concentration and purity of your solution before use. |
| Precipitation in the aqueous solution | Poor solubility of this compound at neutral pH. | Ensure the final concentration is within the solubility limits for the chosen buffer system. Consider using solubilizing agents like β-cyclodextrin, which has been shown to increase the solubility of fingolimod. |
| Loss of compound activity over time | Chemical degradation of this compound. | Store stock solutions at -20°C. For working solutions, prepare them fresh and use them immediately. Avoid repeated freeze-thaw cycles. |
| Unexpected peaks in analytical chromatograms | Presence of degradation products. | Review the preparation and storage conditions of your solution. Ensure that the pH of your aqueous solution is not in the basic range. Protect your solutions from light. |
Quantitative Data on Fingolimod Degradation
The following table summarizes the degradation of fingolimod under various stress conditions based on available literature. Note that this data is for the parent compound, fingolimod, and degradation of this compound may vary.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | ~37% | |
| Base Hydrolysis | 1 M NaOH | 1 hour | Room Temp | Sensitive | |
| Oxidative | 3% H₂O₂ | 2 hours | 80°C | - | |
| Photolytic (UV) | UV light | 5 days | Room Temp | ~50% | |
| Photolytic (Visible) | Visible light | 5 days | Room Temp | ~36% | |
| Thermal | Water | 5 days | 80°C | - |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
This protocol provides a general guideline for preparing an aqueous working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, nuclease-free water
-
Appropriate sterile buffer (e.g., phosphate-buffered saline - PBS)
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO or ethanol are generally more stable than aqueous solutions.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer (e.g., PBS). For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vortex the working solution gently to ensure homogeneity.
-
Crucially, use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for extended periods.
-
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of fingolimod in a solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a buffer of 0.1% triethylamine (B128534) in water with the pH adjusted to 3.0 with orthophosphoric acid, mixed with acetonitrile in a 35:65 (v/v) ratio.
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare Standard and Sample Solutions:
-
Prepare a standard solution of fingolimod of a known concentration in the mobile phase.
-
Prepare your sample solution containing fingolimod at a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
The peak area of fingolimod can be used to quantify its concentration and determine the extent of degradation over time by comparing it to the initial concentration.
-
Visualizations
This compound Signaling Pathway
Fingolimod is a prodrug that is phosphorylated in vivo to its active form, this compound. This compound then acts as a sphingosine-1-phosphate (S1P) receptor modulator.
References
Technical Support Center: Assessing and Mitigating Fingolimod Phosphate (FTY720-P) Cytotoxicity In Vitro
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the cytotoxic effects of fingolimod (B1672674) phosphate (B84403) (FTY720-P), the active metabolite of fingolimod, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is fingolimod phosphate (FTY720-P) and its primary mechanism of action?
Fingolimod (FTY720) is an immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis.[1] In vivo, it is phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) into its active form, this compound (FTY720-P).[1][2][3] FTY720-P is a structural analog of sphingosine-1-phosphate (S1P) and acts as a modulator of S1P receptors. It binds with high affinity to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its main therapeutic effect is attributed to the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, which in turn traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.
Q2: What are the known mechanisms of this compound cytotoxicity in vitro?
While its immunomodulatory effects are well-documented, FTY720-P can exhibit cytotoxicity through various mechanisms, particularly at higher concentrations. These mechanisms are often independent of S1P receptor signaling and can include:
-
Mitochondrial Dysfunction: FTY720-P can lead to a dose-dependent decrease in mitochondrial membrane potential and intracellular ATP levels.
-
Oxidative Stress: The compound can induce the production of reactive oxygen species (ROS), leading to cellular damage. However, in some contexts, it has also been shown to have antioxidant properties, reducing mitochondrial ROS under specific oxidative stress conditions.
-
Apoptosis Induction: FTY720-P can trigger programmed cell death by activating both intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.
-
Induction of Autophagy and Necroptosis: In some cell lines, such as human glioblastoma cells, fingolimod has been shown to induce autophagy and necroptosis.
-
Activation of Protein Phosphatase 2A (PP2A): Fingolimod is a known activator of PP2A, a regulator of cell cycle, growth, and apoptosis.
Q3: Which cell types are most susceptible to this compound cytotoxicity?
The cytotoxic effects of FTY720-P are cell-type dependent. For instance, studies have demonstrated cytotoxicity in:
-
Hepatocellular Carcinoma Cells (HepG2): FTY720-P exposure resulted in time- and dose-dependent decreases in cell viability.
-
Triple-Negative Breast Cancer (TNBC) Cells: Fingolimod was shown to repress tumor cell survival in vitro by inducing apoptosis.
-
Lymphoma and Leukemia Cells: Fingolimod can induce G0/G1 cell cycle arrest and apoptosis in various cancer cell lines.
Conversely, in other cell types, FTY720-P has shown neuroprotective effects, shielding neurons from excitotoxic death and oxidative damage.
Q4: How can I assess this compound cytotoxicity in my experiments?
A multi-assay approach is recommended to comprehensively evaluate FTY720-P cytotoxicity. Commonly used methods include:
-
Cell Viability Assays:
-
MTT Assay: Measures metabolic activity. A significant reduction in viability has been observed in HepG2 cells after 72 hours of treatment with 5 and 10 μM FTY720-P.
-
Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity.
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying LDH release from damaged cells.
-
-
Mitochondrial Function Assays:
-
ATP Level Quantification: Measures cellular energy status. A dose-dependent decrease in ATP has been reported.
-
Mitochondrial Membrane Potential (MMP) Measurement: Utilizes fluorescent dyes to assess mitochondrial health.
-
-
Oxidative Stress Assays:
-
ROS Detection: Employs probes like H2DCFDA to measure cellular and mitochondrial ROS levels.
-
Antioxidant Enzyme Activity: Measures levels of enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).
-
Troubleshooting Guide
Problem: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
-
Cell Line Sensitivity: Your specific cell line may be highly sensitive to FTY720-P.
-
Solution: Perform a dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the precise IC50 value for your cell line. Studies have shown effects at concentrations ranging from 0.3125 µM to 10 µM.
-
-
Solvent Toxicity: The solvent used to dissolve FTY720-P, typically DMSO, can be toxic at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and include a vehicle-only control group in all experiments.
-
-
Extended Exposure Time: Cytotoxicity can be time-dependent.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for your experimental goals before significant cytotoxicity occurs.
-
-
Compound Stability: The stability of FTY720-P in your culture medium could be a factor.
-
Solution: Prepare fresh solutions for each experiment and consult the manufacturer's data sheet for storage and stability information.
-
Caption: Troubleshooting logic for high FTY720-P cytotoxicity.
Problem: My cytotoxicity assay results (e.g., MTT) are inconsistent. How can I improve reproducibility?
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Optimize and standardize your cell seeding density. Ensure even cell distribution in multi-well plates and allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
Compound Precipitation: FTY720-P may precipitate out of solution at higher concentrations in certain media.
-
Solution: Visually inspect your treatment media under a microscope for any signs of precipitation. Consider using a different solvent or reducing the highest concentration tested.
-
-
Assay Interference: The compound itself might interfere with the assay's chemical reactions.
-
Solution: Run a cell-free control where you add FTY720-P to the assay reagents to check for any direct reaction.
-
-
Variability in Metabolic State: The metabolic activity of cells can fluctuate.
-
Solution: Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase. Cross-validate your findings using a different type of cytotoxicity assay (e.g., LDH release, which measures membrane integrity) to confirm the results.
-
Problem: How can I distinguish between apoptosis and necrosis induced by this compound?
Recommended Experiments:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry method. Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells (early apoptosis), while PI enters and stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Caspase Activation Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -8, -9) using colorimetric, fluorometric, or Western blot-based methods. FTY720 has been shown to activate these caspases.
-
Western Blot for Apoptotic Markers: Analyze the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bad, Bcl-2, Mcl-1) and look for cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.
Problem: How can I mitigate the cytotoxic effects of this compound while still studying its primary S1P receptor-mediated effects?
Strategies for Mitigation:
-
Use S1P Receptor Antagonists: To confirm that a desired effect is S1P receptor-mediated and not due to off-target cytotoxicity, you can try to block the effect with a specific S1P receptor antagonist. For example, W146 has been used to inhibit S1P1R.
-
Antioxidant Co-treatment: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell death without interfering with S1P receptor signaling.
-
Work at Lower, Non-Toxic Concentrations: Carefully determine the concentration range where FTY720-P engages its target (S1P receptors) without causing significant cell death. Neuroprotective effects, for instance, have been observed at picomolar concentrations.
-
Use Non-phosphorylatable Analogs: To study effects independent of S1P receptor modulation, consider using fingolimod analogs that cannot be phosphorylated and therefore do not bind to S1P receptors. Unphosphorylated fingolimod has been shown to have distinct biological activities.
Quantitative Data Summary
Table 1: Effects of FTY720-P on Cell Viability in HepG2 Cells (72h Exposure)
| Assay | Concentration (µM) | % Cell Viability (Mean ± SD) | Statistical Significance (vs. Control) |
| MTT | 5 | ~78% | P < 0.05 |
| 10 | ~63% | *P < 0.01 | |
| LDH | 10 | 95.48% | P > 0.05 |
| NRU | 10 | ~65% | Not specified |
| Data synthesized from a study on HepG2 cells. |
Table 2: Effects of FTY720-P on Mitochondrial and Oxidative Stress Parameters in HepG2 Cells (72h Exposure)
| Parameter | Concentration (µM) | % Change vs. Control (Mean ± SD) | Statistical Significance |
| ATP Levels | 10 | -56.89 ± 2.93% | P < 0.05 |
| MMP | 0.625 | -16.60% | P < 0.001 |
| 1.25 | -25.48% | P < 0.001 | |
| 10 | Significant alteration | P < 0.01 | |
| Cellular ROS | 1.25 | +75% (1.75-fold increase) | P < 0.01 |
| GSH Levels | 10 | Significant decrease | P < 0.05 |
| Data synthesized from a study on HepG2 cells. |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of FTY720-P (e.g., 0.3125–10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the FTY720-P-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density at 590 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Measurement of Cellular ROS using H2DCFDA
-
Cell Culture and Treatment: Seed cells on a suitable plate or coverslip and treat with FTY720-P for the desired time.
-
Loading: Wash the cells with warm PBS and incubate them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Analysis: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation/Emission ~495/529 nm).
-
Quantification: Quantify the fluorescence intensity and normalize it to the control group. A significant increase in fluorescence indicates higher ROS levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Primary and off-target actions of FTY720-P.
References
Technical Support Center: Optimizing Fingolimod Phosphate for Neuroprotection Studies
Welcome to the technical support center for the use of fingolimod (B1672674) phosphate (B84403) (F-P), the active metabolite of fingolimod (FTY720), in neuroprotection research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of fingolimod phosphate for in vitro neuroprotection studies?
A1: The optimal concentration of F-P can vary significantly depending on the cell type, the nature of the induced injury, and the specific endpoint being measured. Based on published studies, a good starting range for optimization is between 10 nM and 100 nM. For instance, in a study using R28 neuro-retinal cells, concentrations of 25 nM and 50 nM significantly protected against TNFα-induced injury.[1][2] It is crucial to perform a dose-response curve for your specific experimental model to determine the most effective concentration.
Q2: At what concentrations does this compound become cytotoxic?
A2: Cytotoxicity has been observed at higher concentrations of F-P. For example, in R28 retinal neuronal cells, cytotoxicity was noted at doses above 100 nM.[1] Another study on HepG2 cells showed a significant reduction in cell viability at 5 µM and 10 µM after 72 hours of treatment.[3] Therefore, it is recommended to assess cytotoxicity in your specific cell model, especially when using concentrations at or above 100 nM.
Q3: What is the primary mechanism of this compound-mediated neuroprotection?
A3: this compound is the active form of fingolimod and acts as a sphingosine-1-phosphate (S1P) receptor modulator, binding to four out of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[4] Its neuroprotective effects are believed to be multifactorial and can be independent of its well-known immunomodulatory actions. Key mechanisms include:
-
Direct effects on neural cells: F-P can directly act on neurons, astrocytes, microglia, and oligodendrocytes which all express S1P receptors.
-
Upregulation of neurotrophic factors: F-P has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in neurons.
-
Anti-inflammatory and anti-oxidative stress effects: F-P can reduce the production of pro-inflammatory cytokines by activated microglia and protect against oxidative stress.
-
Modulation of astrocyte activity: F-P can block nitric oxide production in astrocytes, thereby inhibiting astrocyte-mediated neurodegeneration.
Q4: Should I use fingolimod or its phosphorylated form, this compound, in my experiments?
A4: Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to become active this compound. For in vitro studies, it is generally recommended to use the active form, this compound, to ensure direct and consistent effects on neural cells that may have varying capacities to phosphorylate the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No neuroprotective effect observed. | Suboptimal F-P concentration: The concentration may be too low for your specific cell type or injury model. | Perform a dose-response experiment with a broader range of F-P concentrations (e.g., 1 nM to 1 µM). |
| Inappropriate timing of treatment: The pre-incubation time with F-P may not be sufficient to elicit a protective response. | Vary the pre-incubation time before inducing neuronal injury (e.g., 1 hour, 6 hours, 18-24 hours). | |
| Cell model insensitivity: The specific neuronal cell type or injury mechanism may not be responsive to F-P-mediated protection. | Consider using a different neuronal cell line or primary culture. Also, investigate the expression of S1P receptors in your model. | |
| High cell death or cytotoxicity observed. | F-P concentration is too high: As mentioned, concentrations above 100 nM can be cytotoxic to some cell lines. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) with a range of F-P concentrations to determine the toxic threshold in your model. |
| Solvent toxicity: The solvent used to dissolve F-P (e.g., DMSO) may be causing toxicity at the final concentration used. | Ensure the final solvent concentration is minimal and run a vehicle control to assess its effect on cell viability. | |
| Inconsistent or variable results. | Inconsistent F-P preparation: Improper storage or handling of F-P can lead to degradation. | Aliquot F-P solutions upon preparation and store them at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions: Differences in cell passage number, seeding density, or culture medium can affect experimental outcomes. | Standardize all cell culture parameters and use cells within a consistent passage number range for all experiments. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Studies
| Cell Type | Injury Model | Effective F-P Concentration | Observed Effect |
| R28 Neuro-retinal cells | TNFα-induced neuronal damage | 25 nM, 50 nM | Significantly prevented TNFα-induced injury. |
| R28 Neuro-retinal cells | H₂O₂-induced oxidative stress | 25 nM | Reduced cytotoxicity induced by H₂O₂. |
| Primary mouse cortical neurons | Oligomeric amyloid β-induced neurotoxicity | 100 pM | Protected neurons against neurotoxicity. |
| Mixed mouse cortical cells | NMDA-induced excitotoxicity | Not specified, but protective effect shown | Neuroprotective when applied 18-20 hours prior to NMDA pulse. |
Table 2: Cytotoxic Concentrations of this compound
| Cell Type | F-P Concentration | Duration of Treatment | Assay | Observed Effect |
| R28 retinal neuronal cells | > 100 nM | Not specified | Not specified | Cytotoxicity observed. |
| HepG2 cells | 5 µM, 10 µM | 72 hours | MTT assay | Significant reduction in cell viability. |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using a Cell Viability Assay (Trypan Blue Exclusion)
This protocol is adapted from a study on R28 neuro-retinal cells.
Materials:
-
R28 neuro-retinal cells
-
Cell culture medium (e.g., DMEM)
-
This compound (F-P)
-
Inducing agent for neuronal injury (e.g., TNFα at 10 ng/mL)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed R28 cells in a 24-well plate at a density that allows them to reach approximately 70-80% confluency on the day of the experiment.
-
F-P Pre-treatment: Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of F-P (e.g., 2.5, 5, 10, 25, 50, and 100 nM). Include a vehicle control (medium with the same amount of solvent used to dissolve F-P).
-
Incubation: Incubate the cells with F-P for a pre-determined time (e.g., 1 hour).
-
Induction of Neuronal Injury: Add the injury-inducing agent (e.g., TNFα to a final concentration of 10 ng/mL) to the wells, except for the control group which receives only fresh medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting and Staining:
-
Gently aspirate the medium from each well.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Trypsinize the cells and resuspend them in a known volume of fresh medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
-
Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline for assessing changes in protein expression or phosphorylation, for example, p-P38 MAPK.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-P38 MAPK, anti-total P38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with lysis buffer, incubate on ice, and then centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Visualizations
This compound Signaling Pathway in Neuroprotection
Caption: this compound (F-P) signaling cascade leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: A typical experimental workflow for evaluating the neuroprotective effects of F-P.
References
- 1. Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Oligomeric Amyloid β–Induced Neurotoxicity via Increased Brain-Derived Neurotrophic Factor Expression in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in fingolimod phosphate experiments
Welcome to the technical support center for fingolimod (B1672674) phosphate (B84403) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental technique and addresses specific issues that may arise during your research with fingolimod phosphate.
I. General Handling and Preparation
Question 1: My this compound solution appears unstable, and I'm seeing inconsistent results. How should I properly prepare and store it?
Answer: this compound solutions are known to be unstable, and improper handling can be a major source of experimental variability.[1] Here are critical steps to ensure consistency:
-
Fresh Preparation: Always prepare solutions fresh for each experiment.[1] Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Solvent Choice: this compound has limited solubility in aqueous buffers at neutral pH.[2]
-
For stock solutions, dissolve this compound in a suitable solvent such as DMSO.[3]
-
For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Storage of Powder: Store the powdered form of this compound at -20°C for long-term stability.[3]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can degrade the compound.
II. Cell Viability and Proliferation Assays (e.g., MTT, WST-1, Cell Counting)
Question 2: I am observing significant variability in my cell viability assay results (e.g., inconsistent IC50 values) with this compound. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the experimental setup.
-
Phosphorylation Status: Fingolimod (FTY720) is a prodrug that requires phosphorylation to its active form, this compound, to modulate S1P receptors.
-
If you are using the non-phosphorylated form (fingolimod), the level of endogenous sphingosine (B13886) kinases in your cell line will determine the extent of its activation and, consequently, its effect on cell viability. This can lead to variability between different cell types.
-
Using the active form, this compound, directly can help reduce this variability. However, be aware that some studies suggest the non-phosphorylated form may have off-target effects.
-
-
Cell Density: Ensure you are seeding cells at a consistent density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Treatment Duration: The duration of exposure to this compound can significantly impact cell viability. Optimize the treatment time for your specific cell line and experimental question. Some studies have shown effects after 72 hours of treatment.
-
Assay Interference: Some assay reagents may interact with the compound. Consider running appropriate controls, such as a compound-only well (no cells), to check for any direct reaction with your viability dye (e.g., MTT reduction by the compound itself).
| Parameter | Recommendation | Rationale |
| Compound Form | Use this compound for direct S1PR modulation. | Bypasses the need for cellular phosphorylation, reducing variability between cell lines with different kinase activities. |
| Solvent Control | Include a vehicle-only control (e.g., DMSO). | Ensures that the observed effects are due to the compound and not the solvent. |
| Cell Seeding | Maintain consistent cell density. | Cell density can affect growth rates and drug sensitivity. |
| Incubation Time | Optimize and standardize treatment duration. | This compound's effects can be time-dependent. |
III. Western Blotting for Signaling Pathway Analysis (e.g., p-Akt, p-ERK)
Question 3: I am having trouble detecting consistent changes in the phosphorylation of downstream signaling proteins (e.g., Akt, ERK) after treatment with this compound. What should I check?
Answer: Detecting changes in protein phosphorylation requires careful timing and optimized Western blotting protocols.
-
Time Course of Activation: The phosphorylation of signaling molecules like Akt and ERK in response to S1P receptor activation is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak phosphorylation time point in your specific cell model.
-
Agonist vs. Functional Antagonist Activity: this compound initially acts as an agonist on S1P1, S1P3, S1P4, and S1P5 receptors, which can lead to a rapid increase in downstream signaling. However, prolonged exposure leads to receptor internalization and degradation, resulting in functional antagonism. Your results will depend on when you lyse the cells after treatment.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: Ensure your primary antibodies are specific and validated for the phosphorylated and total forms of the proteins of interest.
-
Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Cell Seeding and Starvation: Seed cells to reach 70-80% confluency. Before treatment, starve the cells in a serum-free medium for at least 4 hours to reduce basal signaling.
-
This compound Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
IV. S1P Receptor Internalization Assays
Question 4: My results for S1P1 receptor internalization are not consistent. How can I improve the reliability of this assay?
Answer: Inconsistent receptor internalization results can be due to issues with experimental timing, antibody affinity, or the health of the cells.
-
Rapid Internalization: this compound induces rapid internalization of the S1P1 receptor. Ensure your experimental workflow is designed to capture this dynamic process. A time-course experiment is highly recommended.
-
Functional Antagonism: Chronic exposure to this compound leads to irreversible receptor internalization and degradation, which is a key aspect of its mechanism of action. This is in contrast to the natural ligand S1P, which allows for receptor recycling.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect membrane protein expression and trafficking.
-
Antibody Specificity: Use an antibody that specifically recognizes the extracellular domain of the S1P1 receptor for accurate detection of surface-expressed receptors via flow cytometry or immunofluorescence.
Caption: Workflow for S1P1 Receptor Internalization Assay.
Signaling Pathway
This compound primarily exerts its effects by modulating sphingosine-1-phosphate (S1P) receptors. The diagram below illustrates the initial agonistic signaling and the subsequent functional antagonism leading to receptor internalization.
Caption: Fingolimod-P and S1P1 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various studies. Note that these values can be cell-type and context-dependent.
| Parameter | Value | Context | Reference |
| S1P Receptor Binding Affinity (EC50) | ~0.3–0.6 nM (S1P1, S1P4, S1P5) | Receptor binding assays | |
| ~3 nM (S1P3) | |||
| >10 µM (S1P2) | |||
| Effective Concentration for Cytotoxicity | 5-10 µM | HepG2 cells, 72h treatment | |
| Effective Concentration for Neuroprotection | 1-100 nM | Microglia, cytokine modulation | |
| Inhibition of Cell Viability (IC50) | 5-20 µM | Breast and colon cancer cell lines |
References
enhancing bioavailability of fingolimod phosphate for in vivo research
Welcome to the technical support center for in vivo research involving fingolimod (B1672674) (FTY720) and its active metabolite, fingolimod phosphate (B84403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bioavailability of fingolimod and how is it activated?
Fingolimod is a prodrug that is readily absorbed orally, with a reported bioavailability of over 90% in humans.[1][2] Its absorption is slow and not affected by food.[1][2] For therapeutic activity, fingolimod must be phosphorylated in vivo by sphingosine (B13886) kinases (primarily SPHK2) to its active metabolite, fingolimod phosphate.[3] This active form then acts as a modulator of sphingosine-1-phosphate (S1P) receptors.
Q2: Are there significant differences in fingolimod metabolism between species?
Yes, significant interspecies differences exist in the rate of fingolimod phosphorylation. For instance, the phosphorylation rate in rat platelets is four times faster than in human platelets. These metabolic differences are critical when designing preclinical studies and extrapolating data to humans.
Q3: What is the recommended vehicle for administering fingolimod to rodents?
For intraperitoneal (i.p.) injections in mice, fingolimod hydrochloride salt can be dissolved in saline. For oral administration, it is often given daily by gavage. Due to its limited solubility and stability in aqueous solutions, it is crucial to prepare fresh solutions daily.
Q4: How should I store fingolimod and its phosphate form?
Stock solutions of fingolimod and this compound are stable for up to 7 and 2 months, respectively, when stored at -20°C. Working solutions of fingolimod have been shown to be stable for at least 24 hours at room temperature and for seven days in a refrigerator. However, fingolimod solutions are sensitive to light and can degrade upon exposure.
Q5: Can I administer this compound directly to bypass the in vivo phosphorylation step?
While most preclinical studies administer the parent drug, fingolimod, direct administration of this compound is a viable strategy to eliminate variability associated with the phosphorylation step. This approach ensures a more direct and potentially more consistent exposure to the active metabolite.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Possible Causes:
-
Inconsistent Formulation: Fingolimod is sparingly soluble in aqueous buffers and can be unstable. Inconsistent preparation of dosing solutions can lead to variable concentrations being administered.
-
Variability in Phosphorylation: The in vivo conversion of fingolimod to this compound can vary between individual animals.
-
Ex Vivo Interconversion: Fingolimod and its phosphate can interconvert in blood samples after collection, leading to inaccurate measurements.
Solutions:
-
Standardize Formulation Preparation: Prepare fresh dosing solutions daily. For oral gavage, ensure the compound is fully suspended or dissolved. Consider using a vehicle such as saline for intraperitoneal injections.
-
Consider Direct Administration of this compound: To bypass the variability of in vivo phosphorylation, consider using the active metabolite directly.
-
Stabilize Blood Samples: Immediately after collection, lyse whole blood samples to prevent ex vivo interconversion of the analytes before analysis.
Issue 2: Low or Undetectable Levels of this compound
Possible Causes:
-
Degradation of Compound: Improper storage or handling of fingolimod or this compound can lead to degradation. Fingolimod solutions are known to be photosensitive.
-
Formulation Issues: The compound may not be adequately dissolved or suspended in the vehicle, leading to a lower administered dose.
-
Rapid Metabolism/Clearance: In some species or experimental conditions, the clearance of this compound may be faster than anticipated.
Solutions:
-
Protect from Light: Prepare and handle fingolimod solutions with protection from light.
-
Verify Formulation: Before administration, visually inspect the formulation to ensure homogeneity. If possible, analyze the concentration of the dosing solution.
-
Optimize Dosing Regimen: If low exposure is a consistent issue, a higher dose or a different dosing frequency may be necessary. A pilot pharmacokinetic study is recommended to establish the appropriate dosing regimen for your specific animal model.
Experimental Protocols
Protocol 1: Preparation of Fingolimod for Oral Gavage in Mice
-
Materials: Fingolimod hydrochloride, sterile saline (0.9% NaCl).
-
Calculation: Determine the required concentration of the dosing solution based on the desired dose (e.g., in mg/kg) and the average weight of the mice. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Preparation:
-
On the day of dosing, weigh the required amount of fingolimod hydrochloride powder in a sterile container.
-
Add the calculated volume of sterile saline.
-
Vortex or sonicate the mixture until the fingolimod is completely dissolved or forms a uniform suspension.
-
Protect the solution from light.
-
-
Administration: Administer the freshly prepared solution to the mice via oral gavage using an appropriate gauge gavage needle.
Protocol 2: Blood Sample Collection and Processing for PK Analysis
-
Materials: Anticoagulant tubes (e.g., EDTA), equipment for blood collection, cell lysis buffer.
-
Collection: Collect blood samples at predetermined time points post-dosing into anticoagulant tubes.
-
Lysis: To prevent ex vivo interconversion, immediately lyse the whole blood samples. This can be achieved by adding a suitable lysis buffer and vortexing.
-
Storage: Store the lysed samples at -80°C until analysis.
-
Analysis: Quantify the concentrations of fingolimod and this compound using a validated LC-MS/MS method.
Quantitative Data Summary
| Parameter | Fingolimod (Human) | This compound (Human) | Notes |
| Oral Bioavailability | >90% | - | Fingolimod is the administered prodrug. |
| Time to Max. Concentration (Tmax) | 12-16 hours | - | Slow absorption contributes to a long half-life. |
| Half-life (t1/2) | 6-9 days | 6-9 days | Long half-life allows for once-daily dosing. |
| Protein Binding | >99.7% | >99.7% | Highly bound to plasma proteins. |
| Animal Model | Administration Route | Dose | Key PK/PD Finding |
| Mice | Oral gavage | 0.3 mg/kg daily | Reversed clinical signs of Experimental Autoimmune Encephalomyelitis (EAE). |
| Mice | Intraperitoneal | 0.5 mg/kg & 1.0 mg/kg | Reduced the number of infiltrating CD3+ cells in the ischemic core after stroke. |
| Dogs | Oral | 0.01-0.1 mg/kg | Dose-dependent increase in blood concentration, though not proportional. |
Visualizations
Caption: In vivo activation pathway of fingolimod.
Caption: Troubleshooting workflow for inconsistent PK data.
References
Technical Support Center: Oral Gavage of Fingolimod in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using fingolimod (B1672674) in mouse models via oral gavage.
Frequently Asked Questions (FAQs)
Q1: What is the difference between fingolimod and fingolimod phosphate (B84403), and which one should I use for oral gavage in mice?
A1: Fingolimod (also known as FTY720) is a prodrug that is rapidly phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, fingolimod phosphate.[1][2] this compound is a sphingosine-1-phosphate (S1P) receptor modulator and is responsible for the drug's biological effects.[1] For oral administration in animal studies, fingolimod, typically as the hydrochloride (HCl) salt, is commonly used. The in vivo phosphorylation process ensures the conversion to the active metabolite. Direct oral gavage of this compound is less common in published literature.
Q2: What is a reliable vehicle for preparing fingolimod for oral gavage in mice?
A2: Fingolimod HCl has pH-dependent solubility, with good solubility in acidic conditions but very poor solubility in neutral or alkaline buffers like PBS.[3] A common and effective method is to first dissolve the fingolimod HCl in a small amount of an organic solvent and then dilute it with an aqueous vehicle. One published protocol involves dissolving fingolimod HCl in absolute ethanol (B145695) and then diluting this solution with 0.85% sodium chloride at a ratio of 1:999.[4] Another approach for administration is dissolving fingolimod in the drinking water for ad libitum consumption.
Q3: What are the recommended doses of fingolimod for oral administration in mice?
A3: The effective dose of fingolimod in mice can vary depending on the disease model and experimental goals. Doses ranging from 0.1 mg/kg/day to 1 mg/kg/day have been shown to be effective in various studies. For example, a dose of 0.3 mg/kg administered daily by oral gavage has been used in experimental autoimmune encephalomyelitis (EAE) models. In a mouse model of Alzheimer's disease, doses from 0.03 to 1 mg/kg/day were tested, with different effects observed at different concentrations.
Q4: How stable are fingolimod solutions for in vivo dosing?
A4: Stock solutions of both fingolimod and this compound have been shown to be stable for at least 7 months and 2 months, respectively, when stored at -20°C. It is recommended to prepare fresh dosing solutions for oral gavage daily. If a stock solution is prepared in an organic solvent, it should be stored at -20°C and then used to make the fresh aqueous dilution immediately before administration to minimize the risk of precipitation.
Q5: What are the potential adverse effects of fingolimod administration in mice?
A5: At therapeutic doses commonly used in research (e.g., 0.3-1 mg/kg), many studies report no overt side effects or changes in the general well-being of the mice. However, it is crucial to monitor mice for any signs of distress after oral gavage, such as changes in weight, activity, or breathing. While human clinical trials have identified potential side effects like bradycardia, these may not be readily apparent in mice without specific monitoring. Any observed adverse events should be carefully documented and considered in the context of the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the dosing solution | Fingolimod has low solubility in neutral pH aqueous solutions. | Ensure the initial dissolution is complete in a suitable organic solvent (e.g., ethanol, DMSO) before diluting with the aqueous vehicle. Prepare fresh dilutions immediately before each gavage session. Avoid using phosphate-buffered saline (PBS) as the diluent, as fingolimod is practically insoluble in it. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or improper gavage technique. | Vortex the solution immediately before drawing it into the gavage syringe to ensure a uniform suspension if any particulate matter is present. Ensure proper restraint and gavage technique to deliver the full dose to the stomach. Consider using a colored dye in a practice run to visualize the accuracy of the gavage. |
| Signs of distress in mice post-gavage (e.g., coughing, fluid from the nose) | Aspiration of the dosing solution into the lungs due to improper gavage technique. | Immediately stop the procedure. Provide supportive care and monitor the animal closely. Review and refine the oral gavage technique to ensure the gavage needle is correctly placed in the esophagus and not the trachea. |
| No observable biological effect at the expected dose | Incorrect dose calculation or preparation. Degradation of the compound. | Double-check all calculations for dose and solution preparation. Ensure the correct form of fingolimod (e.g., hydrochloride salt vs. free base) is being used and that the molecular weight is accounted for. Prepare fresh solutions and verify the storage conditions of the stock compound. |
Experimental Protocols
Preparation of Fingolimod Solution for Oral Gavage
This protocol is adapted from a published study.
Materials:
-
Fingolimod hydrochloride (HCl)
-
Absolute ethanol
-
0.85% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of fingolimod HCl.
-
Dissolve the fingolimod HCl in absolute ethanol to create a concentrated stock solution. For example, to achieve a final dosing solution of 0.1 mg/mL, you could prepare a 100 mg/mL stock in ethanol.
-
-
Prepare the Dosing Solution:
-
On the day of dosing, dilute the ethanol stock solution with 0.85% saline at a 1:999 ratio.
-
For example, to prepare 1 mL of a 0.1 mg/mL dosing solution, add 1 µL of the 100 mg/mL stock solution to 999 µL of 0.85% saline.
-
Vortex the solution thoroughly to ensure it is well mixed.
-
-
Administration:
-
Administer the freshly prepared solution to the mice via oral gavage at the desired dosage (e.g., for a 20g mouse receiving a 1 mg/kg dose, administer 20 µL of the 0.1 mg/mL solution).
-
Visualizations
Caption: Fingolimod's mechanism of action.
Caption: Oral gavage workflow for fingolimod.
References
- 1. Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of fingolimod phosphate in frozen stocks
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of fingolimod (B1672674) phosphate (B84403) in frozen stocks. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for fingolimod phosphate solid powder and stock solutions?
A1: For optimal stability, this compound in its solid form should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the stock solutions from light. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How stable is this compound in frozen aqueous solutions or cell culture media?
A2: Fingolimod and its phosphate are sparingly soluble and less stable in aqueous buffers. It is not recommended to store this compound in aqueous solutions for more than one day. For cell culture experiments, it is best to prepare fresh dilutions from a frozen DMSO stock solution immediately before use.
Q3: What are the known degradation pathways for fingolimod?
A3: Forced degradation studies on the parent compound, fingolimod, have shown that it is susceptible to degradation under several conditions. The primary degradation pathways include:
-
Acid and Base Hydrolysis: Degradation occurs under strong acidic and basic conditions, particularly with heating.
-
Oxidation: Fingolimod degrades in the presence of oxidizing agents like hydrogen peroxide.
-
Thermal Degradation: Solutions of fingolimod are labile when exposed to heat.
-
Photolytic Degradation: Exposure to UV and visible light can cause significant degradation of fingolimod in solution.
While specific studies on the degradation pathways of this compound are less common, it is reasonable to assume the core molecule follows similar degradation routes. Additionally, the phosphate ester bond may be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially after a freeze-thaw cycle. 2. Water Absorption: DMSO is hygroscopic and can absorb water over time, reducing the solubility of the compound. 3. pH Shift in Buffer: If a buffered solution is used, the pH can shift during freezing, leading to precipitation. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it persists, sonication may be helpful. 2. Use fresh, anhydrous DMSO to prepare stock solutions. Store stocks in tightly sealed vials with desiccant. 3. Avoid storing this compound in buffered solutions. Prepare fresh dilutions from a DMSO stock for your experiments. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Inaccurate Concentration: This could be due to incomplete dissolution or precipitation. | 1. Always use freshly thawed aliquots. Verify the stability of your stock solution using an analytical method like HPLC if you suspect degradation. 2. Ensure the compound is fully dissolved when preparing the stock solution. Centrifuge the vial briefly before opening to collect all the powder. After thawing, vortex the solution well before making dilutions. |
| Difficulty dissolving this compound. | Intrinsic Solubility: this compound has specific solubility limits in different solvents. | For DMSO, concentrations up to 100 mg/mL are achievable, but may require ultrasonic agitation to fully dissolve. For aqueous solutions, solubility is very low. |
Stability Data
The following tables summarize the available stability data for fingolimod and this compound.
Table 1: Stability of this compound in Solvents
| Solvent | Storage Temperature | Duration | Stability | Citation |
| DMSO | -80°C | 6 months | Stable | [1][2] |
| DMSO | -20°C | 1 month | Stable (protect from light) | [1][2] |
Table 2: Long-Term Stability of Fingolimod and this compound in Human Plasma
| Analyte | Storage Temperature | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) | Citation |
| Fingolimod | -20°C | 95.3 - 103.2 | 96.1 - 104.5 | 94.8 - 102.7 | 93.5 - 101.9 | [3] |
| This compound | -20°C | 94.7 - 102.9 | 95.5 - 103.8 | 93.9 - 101.5 | 92.8 - 100.7 | |
| Fingolimod | -80°C | 96.8 - 105.1 | 97.2 - 106.3 | 96.5 - 104.9 | 95.8 - 103.6 | |
| This compound | -80°C | 95.9 - 104.2 | 96.7 - 105.4 | 95.3 - 103.1 | 94.6 - 102.3 |
Table 3: Stability of Fingolimod and this compound in Human Plasma under Various Conditions
| Condition | Analyte | Duration | Temperature | Stability (% Recovery) | Citation |
| Bench-top | Fingolimod | 4 hours | Room Temperature | 97.2 - 106.8 | |
| This compound | 4 hours | Room Temperature | 96.5 - 105.3 | ||
| Freeze-Thaw | Fingolimod | 2 cycles | -20°C to RT | 95.8 - 104.1 | |
| This compound | 2 cycles | -20°C to RT | 94.9 - 103.7 | ||
| Autosampler | Fingolimod | 48 hours | 6°C | 96.3 - 105.5 | |
| This compound | 48 hours | 6°C | 95.7 - 104.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol is adapted from published methods for fingolimod and can be used as a starting point for assessing the stability of this compound.
-
Sample Preparation:
-
Thaw a frozen aliquot of this compound stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 1-20 µg/mL).
-
-
HPLC System and Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Nova-Pak C8, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer and organic solvent (e.g., 50 mM potassium dihydrogen phosphate pH 3.0 and acetonitrile (B52724) in a 45:55 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak.
-
Compare the peak area to that of a freshly prepared standard solution at the same concentration to calculate the percentage of remaining this compound.
-
The appearance of new peaks may indicate the presence of degradation products.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for HPLC-based Stability Testing.
References
addressing variability in fingolimod phosphate experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving fingolimod (B1672674) phosphate (B84403) (FTY720-P). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is fingolimod phosphate and what is its primary mechanism of action?
Fingolimod is an immunomodulatory drug that is a prodrug of its active metabolite, this compound.[1][2] Fingolimod is phosphorylated in vivo by sphingosine (B13886) kinases (primarily SPHK2) to form this compound.[1][3] this compound is a sphingosine-1-phosphate (S1P) receptor modulator, acting as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3] Its primary therapeutic effect in multiple sclerosis is attributed to its action on the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of S1P1 receptors, rendering lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes. This sequestration of lymphocytes in the lymph nodes reduces their infiltration into the central nervous system (CNS).
Q2: Why am I observing high variability in my experimental results with this compound?
Variability in this compound experiments can arise from several factors:
-
Compound Stability: this compound solutions can be unstable and are sensitive to degradation under certain conditions, such as exposure to light or repeated freeze-thaw cycles. It is recommended to prepare fresh solutions or use small, pre-packaged aliquots.
-
Interconversion: Fingolimod and this compound can interconvert ex vivo, particularly in biological samples like whole blood. This can be controlled by lysing the blood cells upon collection.
-
Cell Line Specificity: The expression levels of S1P receptors can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to validate S1P receptor expression in your experimental system.
-
Dose and Time Dependency: The effects of this compound can be highly dependent on the concentration and duration of exposure. For example, prolonged exposure can lead to functional antagonism through receptor internalization and degradation.
-
In Vivo Factors: In animal models, factors such as mouse strain, age, and the specific protocol for inducing diseases like experimental autoimmune encephalomyelitis (EAE) can influence the outcome.
Q3: How should I prepare and store this compound solutions?
For maximum solubility in aqueous buffers, it is recommended to first dissolve fingolimod hydrochloride in an organic solvent like ethanol (B145695) and then dilute with the aqueous buffer of choice. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound | 1. Compound inactivity: Degradation of this compound. 2. Low S1P receptor expression: The cell line may not express the target S1P receptor subtype at sufficient levels. 3. Incorrect dosage: The concentration of this compound may be too low to elicit a response. | 1. Prepare fresh this compound solutions for each experiment. Verify the purity and integrity of the compound if possible. 2. Validate the expression of S1P1, S1P3, S1P4, and/or S1P5 receptors in your cell line using techniques like qPCR or Western blotting. 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Unexpected Cytotoxicity | 1. Off-target effects: At high concentrations, fingolimod can have effects independent of S1P receptor signaling. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. 3. Contamination: The cell culture may be contaminated. | 1. Lower the concentration of this compound and perform a viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cell line (typically <0.1% for DMSO). Run a solvent-only control. 3. Regularly check for signs of microbial contamination in your cell cultures. |
| Inconsistent results in lymphocyte migration assays | 1. Variability in cell health: The migratory capacity of lymphocytes can be affected by their activation state and overall health. 2. Issues with the chemoattractant gradient: An improperly formed or unstable S1P gradient can lead to inconsistent migration. 3. Incorrect timing of this compound treatment: The pre-incubation time with this compound may not be sufficient to induce S1P1 receptor internalization. | 1. Use freshly isolated lymphocytes for migration assays and ensure high viability. 2. Carefully prepare the S1P gradient according to a validated protocol. 3. Optimize the pre-incubation time with this compound to ensure maximal receptor internalization before the migration assay. |
In Vivo Animal Models (EAE)
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of EAE suppression with fingolimod treatment | 1. Suboptimal dosing: The dose of fingolimod may be too low for the specific mouse strain or EAE model. 2. Timing of treatment initiation: Prophylactic treatment (before disease onset) is generally more effective than therapeutic treatment (after disease onset). 3. Variability in EAE induction: Inconsistent immunization can lead to variable disease severity, masking the therapeutic effect of fingolimod. | 1. Perform a dose-response study to determine the optimal fingolimod dosage for your EAE model. Doses in mice typically range from 0.15 to 1 mg/kg. 2. If using a therapeutic regimen, initiate treatment at the first clinical signs of EAE. For prophylactic studies, start treatment shortly after immunization. 3. Standardize your EAE induction protocol, including the preparation of the MOG emulsion and pertussis toxin injections, to minimize variability between animals. |
| High mortality or adverse effects in treated animals | 1. Toxicity at high doses: High doses of fingolimod can lead to adverse effects. 2. Vehicle-related issues: The vehicle used to administer fingolimod may have its own toxic effects. | 1. Reduce the dose of fingolimod. 2. Conduct a pilot study to assess the tolerability of the vehicle in your animal model. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the toxicological mechanisms of this compound in HepG2 cells.
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.3125–10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control group.
Protocol 2: Quantification of Fingolimod and this compound in Blood/Plasma by LC-MS/MS
This protocol is based on a validated method for quantifying fingolimod and its phosphate in human plasma.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., fingolimod-D4 and fingolimod-P-D4).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., C18).
-
Employ a mobile phase gradient for optimal separation.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer in positive electrospray ionization mode.
-
Monitor the specific precursor-to-product ion transitions for fingolimod, this compound, and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of fingolimod and this compound.
-
Determine the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Quantitative Data Summary:
| Analyte | Lower Limit of Quantification (LLOQ) | Linearity Range |
| Fingolimod | 0.3 ng/mL | 0.3–150 ng/mL |
| This compound | 1.5 ng/mL | 1.5–150 ng/mL |
Data from a validated HPLC-MS/MS method in human plasma.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Analysis of Fingolimod Phosphate and Siponimod in Promoting Remyelination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is an autoimmune disease characterized by demyelination and neurodegeneration in the central nervous system (CNS). Promoting remyelination is a key therapeutic strategy to restore neurological function and prevent disease progression. Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy for relapsing-remitting MS, and its successor, siponimod (B560413) (BAF312), are sphingosine-1-phosphate (S1P) receptor modulators. While both drugs have established immunomodulatory effects, their direct roles in CNS repair, particularly in promoting remyelination, are of significant interest to the research community. This guide provides a detailed, objective comparison of fingolimod phosphate (B84403) and siponimod in the context of remyelination, supported by experimental data.
Mechanism of Action
Both fingolimod and siponimod are prodrugs that are phosphorylated in vivo to their active forms. They exert their immunomodulatory effects primarily by binding to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and reducing their infiltration into the CNS.[1][2] However, they can also cross the blood-brain barrier and directly interact with S1P receptors expressed on various CNS cells, including oligodendrocytes, astrocytes, and microglia, which are crucial for the remyelination process.[1][2]
A key difference lies in their receptor selectivity. Fingolimod phosphate is a non-selective S1P receptor modulator, binding to S1P1, S1P3, S1P4, and S1P5 receptors.[3] In contrast, siponimod is more selective, targeting primarily S1P1 and S1P5 receptors. This selectivity may contribute to differences in their efficacy and side-effect profiles. The S1P5 receptor is predominantly expressed on oligodendrocytes, suggesting that direct engagement of this receptor by siponimod could be a key mechanism for its pro-remyelination effects.
Signaling Pathways in Remyelination
The binding of this compound and siponimod to S1P receptors on CNS cells can trigger various signaling pathways implicated in remyelination. The pro-remyelination effects of siponimod are thought to be mediated, at least in part, through the activation of S1P5 on oligodendrocytes. In vitro studies have shown that fingolimod can enhance oligodendrocyte progenitor cell (OPC) differentiation.
References
- 1. The Benefits and Risks of Switching from Fingolimod to Siponimod for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benefits and Risks of Switching from Fingolimod to Siponimod for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis | springermedizin.de [springermedizin.de]
- 3. ajmc.com [ajmc.com]
A Comparative Analysis of Fingolimod Phosphate and Ozanimod in Preclinical Models of Neuroinflammation
An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of the efficacy of fingolimod (B1672674) phosphate (B84403) and ozanimod (B609803), two prominent sphingosine-1-phosphate (S1P) receptor modulators, in preclinical models of neuroinflammation. This guide synthesizes available experimental data to illuminate the distinct pharmacological profiles of these compounds, offering valuable insights for their application in neuroscience research and therapeutic development.
Fingolimod, the first-in-class S1P receptor modulator, and ozanimod, a next-generation selective modulator, have both demonstrated significant therapeutic potential in neuroinflammatory conditions, most notably in multiple sclerosis. Their primary mechanism of action involves the modulation of S1P receptors, which play a crucial role in lymphocyte trafficking. By preventing the egress of lymphocytes from lymph nodes, these drugs reduce the infiltration of inflammatory cells into the central nervous system (CNS). However, their differing receptor selectivity profiles—fingolimod being a non-selective modulator of S1P receptors 1, 3, 4, and 5, and ozanimod exhibiting high selectivity for S1P1 and S1P5—are thought to underlie their distinct efficacy and safety profiles.[1][2] This guide delves into the preclinical evidence from experimental autoimmune encephalomyelitis (EAE), the most widely used animal model for multiple sclerosis, to provide a comparative assessment of their performance.
Comparative Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is instrumental in evaluating the therapeutic potential of immunomodulatory compounds for neuroinflammatory diseases. The data presented below, collated from studies employing the C57BL/6 mouse model induced with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide, allows for a comparative assessment of fingolimod and ozanimod.
| Efficacy Parameter | Fingolimod Phosphate | Ozanimod | Reference |
| Reduction in Clinical Score | Significant reduction in cumulative and peak disease scores. Prophylactic treatment showed a ~59% reduction in total clinical score. Therapeutic treatment (starting at peak disease) also significantly reduced disease severity. | Effective in reducing the clinical severity of EAE when administered at disease onset. | [1][3] |
| Inflammatory Cell Infiltration | Prevents the infiltration of T cells into the CNS. | Significant inhibition of lymphocyte infiltration into the spinal cord, with a reduction in both CD4+ and CD8+ T cells. | [1] |
| Demyelination | Promotes remyelination by stimulating the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs). | Significantly reverses demyelination in the spinal cord. | |
| Neuroprotection | Exerts direct neuroprotective effects by reducing microglial reactivity, decreasing nitric oxide production in astrocytes, and stimulating the production of neurotrophic factors. | Demonstrates neuroprotective effects, in part by modulating microglial and T cell activity within the CNS. |
Signaling Pathways and Mechanism of Action
Both fingolimod and ozanimod are prodrugs that are phosphorylated in vivo to their active forms, which then act as functional antagonists of S1P receptors. Their primary immunomodulatory effect is achieved through the downregulation of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs.
The diagram above illustrates the common mechanism of action. The S1P gradient between the lymph nodes and the blood directs lymphocyte egress. Both fingolimod and ozanimod, upon activation, bind to the S1P1 receptor on lymphocytes, leading to its internalization and rendering the cells unresponsive to the S1P gradient, thus trapping them in the lymph nodes.
The key difference lies in their receptor selectivity. Fingolimod's interaction with S1P3 receptors has been associated with certain side effects, such as bradycardia. Ozanimod's selectivity for S1P1 and S1P5 is believed to contribute to its more favorable safety profile.
Experimental Protocols
The following is a standardized protocol for inducing chronic EAE in C57BL/6J mice, a model frequently used to evaluate the efficacy of S1P receptor modulators.
1. EAE Induction:
-
Animals: Female C57BL/6J mice, 6-8 weeks old.
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide (200 µ g/mouse ) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Immunization: Mice are subcutaneously injected with 100 µL of the MOG35-55/CFA emulsion on day 0.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin (200-250 ng/mouse) on day 0 and day 2 post-immunization.
2. Treatment Regimen:
-
Prophylactic Treatment: Daily oral administration of the test compound (e.g., fingolimod at 0.3 mg/kg or ozanimod at 0.6 mg/kg) is initiated on the day of immunization (day 0) or at the onset of clinical signs.
-
Therapeutic Treatment: Daily oral administration of the test compound is initiated at the peak of the disease.
3. Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
4. Histological Analysis:
-
At the end of the experiment, spinal cords are collected for histological analysis of inflammation (e.g., Hematoxylin and Eosin staining) and demyelination (e.g., Luxol Fast Blue staining).
Conclusion
Both this compound and ozanimod demonstrate significant efficacy in ameliorating the clinical and pathological features of EAE. While direct head-to-head preclinical studies are limited, the available data suggests that both compounds effectively reduce neuroinflammation. The key distinction lies in ozanimod's selective S1P1 and S1P5 receptor modulation, which is associated with an improved safety profile in clinical settings. For researchers, the choice between these two compounds may depend on the specific research question, with fingolimod serving as a well-established, broader S1P modulator and ozanimod offering a more targeted approach with potentially fewer off-target effects. This guide provides a foundational understanding to aid in the selection and application of these powerful immunomodulatory agents in the study of neuroinflammatory diseases.
References
- 1. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 2. neuro-sens.com [neuro-sens.com]
- 3. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Fingolimod Phosphate and Other Sphingosine-1-Phosphate (S1P) Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of fingolimod (B1672674) phosphate (B84403) (FTY720-P) with other sphingosine-1-phosphate (S1P) receptor agonists. The information is supported by experimental data to highlight the distinct pharmacological profiles of these compounds.
Fingolimod, the first approved oral therapy for relapsing-remitting multiple sclerosis, is a prodrug that is phosphorylated in vivo to its active form, fingolimod phosphate.[1] this compound then acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3][4] The therapeutic effects of fingolimod are primarily attributed to its action on the S1P1 receptor on lymphocytes, which leads to their sequestration in lymph nodes and reduces their infiltration into the central nervous system.[5] However, its activity at other S1P receptor subtypes is thought to contribute to some of its side effects. This has spurred the development of second-generation S1P receptor modulators with more selective receptor-binding profiles.
This guide offers a head-to-head in vitro comparison of this compound with other S1P receptor agonists, such as siponimod (B560413) and ozanimod (B609803), focusing on their binding affinities and functional potencies at various S1P receptor subtypes.
Comparative Analysis of Receptor Binding and Functional Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other S1P receptor agonists for human S1P receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Fingolimod-P | S1P1 | 0.3 - 0.6 | 0.3 - 0.6 |
| S1P3 | 3.0 | - | |
| S1P4 | 0.3 - 0.6 | - | |
| S1P5 | 0.3 - 0.6 | - | |
| Siponimod | S1P1 | - | - |
| S1P5 | - | - | |
| Ozanimod | S1P1 | High affinity | Potent agonist |
| S1P5 | High affinity | Potent agonist |
Data compiled from multiple sources.
This compound demonstrates high, non-selective affinity for S1P1, S1P4, and S1P5 receptors, with slightly lower affinity for the S1P3 receptor. In contrast, newer agents like ozanimod are designed to be more selective, primarily targeting S1P1 and S1P5. This selectivity is hypothesized to reduce the risk of side effects associated with S1P3 activation, such as bradycardia.
S1P Receptor Signaling Pathway
S1P receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to various G proteins, including Gi, Gq, and G12/13, leading to diverse cellular responses.
Caption: S1P Receptor Signaling Pathway.
Upon activation by an agonist like this compound, the S1P receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This, in turn, modulates the activity of various downstream effector molecules, culminating in specific cellular responses. Additionally, agonist binding can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and degradation, a process termed "functional antagonism".
Experimental Methodologies
The in vitro data presented in this guide are typically generated using the following key experimental protocols:
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human S1P receptor subtype of interest are prepared from transfected cell lines (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free bovine serum albumin (BSA).
-
Competition Reaction: A fixed concentration of a radiolabeled S1P receptor ligand (e.g., [3H]-ozanimod) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor and is used to determine the potency (EC50) and efficacy of an agonist.
Protocol:
-
Membrane and Compound Preparation: Similar to the binding assay, cell membranes expressing the S1P receptor and serial dilutions of the test compound are prepared.
-
Reaction Mixture: The membranes are incubated with the test compound in an assay buffer containing GDP and [35S]GTPγS.
-
G Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the α-subunit of the G protein.
-
Incubation and Filtration: The reaction is incubated to allow for [35S]GTPγS binding and then terminated by filtration.
-
Quantification and Analysis: The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting. The results are used to generate a dose-response curve to determine the EC50 and the maximal effect (Emax) of the agonist.
Cell Migration Assay
This assay assesses the ability of S1P receptor agonists to induce or inhibit the migration of cells, a key physiological response mediated by these receptors.
Protocol:
-
Cell Culture: A relevant cell type, such as lymphocytes or a cell line expressing the S1P receptor of interest, is cultured.
-
Transwell System: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains the test compound (chemoattractant), and the cells are placed in the upper chamber.
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or using a plate reader.
-
Data Analysis: The migratory response is plotted against the concentration of the test compound to determine its potency and efficacy in modulating cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
Fingolimod Phosphate: A Comparative Analysis of Efficacy in Experimental Autoimmune Encephalomyelitis Models
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis (MS), has demonstrated significant efficacy in various preclinical models of the disease.[1][2] This guide provides a comparative overview of the efficacy of its active form, fingolimod phosphate (B84403), across different Experimental Autoimmune Encephalomyelitis (EAE) models, the most widely used animal models for MS.[3][4] The data presented herein, supported by detailed experimental protocols and pathway visualizations, aims to facilitate a deeper understanding of fingolimod's therapeutic potential and its mechanisms of action in a research context.
Mechanism of Action: A Dual Role in Immunity and the CNS
Fingolimod is a prodrug that is phosphorylated in vivo to form fingolimod-phosphate.[5] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype. Its primary mechanism of action involves the downregulation of S1P1 on lymphocytes, which traps these immune cells in the lymph nodes and prevents their infiltration into the central nervous system (CNS). This significantly reduces the autoimmune-mediated inflammation and demyelination characteristic of MS and EAE.
Furthermore, fingolimod can cross the blood-brain barrier and exert direct effects within the CNS. Studies have shown that fingolimod's efficacy is partly dependent on its interaction with S1P1 receptors on astrocytes. This interaction can modulate astrocyte activity, potentially reducing their contribution to neuroinflammation and promoting neuroprotective effects. Evidence also suggests that fingolimod may promote the proliferation and differentiation of oligodendrocyte progenitor cells, contributing to remyelination.
Comparative Efficacy in MOG35-55-Induced EAE in C57BL/6 Mice
The most common model to assess fingolimod's efficacy is the induction of EAE in C57BL/6 mice using the Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide. Both prophylactic (treatment initiated before or at the time of immunization) and therapeutic (treatment initiated after disease onset) regimens have been evaluated.
Prophylactic Treatment
Prophylactic administration of fingolimod has been shown to almost completely prevent the development of clinical signs of EAE.
| Study | Dosage | Administration Route | Key Findings |
| Pittaluga et al. (2017) | 0.3 mg/kg/day | In drinking water | Significantly reduced clinical scores. Peak score of ~1.1 in treated vs. ~2.1 in untreated EAE mice. Total clinical score reduced by 59.16%. |
| Gana et al. (2023) | Not Specified | Not Specified | 9 out of 10 mice did not develop any clinical symptoms. |
| Centonze et al. (2012) | 0.3 mg/kg/day | Oral gavage | Significantly inhibited the elevation of EAE scores (peak score ~0.27 vs. ~2.8 in untreated). |
Therapeutic Treatment
Therapeutic administration of fingolimod significantly ameliorates the clinical severity of EAE.
| Study | Dosage | Administration Route | Key Findings |
| Pittaluga et al. (2017) | 0.3 mg/kg/day | In drinking water | Reduced total clinical score by 60.30% when administered from day 21 post-immunization. |
| Gana et al. (2023) | Not Specified | Not Specified | Significant reduction in clinical symptoms from day 27 onwards. |
| Faissner et al. (2019) | 3 mg/kg/day | Oral administration | Milder chronic phase compared to vehicle-treated group. |
| Zhang et al. (2021) | 0.3 and 1 mg/kg/day | Oral | Dose-dependent reduction in neurological disability scores from day 17 onwards. |
| Costello et al. (2014) | 1 mg/kg/day | Intraperitoneal | Dose-dependently decreased hyperalgesia before decreasing motor deficits. |
Impact on CNS Pathology and Immune Cell Infiltration
Fingolimod treatment leads to a significant reduction in the pathological hallmarks of EAE within the CNS.
| Pathological Feature | Model/Treatment | Key Findings |
| Demyelination | MOG35-55 EAE in C57BL/6J mice (Prophylactic, 0.3 mg/kg) | Demyelination was clearly evident in untreated EAE mice but not in fingolimod-treated animals, where myelin density was comparable to controls. |
| Immune Cell Infiltration | MOG35-55 EAE in C57BL/6J mice (Prophylactic, 0.3 mg/kg) | The number of CD3-positive T-cells in the spinal cord of treated EAE mice was reduced to control levels. |
| Astrocyte and Microglia Activation | MOG35-55 EAE in C57BL/6 mice (Therapeutic, 0.001-1 mg/kg) | Dose-dependently reduced both dorsal horn GFAP (astrocyte marker) and Iba1 (microglia marker) immunoreactivity. |
| Axonal Damage | MOG35-55 EAE (Prophylactic and Therapeutic) | Prophylactic treatment led to lower plasma levels of neurofilament light chain (NfL), a biomarker for axonal damage. |
Experimental Protocols
MOG35-55-Induced EAE in C57BL/6 Mice
A common protocol for inducing EAE in female C57BL/6J mice involves the following steps:
-
Immunization (Day 0): Mice are subcutaneously injected with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/ml Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of 200-250 ng of Pertussis toxin.
-
Fingolimod Administration:
-
Prophylactic: Fingolimod is typically administered daily starting from the day of immunization or a few days after, often dissolved in the drinking water (e.g., 0.3 mg/kg) or via oral gavage.
-
Therapeutic: Treatment is initiated upon the onset of clinical signs (e.g., day 12-15 post-immunization) at doses ranging from 0.1 to 3 mg/kg, administered orally or intraperitoneally.
-
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Ataxia and/or paresis of hindlimbs
-
3: Paralysis of hindlimbs and/or paresis of forelimbs
-
4: Tetraparalysis
-
5: Moribund or death
-
Conclusion
The available data from various EAE models consistently demonstrate the robust efficacy of fingolimod phosphate in ameliorating autoimmune neuroinflammation. Its dual mechanism of action, combining peripheral lymphocyte sequestration with direct CNS effects, contributes to its therapeutic benefit. Prophylactic treatment is highly effective at preventing disease onset, while therapeutic administration significantly reduces disease severity and associated pathologies. These preclinical findings provide a strong rationale for the clinical use of fingolimod in multiple sclerosis and support its continued investigation for other neuroinflammatory disorders.
References
- 1. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. transpharmation.com [transpharmation.com]
- 5. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Fingolimod Phosphate Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (B1672674) (FTY720), a modulator of sphingosine-1-phosphate (S1P) receptors, is a well-established oral therapy for relapsing-remitting multiple sclerosis. Its efficacy hinges on its in vivo phosphorylation to fingolimod phosphate (B84403), which then acts as a functional antagonist of the S1P1 receptor on lymphocytes. This guide provides a comparative overview of the in vivo validation of fingolimod phosphate's target engagement, contrasting it with newer generation S1P receptor modulators and detailing the experimental methodologies crucial for these assessments.
Comparison of S1P Receptor Modulators
This compound is a non-selective S1P receptor modulator, binding to S1P1, S1P3, S1P4, and S1P5 receptors.[1][2] Newer agents, such as ozanimod (B609803) and siponimod, offer greater selectivity, primarily targeting S1P1 and S1P5.[3][4][5] This increased selectivity is associated with a more favorable safety profile, particularly concerning cardiovascular side effects linked to S1P3 activation.
| Feature | This compound | Ozanimod | Siponimod |
| S1P Receptor Selectivity | S1P1, S1P3, S1P4, S1P5 | S1P1, S1P5 | S1P1, S1P5 |
| Mechanism of Action | Functional antagonist, inducing S1P1 receptor internalization and degradation | Functional antagonist of S1P1 | Functional antagonist of S1P1 |
| Reported Preclinical Efficacy (EAE Model) | Reduction in clinical score and CNS inflammation | Data not readily available in direct comparison | Efficacious in EAE models |
| Clinical Efficacy (Annualized Relapse Rate Reduction vs. Placebo/Active Comparator) | ~54% vs. Placebo | ~38% vs. Interferon beta-1a | ~46% vs. Placebo |
Key In Vivo Target Engagement Validation Methods
The primary methods for validating the in vivo target engagement of this compound and other S1P receptor modulators revolve around quantifying the direct interaction with the S1P1 receptor and assessing the downstream pharmacological effects.
Peripheral Lymphocyte Enumeration
The most direct and widely used pharmacodynamic marker of S1P1 receptor engagement is the reduction of circulating lymphocytes. This compound-mediated internalization of S1P1 on lymphocytes prevents their egress from lymph nodes, leading to a dose-dependent decrease in peripheral blood lymphocyte counts.
| Dose (mg/kg/day, oral in mice) | Mean Lymphocyte Reduction (%) | Reference |
| 0.03 | No significant reduction | |
| 0.1 | Not reported | |
| 0.3 | Significant reduction | |
| 1.0 | ~50-70% |
Note: The exact percentage of lymphocyte reduction can vary between studies and mouse strains.
Ex Vivo S1P1 Receptor Occupancy Assay
This method directly measures the binding of the drug to the S1P1 receptor in tissues. Following in vivo dosing, tissues rich in S1P1 receptors (e.g., spleen, lymph nodes) are collected. The ability of a radiolabeled S1P1 ligand to bind to the receptors in these tissues is then measured. A reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls indicates receptor occupancy by the test compound.
Experimental Protocols
Peripheral Lymphocyte Enumeration by Flow Cytometry
Objective: To quantify the number of circulating lymphocytes in whole blood following treatment with an S1P receptor modulator.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Fluorochrome-conjugated antibodies against lymphocyte markers (e.g., CD45, CD3, CD4, CD8, CD19)
-
Flow cytometer
Protocol:
-
Collect whole blood from treated and control animals into EDTA-containing tubes.
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add the cocktail of fluorochrome-conjugated antibodies to the blood and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of RBC Lysis Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge the tubes at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population based on forward and side scatter properties, and then quantify the different lymphocyte subsets based on their specific marker expression.
Ex Vivo S1P1 Receptor Occupancy Assay
Objective: To determine the percentage of S1P1 receptors occupied by a drug in a target tissue.
Materials:
-
Tissues (spleen, lymph nodes) from treated and control animals
-
Homogenization buffer
-
Radiolabeled S1P1 ligand (e.g., [³²P]S1P)
-
Unlabeled S1P1 ligand (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Dose animals with the test compound or vehicle and collect target tissues at the time of expected peak receptor occupancy.
-
Homogenize the tissues in ice-cold homogenization buffer to prepare a membrane fraction.
-
Determine the protein concentration of the membrane preparations.
-
In a 96-well plate, incubate a fixed amount of membrane protein with the radiolabeled S1P1 ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled S1P1 ligand.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine receptor occupancy by comparing the specific binding in tissues from drug-treated animals to that of vehicle-treated animals.
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved in this compound's target engagement, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: In Vivo Target Engagement Workflow.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. [folia.unifr.ch]
- 3. mdpi.com [mdpi.com]
- 4. neuro-sens.com [neuro-sens.com]
- 5. S1P Modulators - Gilenya, Zeposia, Ponvory, Mayzent [ms-perspektive.de]
Comparative Analysis of Fingolimod Phosphate and its Fluorinated Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor modulator, fingolimod (B1672674) phosphate (B84403) (FTY720-P), and its fluorinated analogues. This analysis is supported by experimental data on their efficacy, selectivity, pharmacokinetics, and safety profiles.
Fingolimod, a structural analogue of sphingosine (B13886), is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SPHK2) to its active form, fingolimod phosphate.[1][2] This active metabolite is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1][2] The therapeutic effects of fingolimod in multiple sclerosis (MS) are primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and a reduction in their infiltration into the central nervous system (CNS).[3] However, its lack of selectivity for the S1P1 receptor subtype has been linked to certain adverse effects. This has prompted the development of fluorinated analogues with the aim of improving subtype selectivity, pharmacokinetic properties, and suitability for applications such as positron emission tomography (PET) imaging.
Efficacy in Preclinical Models
The primary animal model for evaluating the efficacy of potential MS therapies is experimental autoimmune encephalomyelitis (EAE). In this model, fingolimod has demonstrated significant efficacy in reducing clinical scores, inflammation, demyelination, and glial cell activation. Prophylactic and therapeutic administration of fingolimod has been shown to ameliorate the clinical symptoms of EAE in mice.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize key quantitative data for this compound and representative fluorinated analogues, compiled from various studies.
Table 1: S1P Receptor Subtype Selectivity
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference |
| Fingolimod-P | 0.3 | >10,000 | 0.55 | 0.3 | 0.2 | |
| Fluorinated Analogue 1 (Example) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Fluorinated Analogue 2 (Example) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific EC50 values for a broad range of fluorinated therapeutic analogues are not consistently reported in publicly available literature. The development of such analogues often occurs in a proprietary context.
Table 2: In Vivo Efficacy in EAE Mouse Model
| Treatment | Dosage | Mean Max Clinical Score (Vehicle) | Mean Max Clinical Score (Treated) | % Reduction in Clinical Score | Reference |
| Fingolimod | 0.3 mg/kg/day | 2.8 ± 0.5 | 0.27 ± 0.12 | ~90% | |
| Fingolimod | 1 mg/kg/day | Specific vehicle score not provided | Significant reduction | - | |
| Fluorinated Analogue (Example) | Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters of Fingolimod
| Parameter | Value | Reference |
| Oral Bioavailability | >90% | |
| Half-life (Fingolimod & Fingolimod-P) | 6-9 days | |
| Time to steady-state | 1-2 months | |
| Metabolism | Primarily by CYP4F2 |
Note: Detailed pharmacokinetic data for specific fluorinated analogues are not widely published.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
GTPγS Binding Assay for S1P Receptor Activation
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the S1P receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the specific human S1P receptor subtype.
-
Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and the test compound (this compound or a fluorinated analogue) at various concentrations.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through a filter plate.
-
Detection: Wash the filters and measure the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine EC50 and Emax values.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease.
Protocol for Induction in C57BL/6 Mice:
-
Antigen Emulsion: Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, inject female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10. Score the disease severity on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
-
Treatment: Administer the test compounds (fingolimod or fluorinated analogues) orally or via intraperitoneal injection according to the desired treatment regimen (prophylactic or therapeutic).
Lymphopenia Assay
S1P receptor modulators induce lymphopenia by sequestering lymphocytes in the lymph nodes.
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Treatment: Administer a single dose of the test compound.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at various time points post-administration (e.g., 3, 6, 24, and 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Compare the lymphocyte counts in treated animals to those in vehicle-treated control animals to determine the extent and duration of lymphopenia.
Mandatory Visualization
S1P Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of S1P receptors upon activation by an agonist like this compound.
Caption: S1P receptor signaling cascade initiated by agonist binding.
Experimental Workflow for EAE Model and Compound Evaluation
This diagram outlines the typical workflow for evaluating the efficacy of a test compound in the EAE model.
Caption: Workflow for evaluating compound efficacy in the EAE model.
Safety and Tolerability
The safety profile of fingolimod has been well-characterized in clinical trials and real-world settings. Known adverse events include bradycardia upon treatment initiation, macular edema, and an increased risk of infections. The cardiovascular effects are thought to be mediated, in part, by the activation of S1P3 receptors on atrial myocytes.
The development of fluorinated analogues with higher selectivity for S1P1 over S1P3 is a key strategy to mitigate these cardiovascular side effects. While comprehensive clinical safety data for these analogues are limited, preclinical assessments are crucial.
Key Safety Assays
-
hERG Channel Assay: This assay is critical for assessing the risk of drug-induced QT prolongation and potential cardiac arrhythmias. It is typically performed using patch-clamp electrophysiology on cells expressing the hERG potassium channel.
-
CYP450 Inhibition Assay: This assay evaluates the potential for drug-drug interactions by determining if the test compound inhibits major cytochrome P450 enzymes. Fingolimod is primarily metabolized by CYP4F2. The inhibitory potential of fluorinated analogues on this and other CYP isoforms should be assessed.
Conclusion
This compound is an established and effective oral therapy for relapsing forms of MS. The development of fluorinated analogues represents a promising strategy to improve upon its therapeutic profile by enhancing S1P1 receptor subtype selectivity, potentially leading to a better safety profile, particularly concerning cardiovascular effects. Further preclinical and clinical studies with direct head-to-head comparisons are necessary to fully elucidate the comparative efficacy, pharmacokinetics, and safety of these next-generation S1P receptor modulators. This guide provides a foundational overview based on the currently available experimental data to aid researchers in this evolving field.
References
- 1. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fingolimod vs. Fingolimod Phosphate: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the distinct activities of fingolimod (B1672674) (FTY720) and its active metabolite, fingolimod phosphate (B84403) (FTY720-P), is critical for the design and interpretation of in vitro studies using primary cell cultures. This guide provides a comprehensive comparison, detailing their mechanisms of action, relative activities in primary cells, and supporting experimental data and protocols.
Fingolimod is a well-established oral therapy for relapsing forms of multiple sclerosis. However, its pharmacological activity is almost entirely dependent on its conversion to fingolimod phosphate. This fundamental difference is paramount when working with primary cell cultures, where the metabolic capacity to perform this conversion can vary significantly between cell types.
Mechanism of Action: A Tale of Two Molecules
Fingolimod is a prodrug that, in its native state, has minimal affinity for sphingosine-1-phosphate (S1P) receptors.[1] To exert its primary biological effects, it must be phosphorylated by the enzyme sphingosine (B13886) kinase 2 (SphK2) to form this compound.[1][2][3] This active metabolite is a structural analog of endogenous S1P and acts as a potent agonist at four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅.[2]
The interaction of this compound with these receptors, particularly S1P₁ on lymphocytes, leads to the receptor's internalization and degradation. This process, termed "functional antagonism," prevents lymphocytes from egressing out of lymph nodes, thereby reducing their infiltration into the central nervous system (CNS). Fingolimod can readily cross the blood-brain barrier, where it is also phosphorylated and can directly affect CNS cells like astrocytes, microglia, and oligodendrocytes.
While the primary, receptor-mediated activity is attributed to this compound, some studies suggest that unphosphorylated fingolimod may exert S1P receptor-independent effects. For instance, non-phosphorylated fingolimod has been shown to induce apoptosis in a human microglial cell line and inhibit T-cell activation via distal T-cell receptor signaling pathways.
Comparative Activity in Primary Cell Cultures
Direct quantitative comparisons of the activity (e.g., EC₅₀ values) of fingolimod and this compound in the same primary cell culture system are scarce in published literature. This is largely because the activity of the parent compound, fingolimod, is entirely contingent on the expression and activity of SphK2 in the specific primary cells being studied, which can be low or variable. Researchers typically bypass this variability by using the active metabolite, this compound, directly in in vitro experiments to elicit a direct and reproducible S1P receptor-mediated response.
Key Differences in Activity:
-
This compound (FTY720-P): As the active molecule, FTY720-P directly and potently engages S1P receptors on various primary cells. In primary astrocyte cultures, it induces the production of neuroprotective factors and can inhibit inflammatory responses. In primary lymphocytes, it effectively prevents migration and induces S1P₁ receptor internalization. It has demonstrated activity in the nanomolar range for S1P₁, S1P₄, and S1P₅ receptors (EC₅₀ values of ~0.3–0.6 nM) and slightly lower potency for the S1P₃ receptor (EC₅₀ of ~3 nM).
-
Fingolimod (FTY720): The unphosphorylated form has virtually no activity at S1P receptors. Its observed effects in primary cell cultures are indirect and depend on the cells' capacity to convert it to FTY720-P. For example, in primary astrocyte cultures that express SphK2, the application of fingolimod can lead to S1P₁ receptor internalization, but this is a result of endogenous phosphorylation. In cell types with low SphK2 expression, such as certain lymphocyte populations, fingolimod will show little to no S1P receptor-mediated activity. However, at higher concentrations, S1P receptor-independent effects, such as cytotoxicity, have been observed.
Quantitative Data Summary
| Parameter | Fingolimod | This compound | Primary Cell Type | Reference |
| S1P Receptor Activity | Inactive (Requires phosphorylation) | Active | Lymphocytes, Astrocytes, Microglia | |
| EC₅₀ (S1P₁ Receptor) | Not Applicable | ~0.3 - 0.6 nM | (Receptor binding assays) | |
| S1P₁ Internalization | Dependent on SphK2 activity | Directly Induces | Astrocytes, Lymphocytes | |
| Inhibition of Migration | Ineffective without phosphorylation | Effective | Lymphocytes | |
| Cytotoxicity | Induces significant cell death at >1 µM | Induces significant cell death at 10 µM | T Cells | |
| Cytokine Modulation | No effect on production in human microglia | No effect on production in human microglia | Human Microglia | |
| Apoptosis Induction | Induces apoptosis in a microglial cell line | No effect | Human Microglia Cell Line |
Experimental Protocols
Below are generalized protocols for key experiments used to assess the activity of fingolimod and this compound in primary cell cultures.
S1P₁ Receptor Internalization Assay in Primary Astrocytes
This assay measures the ability of the compounds to induce the internalization of the S1P₁ receptor from the cell surface, a hallmark of its functional antagonism.
Methodology:
-
Cell Culture: Isolate primary astrocytes from neonatal mouse or rat cortices and culture in DMEM/F10 medium supplemented with 10% FBS and antibiotics.
-
Transfection/Transduction (Optional): For visualization, astrocytes from S1P₁-deficient mice can be reconstituted with a retrovirus expressing an EGFP-tagged S1P₁ receptor.
-
Treatment: Plate the primary astrocytes on coverslips. Once confluent, replace the medium with serum-free medium for several hours. Treat the cells with vehicle control, fingolimod (e.g., 100 nM), or this compound (e.g., 100 nM) for various time points (e.g., 30 minutes for internalization, 2 hours to check for recycling).
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin.
-
Staining: Incubate with a primary antibody against S1P₁ receptor (if not using a tagged receptor) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm. A decrease in membrane fluorescence indicates internalization.
T-Cell Chemotaxis (Migration) Assay
This assay assesses the ability of the compounds to inhibit the migration of lymphocytes towards an S1P gradient, mimicking the process of lymphocyte egress.
Methodology:
-
Cell Isolation: Isolate primary T lymphocytes from human peripheral blood mononuclear cells (PBMCs) or from the spleens of mice.
-
Pre-treatment: Incubate the isolated T cells in culture medium with various concentrations of fingolimod or this compound for a defined period (e.g., 1-4 hours).
-
Chemotaxis Assay: Use a transwell migration system (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pores).
-
Setup: Place medium containing S1P (e.g., 10-100 nM) in the lower chamber as the chemoattractant. Add the pre-treated T cells to the upper chamber.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry. Calculate the percentage of migration relative to the total number of cells added. A reduction in migrated cells in the treated groups compared to the vehicle control indicates inhibitory activity.
Conclusion
In the context of primary cell cultures, fingolimod and this compound should be considered as distinct experimental reagents.
-
This compound is the appropriate choice for studies aiming to directly investigate the consequences of S1P receptor modulation in a specific primary cell type. Its activity is direct, potent, and circumvents the potential confounding factor of variable SphK2 expression.
-
Fingolimod acts as a prodrug, and its utility in vitro is limited to studies specifically investigating the role of sphingosine kinases in its activation or for exploring potential S1P receptor-independent effects. When using fingolimod, it is crucial to characterize the SphK2 expression and activity in the chosen primary cell culture to ensure valid interpretation of the results.
By understanding these fundamental differences, researchers can design more robust experiments and accurately interpret their findings when studying the complex signaling pathways affected by this important therapeutic agent.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scripps.edu [scripps.edu]
- 3. Fingolimod—A Sphingosine-Like Molecule Inhibits Vesicle Mobility and Secretion in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
assessing the immunomodulatory differences between fingolimod phosphate and other immunosuppressants
An Objective Guide to the Immunomodulatory Differences of Fingolimod (B1672674) Phosphate (B84403)
Fingolimod (Gilenya®), the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS), represents a distinct class of immunomodulators.[1][2][3] Its active metabolite, fingolimod phosphate, acts as a sphingosine-1-phosphate (S1P) receptor modulator, offering a unique mechanism of action compared to traditional immunosuppressants.[4][5] This guide provides a detailed comparison of the immunomodulatory effects of this compound against other key immunosuppressive agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Mechanism of Action
Unlike conventional immunosuppressants that broadly inhibit immune cell proliferation or function, this compound selectively and reversibly sequesters lymphocytes in secondary lymphoid organs. This fundamental difference in its mechanism leads to distinct effects on the immune system.
-
This compound: After oral administration, fingolimod is phosphorylated by sphingosine (B13886) kinase 2 to form the active metabolite, fingolimod-phosphate. This active form is a structural analog of endogenous S1P and acts as a functional antagonist at the S1P1 receptor on lymphocytes. While it initially activates the receptor, it subsequently causes its internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. This traps specific lymphocyte populations, particularly naïve and central memory T cells (TCM), within the lymph nodes, preventing their recirculation and infiltration into the central nervous system (CNS).
-
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): These agents inhibit T-cell activation by blocking calcineurin, a phosphatase required for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This prevents the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is critical for T-cell proliferation.
-
Antiproliferative Agents (e.g., Azathioprine, Mycophenolate Mofetil): These drugs interfere with the synthesis of nucleic acids. Azathioprine is a prodrug of 6-mercaptopurine, which inhibits purine (B94841) synthesis, thereby disrupting DNA replication in rapidly dividing cells like lymphocytes. Their action is cytotoxic and not specific to any lymphocyte subset.
-
Monoclonal Antibodies (e.g., Natalizumab, Ocrelizumab): These are highly specific agents. Natalizumab blocks the α4-integrin, preventing lymphocytes from crossing the blood-brain barrier, which leads to an increase in circulating lymphocytes. Ocrelizumab is a cytolytic antibody that targets CD20 on B cells, leading to their rapid and sustained depletion.
The following table summarizes the core mechanistic differences between these immunosuppressant classes.
| Table 1: Comparison of Primary Mechanisms of Action | ||||
| Drug Class | Example Drug | Primary Molecular Target | Primary Effect on Immune Cells | Selectivity |
| S1P Receptor Modulator | This compound | Sphingosine-1-Phosphate Receptor 1 (S1P1) | Functional antagonism, causing receptor internalization and preventing lymphocyte egress from lymph nodes. | Selective sequestration of naïve and central memory T cells. |
| Calcineurin Inhibitor | Tacrolimus, Cyclosporine | Calcineurin | Inhibition of T-cell activation and proliferation by blocking IL-2 production. | Broadly affects activated T cells. |
| Antiproliferative Agent | Azathioprine | Purine Synthesis | Inhibition of DNA synthesis in proliferating lymphocytes, leading to cytotoxicity. | Non-selective for lymphocyte subsets; affects all rapidly dividing cells. |
| Monoclonal Antibody (Anti-α4 Integrin) | Natalizumab | α4β1-integrin (VLA-4) | Blocks lymphocyte trafficking across the blood-brain barrier. | Targets lymphocytes expressing α4-integrin. |
| Monoclonal Antibody (Anti-CD20) | Ocrelizumab | CD20 | Depletion of circulating B cells. | Targets CD20-expressing B cells. |
Quantitative Data on Immunomodulatory Effects
The distinct mechanisms of action result in quantifiable differences in peripheral immune cell populations, cytokine profiles, and clinical efficacy.
Impact on Peripheral Blood Lymphocyte Subsets
Fingolimod treatment leads to a rapid and sustained reduction in peripheral lymphocyte counts, typically by about 70%. However, this reduction is not uniform across all cell types. It preferentially affects CCR7+ cells, such as naïve T cells and central memory T cells (TCM), which rely on S1P1 signaling to exit lymph nodes. Effector memory T cells (TEM), which are largely CCR7- and do not regularly recirculate through lymph nodes, are less affected. This selective sequestration is a key differentiator from broadly cytoreductive or trafficking-agnostic therapies.
| Table 2: Comparative Effects on Peripheral Blood Lymphocyte Subsets | ||||
| Lymphocyte Subset | Fingolimod | Azathioprine | Tacrolimus | Natalizumab |
| Total Lymphocytes | Marked Decrease (~70%) | Decrease | Slight Decrease | Increase |
| CD4+ T Cells | Marked Decrease (preferential reduction over CD8+) | Decrease | Decrease | Increase |
| CD8+ T Cells | Moderate Decrease | Decrease | Decrease | Increase |
| CD4/CD8 Ratio | Decreased | Variable | Variable | Stable or Slight Increase |
| B Cells (CD19+/CD20+) | Marked Decrease | Decrease | Slight Decrease | Increase |
| Naïve & Central Memory T Cells (CCR7+) | Marked Decrease (sequestered) | Decrease (depleted) | Decrease (inhibited) | Increase (retained in periphery) |
| Effector Memory T Cells (CCR7-) | Relatively Spared | Decrease (depleted) | Decrease (inhibited) | Increase (retained in periphery) |
| Regulatory T Cells (Tregs) | Absolute numbers decrease, but percentage of remaining CD4+ T cells increases. | Decrease | Decrease | Increase |
Effects on Cytokine Profiles
Beyond altering cell trafficking, fingolimod has been shown to modulate the functional phenotype of T cells that remain in circulation. Studies indicate a shift towards a less inflammatory state.
| Table 3: Comparative Effects on Key Cytokine Profiles | |||
| Cytokine | Fingolimod | Calcineurin Inhibitors | Azathioprine |
| IL-2 | No direct inhibition of production. | Marked decrease in production. | Decrease due to reduced cell numbers. |
| TNF-α | Decreased serum levels. | Marked decrease in production. | Decrease due to reduced cell numbers. |
| IFN-γ | Reduced production by circulating T cells. | Marked decrease in production. | Decrease due to reduced cell numbers. |
| IL-17 | Reduced number of Th17 cells in peripheral blood. | Marked decrease in production. | Decrease due to reduced cell numbers. |
| TGF-β | Upregulated expression. | No direct effect. | No direct effect. |
| IL-10 | Increased production by some T cell subsets. | No direct effect. | No direct effect. |
Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis (RRMS)
Comparative clinical trials and real-world studies provide data on the relative efficacy of fingolimod.
| Table 4: Comparative Clinical Efficacy in RRMS (vs. Comparator) | |||
| Comparator | Annualized Relapse Rate (ARR) | Disability Progression | Source |
| Interferon β-1a | Superior reduction in ARR. | Significant reduction. | |
| Placebo | ~54% reduction in ARR. | Significant reduction in 3-month disability progression. | |
| Natalizumab | Lower efficacy in relapse control. | Similar effect on disability outcomes. | |
| Ocrelizumab | Lower efficacy in relapse control. | Similar effect on disability outcomes. | |
| Dimethyl Fumarate | Superior reduction in ARR. | Similar effect on disability outcomes. | |
| Teriflunomide | Superior reduction in ARR. | Similar effect on disability outcomes. |
Visualization of Pathways and Protocols
Signaling Pathways
The fundamental differences in drug action can be visualized at the molecular level. Fingolimod acts on cell trafficking, while calcineurin inhibitors block intracellular signaling cascades for T-cell activation.
Caption: Fingolimod-P functionally antagonizes the S1P1 receptor, leading to its degradation.
Caption: Calcineurin inhibitors block T-cell activation by preventing IL-2 gene transcription.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: flow cytometry for immunophenotyping and multiplex immunoassays for cytokine analysis.
Protocol 1: Flow Cytometry for Peripheral Blood Lymphocyte Immunophenotyping
This method is used to identify and quantify different lymphocyte subsets based on the expression of specific cell surface markers (CD, or 'cluster of differentiation' antigens).
-
Sample Collection: Whole blood is collected from patients into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: PBMCs are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for different cell surface markers (e.g., Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD19, Anti-CCR7).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. As cells pass through a laser beam, detectors measure forward scatter (cell size), side scatter (granularity), and fluorescence intensity for each antibody.
-
Data Analysis: Software is used to "gate" on specific populations (e.g., first on lymphocytes by scatter, then on T cells using CD3) to determine the percentage and absolute count of each subset.
Caption: Experimental workflow for quantifying immune cell subsets via flow cytometry.
Protocol 2: Multiplex Immunoassay for Serum Cytokine Profiling
This technique allows for the simultaneous measurement of multiple cytokines in a single sample (e.g., serum or plasma).
-
Sample Preparation: Patient serum or plasma is collected and stored frozen until analysis.
-
Assay Principle: The assay utilizes spectrally distinct microbeads, each coated with an antibody specific for a different cytokine.
-
Incubation: The sample is incubated with the mixture of antibody-coated beads. Cytokines present in the sample bind to their specific beads.
-
Detection: A secondary, biotinylated detection antibody for each cytokine is added, followed by streptavidin-phycoerythrin (SAPE), a fluorescent reporter molecule.
-
Analysis: The beads are read on a specialized flow cytometer that identifies each bead by its spectral address and quantifies the amount of bound cytokine by the intensity of the SAPE reporter signal. Standard curves are used to determine the concentration of each cytokine.
Conclusion
This compound possesses a unique immunomodulatory profile that distinguishes it from other immunosuppressants. Its primary mechanism of selectively sequestering naïve and central memory T cells in lymphoid organs, rather than causing broad immunosuppression or cytotoxicity, results in a targeted reduction of pathogenic lymphocyte trafficking into the CNS. This leads to a distinct pattern of changes in peripheral lymphocyte subsets and cytokine profiles. While highly effective in reducing relapse rates in MS, its efficacy relative to potent monoclonal antibodies like natalizumab and ocrelizumab varies. Understanding these immunomodulatory differences is critical for drug development professionals seeking to refine therapeutic strategies and for researchers investigating the complex interplay between the immune system and neurological disease.
References
- 1. Fingolimod: Lessons Learned and New Opportunities for Treating Multiple Sclerosis and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Mechanisms of fingolimod's efficacy and adverse effects in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fingolimod Phosphate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fingolimod (B1672674) phosphate (B84403), a sphingosine-1-phosphate receptor modulator, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of fingolimod phosphate.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent safety measures must be observed throughout the handling and disposal process.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Protective gloves are mandatory.[1]
-
Eye Protection: Safety goggles with side-shields are required to prevent eye contact.[1]
-
Body Protection: Impervious clothing should be worn to protect the skin.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is necessary.[1]
Work should be conducted in a well-ventilated area, preferably within a laboratory hood with an appropriate exhaust system.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this waste from non-hazardous waste streams to prevent cross-contamination.
-
-
Containerization and Labeling:
-
Place the this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Transportation:
-
For transportation purposes, this compound is classified under UN number 2811 as a toxic solid, organic, n.o.s., with a hazard class of 6.1 and packing group III. This information is critical for the shipping documentation and ensures compliance with transportation regulations.
-
Spill Management
In the event of a spill, immediate action is required to contain and clean the area while ensuring personnel safety.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described above.
-
Containment: Prevent the spill from spreading. For liquid spills, use an absorbent material like diatomite or universal binders. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Disposal: Collect all contaminated materials (absorbent, cleaning materials, and contaminated PPE) and place them in a sealed hazardous waste container for disposal according to the procedures outlined above.
Data Summary
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| UN Number | 2811 | |
| Hazard Class | 6.1 (Toxic substances) | |
| Packing Group | III | |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | |
| Personal Protective Equipment | Protective gloves, safety goggles, impervious clothing, suitable respirator | |
| Spill Cleanup Absorbent | Diatomite, universal binders | |
| Decontamination Agent | Alcohol | |
| Disposal Method | In accordance with prevailing country, federal, state, and local regulations |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fingolimod Phosphate
For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Fingolimod Phosphate (B84403)
This document provides crucial, actionable guidance for laboratory personnel engaged in research and development involving Fingolimod phosphate. Adherence to these procedures is paramount to ensure personal safety and minimize environmental contamination. This compound is classified as a hazardous drug, necessitating stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE based on guidelines from Safety Data Sheets, USP <800>, and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[1][2][3][4][5]
| PPE Component | Specifications and Best Practices |
| Gloves | Double Gloving Required. Use chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard. The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. |
| Gowns | Wear disposable, non-permeable gowns that have been tested to resist chemotherapy and other hazardous drugs. Gowns should be solid-front with long sleeves and tight-fitting elastic or knit cuffs. |
| Eye & Face Protection | Use safety goggles with side shields for basic protection. When there is a risk of splashes or spills, a full face shield in addition to goggles is required. |
| Respiratory Protection | For handling the powdered form of this compound, a fit-tested N95 respirator is mandatory to prevent inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection. |
| Shoe Covers | Two pairs of shoe covers are required when working with this compound. |
Procedural Guidance: From Handling to Disposal
The following sections detail the step-by-step protocols for safely handling this compound in a laboratory setting, responding to spills, and disposing of waste.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls :
-
All manipulations of this compound, especially the handling of powders, must be conducted in a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a ventilated enclosure, to minimize airborne exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
-
Donning PPE :
-
Before entering the designated handling area, don the required PPE as specified in the table above, ensuring no skin is exposed.
-
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
-
Doffing and Disposing of PPE :
-
Remove PPE in a designated area to prevent the spread of contamination.
-
Dispose of all single-use PPE as hazardous waste in accordance with institutional and regulatory guidelines.
-
Experimental Protocol: Spill Management
This protocol addresses accidental spills of this compound. A spill kit containing all necessary materials should be readily available in the laboratory.
-
Immediate Actions :
-
Alert others in the vicinity and restrict access to the spill area.
-
If the spill involves direct contact, immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
-
Spill Cleanup :
-
Don the appropriate PPE, including double gloves, a disposable gown, eye and face protection, and an N95 respirator.
-
For liquid spills, cover with an absorbent material. For powder spills, gently cover with wetted absorbent pads to avoid generating dust.
-
Using a scoop and scraper, carefully collect the absorbed material and any broken glass into a designated hazardous waste container.
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.
-
-
Waste Disposal :
-
All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
Operational Plan: Waste Disposal
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Segregation :
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, are to be considered hazardous waste.
-
Segregate hazardous waste from regular laboratory trash.
-
-
Waste Containers :
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
-
Disposal Procedures :
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
For empty stock containers, the first rinse must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final waste disposal.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
